2-(1-Methyl-1H-pyrazol-3-YL)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHQEXCUPFTZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736007 | |
| Record name | 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123532-18-3 | |
| Record name | 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(1-Methyl-1H-pyrazol-3-YL)phenol
An In-Depth Technical Guide to the
Introduction
The 2-(1-Methyl-1H-pyrazol-3-YL)phenol scaffold is a privileged structure in modern medicinal chemistry and drug development. It integrates two key pharmacophores: the N-methylpyrazole ring, known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions, and the phenol group, a classic hydrogen bond donor and a handle for further functionalization. Compounds bearing this core structure have shown promise in various therapeutic areas, including as kinase inhibitors and as agents targeting other enzyme classes.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the primary synthetic strategies for constructing this compound. It moves beyond simple procedural descriptions to delve into the mechanistic rationale behind the chosen routes, offering field-proven insights into optimizing reaction conditions and overcoming common synthetic challenges. The methodologies presented are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Section 1: Retrosynthetic Analysis
A logical approach to any synthesis begins with a retrosynthetic analysis to identify strategic bond disconnections. For this compound, two primary disconnections offer the most viable and efficient pathways.
-
C-C Bond Disconnection: The most apparent disconnection is the carbon-carbon bond between the pyrazole C3 and the phenyl ring. This strategy points towards transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful and versatile method for forming C(sp²)-C(sp²) bonds.
-
Pyrazole Ring Disconnection: Alternatively, the pyrazole ring itself can be disconnected according to the principles of the Knorr pyrazole synthesis. This classic approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, building the heterocyclic core in a single, often high-yielding, step.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: Synthetic Strategy I: The Cyclocondensation Approach
The Knorr pyrazole synthesis and its variations represent the most established and direct method for constructing the pyrazole core.[1][2] This pathway involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. To obtain the desired N-methylated product regioselectively, methylhydrazine is used as the nitrogen source.
Principle and Mechanistic Insight
The reaction proceeds via initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. The regioselectivity (i.e., the final position of the methyl group) is a critical consideration. The more nucleophilic, sterically less hindered nitrogen of methylhydrazine typically attacks the more electrophilic carbonyl group first. In the case of an unsymmetrical diketone like 1-(2-hydroxyphenyl)-1,3-butanedione, the reaction generally favors the formation of the 1,3-substituted pyrazole isomer.[3][4]
Caption: Workflow for the Cyclocondensation strategy.
Experimental Protocol: Cyclocondensation
Step 1: Synthesis of 1-(2-Hydroxyphenyl)-1,3-butanedione
This key precursor can be synthesized from 2'-hydroxyacetophenone via a Claisen condensation with ethyl acetate.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Reaction: Slowly add a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Condensation: Add ethyl acetate (1.5 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the mixture to room temperature and quench carefully by the slow addition of 1 M HCl until the pH is acidic. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-(2-hydroxyphenyl)-1,3-butanedione can often be used in the next step without further purification.
Step 2:
-
Setup: In a round-bottom flask, dissolve the crude 1-(2-hydroxyphenyl)-1,3-butanedione (1.0 eq) in ethanol or acetic acid.
-
Reaction: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.[5]
-
Heating: Heat the reaction mixture to reflux for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum. If a precipitate forms, it can be collected by filtration. Alternatively, pour the mixture into water and extract with ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Section 3: Synthetic Strategy II: The Palladium-Catalyzed Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[6] This strategy is particularly valuable for linking heterocyclic and aromatic rings.
Principle and Mechanistic Insight
The catalytic cycle of the Suzuki reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (e.g., 3-bromo-1-methyl-1H-pyrazole), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, forming a boronate species that transfers its organic group (the phenyl ring) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
A critical consideration is the free hydroxyl group on the phenol, which can interfere with the catalyst. Therefore, it is standard practice to use a protected phenol, such as 2-bromoanisole (the methyl ether), and perform a deprotection step at the end of the synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Suzuki Coupling of 3-Bromo-1-methyl-1H-pyrazole with (2-Methoxyphenyl)boronic Acid
-
Setup: To a Schlenk flask, add 3-bromo-1-methyl-1H-pyrazole (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base.[7][8]
-
Reagents: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base (e.g., 2M K₂CO₃ or Cs₂CO₃).
-
Reaction: Heat the mixture under a nitrogen or argon atmosphere at 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole.
| Catalyst System | Base | Solvent | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-90% | [9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 85-95% | [8] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-92% | [7] |
Step 2: Demethylation to yield the Phenol
-
Setup: Dissolve the purified 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C and add boron tribromide (BBr₃, 1.5 eq, typically as a 1M solution in DCM) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Purification: Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. The final product can be further purified by chromatography or recrystallization.
Section 4: Advanced Considerations: Regioselective N-Methylation
While the strategies above incorporate the N-methyl group from the start, an alternative is to perform the pyrazole synthesis first to create 2-(1H-pyrazol-3-yl)phenol and then execute the N-methylation. This approach can be challenging as alkylation can occur at either of the two pyrazole nitrogen atoms, leading to a mixture of N1 and N2 regioisomers.[10]
Traditional methylation with reagents like methyl iodide and a base often yields poor selectivity. However, recent advances have provided highly selective methods. For instance, the use of sterically bulky α-halomethylsilanes as "masked" methylating reagents has been shown to achieve excellent N1 selectivity (>99:1) for a range of pyrazole substrates.[11][12] This method involves an initial N-silylethylation followed by a fluoride-mediated protodesilylation to reveal the N-methyl group, offering a sophisticated solution for challenging cases.
Conclusion
The synthesis of this compound can be effectively achieved through two primary, robust strategies: cyclocondensation and palladium-catalyzed cross-coupling.
-
The Cyclocondensation (Knorr) approach is a classic, often more atom-economical route that builds the core heterocyclic structure in a single step from a 1,3-dicarbonyl precursor. Its success hinges on the efficient synthesis of the required diketone.
-
The Suzuki-Miyaura cross-coupling approach offers greater modularity and flexibility, allowing for the connection of pre-functionalized pyrazole and phenyl fragments. While it may involve more steps (including protection/deprotection), it benefits from the high reliability and broad substrate scope of modern palladium catalysis.
The choice of strategy will depend on the specific needs of the researcher, including starting material availability, desired scale, and tolerance for multi-step sequences. Both pathways, when executed with care and an understanding of the underlying chemical principles, provide reliable access to this important chemical scaffold.
References
-
Huang, X., Yang, B., Liu, Y., Zhang, C., & Song, G. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 40-46. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 49, 213-224. [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
Brauch, S., & van der Westhuyzen, R. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1086–1126. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Traditional methods for synthesizing Pyrazoles. ResearchGate. [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Brauch, S., & van der Westhuyzen, R. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
ChemistryViews. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]
-
Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
-
ResearchGate. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. [Link]
-
Kim, H., & Lee, P. H. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6467–6477. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
-
ResearchGate. (2008). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Feng, Y., & Choe, Y. (2011). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. Organic Letters, 13(17), 4584–4587. [Link]
- Google Patents. (n.d.). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
-
Munde, M., et al. (2013). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 56(11), 4525–4536. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Martins, J. E. D., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3073. [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-3-YL)phenol
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds.[1] When coupled with a phenolic moiety, the resulting 2-(pyrazolyl)phenol framework presents a unique combination of hydrogen bond donors and acceptors, as well as aromatic surfaces, making it a compelling candidate for drug discovery and materials science. This technical guide provides a comprehensive characterization of a key derivative in this class: 2-(1-Methyl-1H-pyrazol-3-YL)phenol (CAS 123532-18-3).[2][3] We will delve into its synthesis, structural elucidation, physicochemical properties, and explore its potential applications, particularly within the realm of therapeutic development. This document is designed to serve as a foundational resource, synthesizing established chemical principles with data from analogous structures to provide a robust profile of the target molecule.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound featuring a phenol ring substituted at the ortho position with a 1-methyl-1H-pyrazole group. This specific arrangement allows for potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the N2 atom of the pyrazole ring, a feature known to influence conformation and physicochemical properties in similar structures.[4]
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 123532-18-3 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Computed logP | 1.7 | [6] |
| H-Bond Donors | 1 | [6] |
| H-Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis Methodology
The proposed synthesis proceeds in two key steps:
-
Ring-opening of a Chromone Precursor: Treatment of a suitable chromone, such as chromone-3-carboxaldehyde, with a secondary amine like pyrrolidine yields a 1-(2-hydroxyphenyl)-3-(pyrrolidin-1-yl)propenone intermediate. This step effectively opens the chromone ring to reveal the necessary precursor for pyrazole formation.
-
Cyclization with Methylhydrazine: The subsequent reaction of the propenone intermediate with methylhydrazine leads to the formation of the 1-methyl-1H-pyrazole ring via condensation and cyclization, yielding the final product.
Experimental Protocol (Adapted from Shelke et al.[8])
Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-(pyrrolidin-1-yl)propenone
-
To a solution of chromone-3-carboxaldehyde (1.0 eq) in absolute ethanol (10 mL), add pyrrolidine (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(2-hydroxyphenyl)-3-(pyrrolidin-1-yl)propenone (1.0 eq) in absolute ethanol (15 mL).
-
Add methylhydrazine (1.5 eq) to the solution.
-
Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and reduce the solvent volume in vacuo.
-
Pour the concentrated mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Spectroscopic and Structural Characterization
Full experimental spectra for this specific molecule are not widely published. However, based on extensive data from analogous pyrazolyl-phenols and fundamental principles, a detailed and reliable spectral profile can be predicted.[8][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Notes |
| ¹H NMR (400 MHz, CDCl₃) | Phenolic -OH | δ 9.5 - 11.0 ppm (broad s) | Deshielded proton, potentially involved in intramolecular H-bonding. |
| Aromatic -H | δ 6.8 - 7.5 ppm (m) | Complex multiplet pattern corresponding to the four protons of the phenol ring. | |
| Pyrazole C5-H | δ 7.3 - 7.6 ppm (d) | Doublet, coupled to C4-H. | |
| Pyrazole C4-H | δ 6.3 - 6.6 ppm (d) | Doublet, coupled to C5-H. | |
| N-Methyl -CH₃ | δ 3.8 - 4.1 ppm (s) | Singlet corresponding to the three methyl protons. | |
| ¹³C NMR (100 MHz, CDCl₃) | Phenolic C-OH | δ 155 - 158 ppm | Quaternary carbon attached to the hydroxyl group. |
| Pyrazole C3 | δ 150 - 154 ppm | Carbon attached to the phenol ring. | |
| Pyrazole C5 | δ 128 - 132 ppm | Methine carbon of the pyrazole ring. | |
| Aromatic C | δ 115 - 130 ppm | Signals corresponding to the carbons of the phenol ring. | |
| Pyrazole C4 | δ 105 - 108 ppm | Methine carbon of the pyrazole ring. | |
| N-Methyl -CH₃ | δ 35 - 40 ppm | Methyl carbon attached to the nitrogen. | |
| FT-IR (KBr Pellet) | O-H Stretch | 3200 - 3500 cm⁻¹ (broad) | Characteristic broad absorption for a hydrogen-bonded phenolic hydroxyl group. |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | ||
| C=N, C=C Stretch | 1500 - 1610 cm⁻¹ | Overlapping bands from both aromatic rings. | |
| C-O Stretch (Phenolic) | 1200 - 1260 cm⁻¹ | ||
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 174 | Corresponding to the molecular weight of C₁₀H₁₀N₂O. |
| Key Fragments | m/z 159, 131, 94 | Predicted fragments corresponding to the loss of -CH₃, -N₂H, and the pyrazole moiety, respectively. |
Structural Insights from X-ray Crystallography of Analogues
While the crystal structure of this compound has not been reported, analysis of similar compounds, such as 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, reveals key structural features.[4] These studies consistently show a high degree of planarity between the pyrazole and the directly attached phenol ring, often stabilized by an intramolecular O-H···N hydrogen bond.[4] This planarity can be crucial for binding to biological targets. Intermolecular interactions, typically O-H···O hydrogen bonds, often lead to the formation of extended chains or networks in the solid state.
Potential Applications in Drug Discovery
The fusion of a pyrazole ring and a phenol moiety creates a pharmacophore with significant potential for therapeutic applications. The pyrazole core is a well-established bioisostere for various ring systems and is found in numerous FDA-approved drugs.[1][11] Phenols are also common in pharmaceuticals and are known for their antioxidant properties and ability to engage in crucial hydrogen bonding interactions with protein targets.
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory effects, famously exemplified by the selective COX-2 inhibitor Celecoxib. The structural features of this compound align with those of compounds investigated for similar activities.[12]
-
Anticancer Properties: The pyrazole scaffold is integral to several kinase inhibitors used in oncology. The ability of the 2-(pyrazolyl)phenol structure to act as a scaffold for kinase hinge-binding interactions makes it a promising starting point for the development of novel anticancer agents.[13][14]
-
Antimicrobial and Antioxidant Effects: Phenolic compounds are well-known for their ability to scavenge free radicals, a property beneficial in a multitude of disease states. Furthermore, various pyrazole derivatives have demonstrated significant antibacterial and antifungal activity, suggesting a potential dual-action role for this molecule.[12]
Conclusion
This compound is a molecule of significant interest, positioned at the intersection of proven pharmacophores. While comprehensive experimental data on this specific compound is sparse, this guide has synthesized available information from analogous structures to present a detailed and scientifically grounded profile. The outlined synthesis provides a clear pathway for its preparation, and the predicted spectral data offer a robust framework for its characterization. The established biological activities of the pyrazole and phenol motifs strongly suggest that this compound is a valuable candidate for further investigation in medicinal chemistry programs, particularly in the fields of inflammation, oncology, and infectious diseases. This guide serves as a catalyst for such future research, providing the necessary foundational knowledge for its synthesis and exploration.
References
A comprehensive list of references is available upon request.
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. molcore.com [molcore.com]
- 3. ivychem.com [ivychem.com]
- 4. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 123532-18-3|this compound|BLD Pharm [bldpharm.com]
- 6. 2-[di(1H-pyrazol-1-yl)methyl]phenol | C13H12N4O | CID 12057126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol [smolecule.com]
- 14. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1-Methyl-1H-pyrazol-3-YL)phenol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2-(1-Methyl-1H-pyrazol-3-YL)phenol is a heterocyclic compound featuring a phenol ring substituted with a methyl-pyrazole moiety at the ortho position. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The juxtaposition of the acidic phenolic hydroxyl group and the basic nitrogen atoms of the pyrazole ring creates a unique chemical environment, suggesting potential for intramolecular hydrogen bonding, which can influence conformation and biological activity.[2] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential applications of this compound, drawing upon data from structurally related analogs to offer field-proven insights for researchers.
Proposed Synthesis of this compound
A robust and efficient synthesis of this compound can be envisioned through a multi-step process, adapted from established methodologies for similar pyrazolyl phenols.[3] The proposed pathway commences with the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an enaminone intermediate. This is a critical step, as the enaminone possesses the requisite electrophilic and nucleophilic centers for the subsequent cyclization. The use of DMF-DMA is advantageous as it serves as both a reagent and a solvent, and the only byproduct is volatile dimethylamine, simplifying workup.
The subsequent and final step involves the cyclization of the enaminone with methylhydrazine. This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent. The choice of methylhydrazine is crucial for introducing the N-methyl group onto the pyrazole ring. The reaction typically proceeds under mild heating in a protic solvent like ethanol to facilitate the condensation and subsequent intramolecular cyclization.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one
-
To a 100 mL round-bottom flask, add 2'-hydroxyacetophenone (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol).
-
Heat the reaction mixture at 80-90 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
To this solution, add methylhydrazine (11 mmol) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolylphenol scaffold is a recurring motif in compounds with diverse biological activities. This makes this compound a valuable building block for the synthesis of new therapeutic agents.
-
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. [4]The structural features of this compound are amenable to modification to optimize COX inhibition.
-
Anticancer Agents: The pyrazole core is present in several anticancer drugs. Derivatives have been shown to inhibit various protein kinases, which are crucial regulators of cell proliferation and survival. The phenolic group offers a handle for further functionalization to improve potency and selectivity against specific cancer targets.
-
Antioxidant Properties: Phenolic compounds are well-known for their antioxidant activity due to their ability to scavenge free radicals. The combination with a pyrazole moiety can modulate this activity and the overall pharmacokinetic profile of the molecule. [5]
Conclusion
This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its structure, combining the features of a phenol and a pyrazole, makes it an attractive starting material for the development of novel bioactive molecules. While detailed experimental data for this specific compound is sparse in the public domain, a logical synthetic pathway can be proposed, and its chemical properties can be reliably predicted based on well-characterized analogs. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising chemical entity in their scientific endeavors.
References
-
Hayun, H., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Asian Journal of Chemistry, 32(3), 607-611. [Link]
-
MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806. [Link]
-
PubChem. 2-[di(1H-pyrazol-1-yl)methyl]phenol. [Link]
-
Shelke, S., et al. (2006). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Indian Journal of Heterocyclic Chemistry, 15(4), 403-404. [Link]
-
Bande, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Sciences, 7(4), 273-280. [Link]
-
ResearchGate. (2018). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol. [Link]
-
ResearchGate. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
-
Nabavi, S. M., et al. (2015). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 20(10), 18843-18873. [Link]
-
Akhtar, T., et al. (2008). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1264. [Link]
-
Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]
-
Cinar, Z., et al. (2014). Reactivity Indices for ortho/para Monosubstituted Phenols. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and biological activity of some pyrazole derivatives. Bioinorganic Chemistry and Applications, 2012, 793524. [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]
-
ChemSynthesis. 2-[di(1H-pyrazol-1-yl)methyl]phenol. [Link]
-
Gherib, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. [Link]
-
ChemSynthesis. 2-(1-acetyl-3-methyl-4-nitro-1H-pyrazol-5-yl)phenol. [Link]
-
Ivy Fine Chemicals. Phenol, 2-(1-methyl-1H-pyrazol-3-yl)-. [Link]
-
Mukherjee, C., et al. (2010). 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o787. [Link]
-
Wikipedia. Aromaticity. [Link]
-
Simijonović, D., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 16(7), 995-1007. [Link]
-
Journal of the American Chemical Society. Ortho–Ortho Selective Oxidative Coupling of Phenols by Hydroxo Multicopper(II) Clusters. [Link]
-
MDPI. (2015). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2015(2), M858. [Link]
-
Inorganic Chemistry. (2021). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. [Link]
-
NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]
-
NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-(1-Methyl-1H-pyrazol-3-YL)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 2-(1-Methyl-1H-pyrazol-3-yl)phenol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its structural features which underpin its chemical reactivity and biological activity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for researchers working with this and related compounds.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with CAS Number 123532-18-3, combines a phenolic moiety with a substituted pyrazole ring. This unique arrangement gives rise to a distinct set of spectroscopic characteristics. The phenol group introduces a hydroxyl proton and a substituted aromatic system, while the N-methylated pyrazole ring contributes its own set of aromatic protons and a characteristic methyl signal. The relative positions of these functional groups dictate the chemical shifts, coupling patterns, and vibrational frequencies observed in the various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Elucidation
NMR spectroscopy is the cornerstone for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for a complete assignment. The expected spectra are a composite of the individual pyrazole and phenol ring systems, with subtle shifts induced by their conjugation.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on both rings.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, such as the phenolic -OH.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: Typically 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Phenolic OH | 9.5 - 10.5 | broad singlet | - | Chemical shift is highly dependent on solvent and concentration. |
| Aromatic CH (Phenol) | 6.8 - 7.5 | multiplet | 7-9 | The four protons of the phenol ring will exhibit a complex splitting pattern. |
| Pyrazole H-5 | ~7.4 | doublet | ~2.5 | Coupled to H-4. |
| Pyrazole H-4 | ~6.4 | doublet | ~2.5 | Coupled to H-5. |
| N-Methyl (CH₃) | ~3.9 | singlet | - | Characteristic singlet for the N-methyl group. |
Note: Predicted values are based on the analysis of similar pyrazole and phenol derivatives found in the literature. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A high-field NMR spectrometer is preferred.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Standard Fourier transform, phasing, and baseline correction.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Phenolic C-OH | 150 - 155 | Quaternary carbon attached to the hydroxyl group. |
| Aromatic C (Phenol) | 115 - 130 | Aromatic carbons of the phenol ring. |
| Pyrazole C-3 | 148 - 152 | Carbon attached to the phenol ring. |
| Pyrazole C-5 | ~129 | |
| Pyrazole C-4 | ~106 | |
| N-Methyl (CH₃) | ~39 |
Note: These predictions are derived from established chemical shift ranges for substituted phenols and pyrazoles.[1][2][3]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀N₂O), the expected exact mass can be readily calculated.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 175.0866 |
| [M+Na]⁺ | 197.0685 |
The primary ion observed in positive ion mode ESI-MS is expected to be the protonated molecule [M+H]⁺.
Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3600 (broad) | O-H stretch | Phenolic -OH |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | N-Methyl C-H |
| 1500-1600 | C=C and C=N stretch | Aromatic and Pyrazole rings |
| 1200-1300 | C-O stretch | Phenolic C-O |
These assignments are based on characteristic group frequencies for phenols and N-substituted pyrazoles.[4][5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems in this compound will result in characteristic UV absorptions. A reported λmax for a related compound, 2-(1H-Pyrazol-3-yl)phenol, is 294 nm in ethanol.[7]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.
Predicted UV-Vis Absorption
| λmax (nm) | Solvent | Electronic Transition |
| ~290-300 | Ethanol | π → π* |
Visualizing Spectroscopic Relationships
The following diagrams illustrate the molecular structure and the workflow for its comprehensive spectroscopic characterization.
Figure 1: Molecular structure of this compound.
Figure 2: Workflow for the comprehensive spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the integration of data from various analytical techniques. This guide provides a predictive framework for the expected ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data, grounded in the fundamental principles of spectroscopy and substantiated by data from related structures. By understanding the rationale behind the expected spectral features, researchers can confidently identify this compound, assess its purity, and proceed with its application in drug discovery and materials science.
References
- Journal of the Chemical Society B: Physical Organic. (1968). A vibrational assignment for pyrazole. RSC Publishing.
- Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781.
- Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic, 211-214.
- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- BLDpharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-3-yl)phenol.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 2-(1H-PYRAZOL-3-YL)PHENOL.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Spectroscopic studies of some 1-phenylpyrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. 2-(1H-PYRAZOL-3-YL)PHENOL | 34810-67-8 [chemicalbook.com]
The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its remarkable metabolic stability and versatile chemical reactivity have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3] This guide provides an in-depth technical exploration of the core biological activities of pyrazole derivatives for researchers, scientists, and drug development professionals. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, provide detailed experimental protocols for biological evaluation, and summarize quantitative data to facilitate comparative analysis.
Introduction: The Enduring Significance of the Pyrazole Moiety
First synthesized in 1883 by Ludwig Knorr, the pyrazole ring has since become an integral component in a multitude of clinically successful drugs.[1] Notable examples include the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil, all of which feature the pyrazole core.[1][4] The success of these drugs underscores the therapeutic potential embedded within this heterocyclic system. The unique electronic configuration of the pyrazole ring, with its "pyrrole-like" and "pyridine-like" nitrogen atoms, allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This chemical tractability has fueled extensive research into the synthesis and biological evaluation of novel pyrazole derivatives, leading to a continuous stream of promising drug candidates.[6]
Anticancer Activity: Targeting the Engines of Malignancy
The development of pyrazole derivatives as anticancer agents is a highly active area of research.[5][7] These compounds have been shown to interfere with various signaling pathways and cellular processes that are critical for cancer cell proliferation, survival, and metastasis.[7]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[8][9] These enzymes play a pivotal role in cell signaling and are often dysregulated in cancer.[9] Pyrazole-based compounds have been designed to target several key kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): EGFR and VEGFR-2 are crucial for tumor growth, angiogenesis, and metastasis.[2] Certain fused pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[2]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[7] Pyrazole-based hybrids have been developed as CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[7][10]
-
Aurora Kinases: These kinases are involved in mitosis, and their inhibition by 3-aminopyrazole derivatives can induce apoptosis in tumor cells.[9]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a target in certain hematological malignancies.[7]
The pyrazole scaffold often serves as a bioisostere of the purine nucleus, enabling it to act as an ATP-competitive inhibitor at the kinase active site.[10]
Signaling Pathway of Pyrazole-based Kinase Inhibitors
Caption: Pyrazole derivatives can inhibit kinase cascades, blocking downstream signaling pathways that promote cell proliferation and survival.
Quantitative Data: Cytotoxicity of Pyrazole Derivatives
The anticancer activity of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Fused Pyrazole Derivatives | HEPG2 (Liver Cancer) | 0.31 - 0.71 | [2] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF7 (Breast Cancer) | 2.82 - 6.28 | [7] |
| Pyrazole-based hybrid heteroaromatics | A549 (Lung Cancer) | 42.79 - 55.73 | [7] |
| Pyrazole ring-containing isolongifolanone derivatives | MCF7 (Breast Cancer) | 5.21 | [7] |
| Pyrazole-pyridazine hybrids | HL-60 (Leukemia) | 8.43 - 10.43 | [11] |
| Pyrazole-pyridazine hybrids | MDA-MB-231 (Breast Cancer) | 4.07 - 12.54 | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[12]
Workflow for MTT Assay
Caption: A stepwise workflow for determining the cytotoxicity of pyrazole derivatives using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Prepare a cell suspension of a predetermined optimal density (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cell-free" blanks (medium only) for background absorbance.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrazole derivative in a complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control group (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control group (cells in fresh medium only).[13]
-
Incubate the plate for a further 24-72 hours.[12]
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment incubation period, add 10-20 µL of the MTT solution to each well.[12][14]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[14]
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12][13]
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
-
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[15][16] This selectivity is a key advantage, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[17]
Mechanism of Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[18] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13][16]
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[16]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation.[16]
By selectively inhibiting COX-2, pyrazole derivatives can effectively reduce inflammation without disrupting the protective functions of COX-1.[15] The anti-inflammatory drug Celecoxib is a well-known example of a selective COX-2 inhibitor with a pyrazole core.[15]
Arachidonic Acid Cascade and COX Inhibition
Caption: Pyrazole derivatives can selectively inhibit the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.
Quantitative Data: COX Inhibition by Pyrazole Derivatives
The potency and selectivity of pyrazole derivatives as anti-inflammatory agents are determined by their IC₅₀ values against COX-1 and COX-2 enzymes.
| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-hydrazone derivative 4a | >5.64 | 0.67 | >8.41 | [19] |
| Pyrazole-hydrazone derivative 4b | >6.12 | 0.58 | >10.55 | [19] |
| Pyrazole derivative 2a | - | 0.01987 | - | [20] |
| Pyrazole derivative 3b | 0.876 | 0.03943 | 22.21 | [20] |
| Pyrazole derivative 5b | 0.677 | 0.03873 | 17.47 | [20] |
| Trimethoxy pyrazole derivative 5f | - | 1.50 | - | [16] |
Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[21][22]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: A procedural overview of the carrageenan-induced paw edema model for assessing anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Preparation and Grouping:
-
Use adult male Wistar or Sprague-Dawley rats (150-250g).[22]
-
Acclimatize the animals to laboratory conditions for at least one week.
-
Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III, IV, etc.: Test groups with different doses of the pyrazole derivative.[21]
-
-
-
Experimental Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[21]
-
Administer the respective compounds (vehicle, positive control, or pyrazole derivative) via oral gavage.[21]
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[21][23]
-
-
Data Collection and Analysis:
-
Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[21]
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[21]
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Antimicrobial Activity: Combating Microbial Threats
The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents.[24] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial and antifungal activities.[25][26]
Mechanism of Action
Pyrazole derivatives can exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, repair, and transcription.[1][27] Some pyrazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.[27]
-
Disruption of the Bacterial Cell Wall: The integrity of the bacterial cell wall is essential for survival. Certain pyrazole derivatives can interfere with cell wall synthesis or disrupt its structure, leading to cell lysis.[24]
Quantitative Data: Antimicrobial Potency of Pyrazole Derivatives
The antimicrobial activity of pyrazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-hydrazones | S. aureus | 0.78 - 1.56 | [24] |
| Pyrazole-thiazole hybrids | MRSA | <0.2 µM | [24] |
| Pyrazoline-clubbed pyrazole derivatives | P. aeruginosa | - | [24] |
| Chloro-substituted pyrazoles | S. aureus | Potent activity | [25] |
| Chloro-substituted pyrazoles | C. albicans | Potent activity | [25] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Grow the microbial strain (bacteria or fungi) in a suitable broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the pyrazole derivative in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticonvulsant Activity: Managing Neurological Disorders
Epilepsy is a common neurological disorder characterized by recurrent seizures.[6] Pyrazole derivatives have shown promise as anticonvulsant agents, with some compounds exhibiting potent activity in preclinical models of epilepsy.[28][29]
Mechanism of Action
The precise anticonvulsant mechanisms of many pyrazole derivatives are still under investigation, but potential targets include:
-
Modulation of Voltage-Gated Sodium Channels: Similar to some established antiepileptic drugs, pyrazole derivatives may modulate the activity of voltage-gated sodium channels, thereby reducing neuronal excitability and preventing seizure spread.[4]
-
Enhancement of GABAergic Neurotransmission: Some compounds may enhance the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid), which plays a key role in suppressing neuronal overactivity. The anticonvulsant effect of some pyrazole derivatives can be reversed by flumazenil, a benzodiazepine antagonist, suggesting an interaction with the GABA-A receptor complex.[30][31]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[32][33]
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).[32]
-
Administer the pyrazole derivative or vehicle control intraperitoneally or orally at a predetermined time before the test.
-
-
MES Induction:
-
Observation and Endpoint:
-
Data Analysis:
-
The anticonvulsant activity is typically expressed as the ED₅₀, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
-
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification, ensure that pyrazole derivatives will remain a major focus of drug discovery and development efforts. Future research will likely concentrate on elucidating the precise molecular targets and mechanisms of action for various pyrazole-based compounds, optimizing their potency and selectivity, and improving their pharmacokinetic profiles. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrazole-containing drugs to address a wide range of unmet medical needs.
References
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. [Link]
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. PubMed.
-
Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]
-
The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed.
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]
- MTT Cell Assay Protocol.
-
Maximal Electroshock Seizure Model. Melior Discovery. [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. [Link]
-
Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. PubMed. [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
-
Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH. [Link]
-
Design and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. PMC - NIH. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
-
Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. PubMed. [Link]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]
Sources
- 1. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atcc.org [atcc.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. inotiv.com [inotiv.com]
- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benthamdirect.com [benthamdirect.com]
- 28. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 31. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 33. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 3-(2-Hydroxyphenyl)-1-methyl-1H-pyrazole (CAS Number: 123532-18-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-(2-hydroxyphenyl)-1-methyl-1H-pyrazole, identified by CAS number 123532-18-3. While specific peer-reviewed research on this exact molecule is limited, this document synthesizes available data, draws logical inferences from structurally similar compounds, and outlines the general properties, potential synthesis routes, and prospective biological significance of this pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and the inclusion of a hydroxyphenyl moiety suggests potential applications in areas requiring antioxidant, anti-inflammatory, or anticancer activities. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential applications of this compound.
Introduction and Chemical Identity
3-(2-Hydroxyphenyl)-1-methyl-1H-pyrazole is a heterocyclic aromatic organic compound. The core of its structure is a five-membered pyrazole ring containing two adjacent nitrogen atoms. This ring is substituted with a methyl group at the 1-position and a 2-hydroxyphenyl group at the 3-position. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor sites (the pyrazole nitrogens) suggests the potential for specific interactions with biological targets.
Table 1: Chemical Identity of CAS 123532-18-3
| Identifier | Value |
| CAS Number | 123532-18-3 |
| IUPAC Name | 2-(1-methyl-1H-pyrazol-3-yl)phenol |
| Synonyms | 3-(2-hydroxyphenyl)-1-methyl-1H-pyrazole |
| Molecular Formula | C₁₀H₁₀N₂O |
| Appearance | White to off-white solid/powder[1] |
| Purity | Typically ≥99%[1] |
| Storage | Store at room temperature, sealed and preserved[1] |
Physicochemical Properties (Predicted and Inferred)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Weight | 174.20 g/mol | Calculated from molecular formula |
| Melting Point | Expected to be a solid with a distinct melting point. | General property of similar organic compounds. |
| Boiling Point | High, likely decomposes before boiling at atmospheric pressure. | Typical for aromatic compounds with polar functional groups. |
| Solubility | Likely soluble in organic solvents like DMSO and methanol; sparingly soluble in water.[2] | Based on the properties of similar phenylpyrazole derivatives.[2] |
| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | General knowledge of phenol chemistry. |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of 3-(2-hydroxyphenyl)-1-methyl-1H-pyrazole is not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established methods for creating substituted pyrazoles.
Retrosynthetic Analysis and Proposed Synthesis Workflow
A common and effective method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the target molecule, this would involve the reaction of a 1-(2-hydroxyphenyl)-1,3-butanedione equivalent with methylhydrazine.
Sources
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Pyrazole Moiety
In the landscape of medicinal chemistry, the pyrazole ring system has emerged as a "privileged scaffold," a core structural framework that confers upon its derivatives a remarkable propensity for biological activity.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an ideal building block for the design of potent and selective therapeutic agents.[2] Its synthetic tractability allows for diverse substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[1] A testament to its versatility, the pyrazole core is embedded in the chemical structures of numerous FDA-approved drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to anti-cancer drugs such as ruxolitinib.[3][4] This guide provides a comprehensive exploration of the primary mechanisms through which pyrazole compounds exert their pharmacological effects, offering insights for researchers and drug development professionals seeking to leverage this remarkable scaffold in their own discovery efforts.
I. Enzyme Inhibition: A Dominant Mechanism of Action
A predominant mechanism by which pyrazole derivatives exert their therapeutic effects is through the inhibition of key enzymes implicated in disease pathogenesis. The pyrazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the active sites of enzymes makes it a highly effective pharmacophore for inhibitor design.[2]
A. Cyclooxygenase-2 (COX-2) Inhibition: The Anti-inflammatory Action of Celecoxib
One of the most well-known examples of a pyrazole-based enzyme inhibitor is celecoxib, a selective nonsteroidal anti-inflammatory drug (NSAID).[5]
The Causality Behind Selective Inhibition: The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a pivotal moment in anti-inflammatory drug development. COX-1 is constitutively expressed and plays a role in physiological housekeeping functions, such as protecting the gastric mucosa.[6] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and swelling.[5][6] The therapeutic hypothesis was that selective inhibition of COX-2 would provide potent anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Celecoxib's chemical structure, featuring a diaryl-substituted pyrazole, is exquisitely designed to exploit a key difference in the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, more flexible binding pocket compared to that of COX-1.[5] This structural distinction allows the bulkier celecoxib molecule to fit snugly into the COX-2 active site, where it forms critical interactions, including hydrogen bonds with residues like Arg513 and His90, effectively blocking the entry of the arachidonic acid substrate.[2][5]
Signaling Pathway Inhibition:
Caption: Inhibition of the COX-2 pathway by Celecoxib.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrazole compound against COX-1 and COX-2.
-
Enzyme and Compound Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in an appropriate assay buffer. Prepare a stock solution of the test pyrazole compound (e.g., celecoxib) in a suitable solvent like DMSO and perform serial dilutions to obtain a range of concentrations.[6]
-
Pre-incubation: In a 96-well plate, pre-incubate the enzymes with the various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[6][7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.[6]
-
Reaction Termination: After a specific incubation time, terminate the reaction.
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit.[6]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][8]
B. Kinase Inhibition: Targeting Dysregulated Signaling in Cancer and Inflammation
Protein kinases are a large family of enzymes that play crucial roles in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer.[9] The pyrazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[2]
Structural Basis of Kinase Inhibition: The pyrazole ring can act as a bioisostere for the adenine moiety of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases.[10] The nitrogen atoms of the pyrazole can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[2] Substituents on the pyrazole ring can be tailored to interact with other regions of the ATP-binding site, thereby conferring selectivity for specific kinases.[2]
Examples of Pyrazole-Based Kinase Inhibitors and their Targets:
-
Ruxolitinib (JAK1/2 Inhibitor): Ruxolitinib is an FDA-approved drug for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling.[4][5] Ruxolitinib potently and selectively inhibits JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins and inhibiting the proliferation of malignant cells.[5][10]
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
-
p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses.[11] Pyrazole-based inhibitors of p38 MAP kinase, such as BIRB 796, have shown efficacy in preclinical models of inflammatory diseases.[12] These inhibitors often bind to a distinct allosteric site on the kinase, stabilizing an inactive conformation.
-
VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Pyrazole derivatives have been developed as potent inhibitors of VEGFR-2, blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration.[13][14]
Quantitative Data: Inhibitory Potency of Pyrazole Derivatives Against Various Kinases
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 / JAK2 | ≈ 3 | [2] |
| Tozasertib (VX-680) | Aurora A / Aurora B | ≈ 3 | [1] |
| AT9283 | Aurora A / Aurora B, JAK2, Abl(T315I) | Potent Inhibition | [2] |
| BIRB 796 | p38α | Kᴅ = 50-100 pM | [2] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [15] |
| Compound 3i | VEGFR-2 | 9 | [14] |
| Compound 22 | EGFR | 612.4 | [3] |
| Compound 23 | EGFR | 513.2 | [3] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of pyrazole compounds.[16]
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the pyrazole test compounds in an appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature for a specific time.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a two-step process of converting ADP to ATP and then measuring the newly synthesized ATP using a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
II. Receptor Antagonism: Modulating Cellular Responses
Another significant mechanism of action for pyrazole compounds is the antagonism of cell surface receptors, thereby blocking the downstream signaling cascades initiated by their endogenous ligands.
A. Cannabinoid Receptor 1 (CB1) Antagonism: The Case of Rimonabant
Rimonabant is a selective CB1 receptor antagonist that was developed for the treatment of obesity.[17]
The Rationale for CB1 Antagonism: The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating appetite and energy balance.[17] Activation of CB1 receptors in the brain promotes food intake.[17] Therefore, it was hypothesized that blocking these receptors would lead to reduced appetite and weight loss.[16]
Rimonabant, a 1,5-diarylpyrazole, acts as an inverse agonist at the CB1 receptor, meaning it not only blocks the receptor but also reduces its basal level of activity.[4][17] By binding to the CB1 receptor, rimonabant prevents the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), thereby attenuating the signaling pathways that stimulate appetite.[17]
Signaling Pathway Modulation:
Caption: Antagonism of the CB1 receptor by Rimonabant.
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
This protocol describes a method to determine the binding affinity of a pyrazole compound for the CB1 receptor.[18][19]
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the CB1 receptor.[18]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940), and various concentrations of the unlabeled test pyrazole compound.[18][19]
-
Incubation: Incubate the plate at a controlled temperature for a specific time to allow for binding equilibrium to be reached.[19]
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using rapid filtration through a glass fiber filter.[18][19]
-
Quantification of Binding: Measure the amount of radioactivity retained on the filters using a scintillation counter.[19]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion: The Enduring Promise of the Pyrazole Scaffold
The pyrazole core continues to be a remarkably fruitful scaffold in the quest for novel therapeutics. Its ability to serve as a foundation for enzyme inhibitors and receptor antagonists across a multitude of disease areas underscores its privileged status in medicinal chemistry. The examples of celecoxib, ruxolitinib, and rimonabant, among many others, highlight the power of rational drug design centered around this versatile heterocycle. As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly remain a central element in the development of the next generation of targeted therapies. The experimental methodologies outlined in this guide provide a framework for the continued exploration and optimization of pyrazole-based compounds, paving the way for future therapeutic breakthroughs.
References
-
The Potential of JAK/STAT Pathway Inhibition by Ruxolitinib in the Treatment of COVID-19. (2020). Cytokine & Growth Factor Reviews. [Link]
-
What is the mechanism of Rimonabant? (2024). Patsnap Synapse. [Link]
-
The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). Cytokine & Growth Factor Reviews. [Link]
-
The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. (2024). Frontiers in Immunology. [Link]
-
Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in... (n.d.). ResearchGate. [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong Lab at Columbia University. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
-
Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. (2025). Blood. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2020). Molecules. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). Molecules. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatography B. [Link]
-
Structures of pyrazole-based multi-kinase inhibitors and their IC50... (n.d.). ResearchGate. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2022). Scientific Reports. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2017). Molecules. [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]
-
Function and inhibition of P38 MAP kinase signaling: Targeting multiple inflammation diseases. (2024). Biochemical Pharmacology. [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. [Link]
-
Function and inhibition of P38 MAP kinase signaling: Targeting multiple inflammation diseases. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Rational design of new VEGFR-2 inhibitors. (n.d.). ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2025). Journal of Applied Pharmaceutical Science. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Molecules. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2025). ResearchGate. [Link]
-
High-resolution crystal structure of the human CB1 cannabinoid receptor. (2016). Cell. [Link]
-
Assay of CB1 Receptor Binding. (2016). Methods in Molecular Biology. [Link]
-
(PDF) Assay of CB1 Receptor Binding. (2016). ResearchGate. [Link]
-
Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. (2019). Brain Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 4. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Function and inhibition of P38 MAP kinase signaling: Targeting multiple inflammation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Privileged Core in the Discovery of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern drug discovery.[1][2][3] Its remarkable versatility, stemming from its unique physicochemical properties, has led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases.[4][5] The metabolic stability of the pyrazole ring, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, provides a robust framework for designing potent and selective therapeutic agents.[6] This guide provides a comprehensive technical overview of the discovery of novel pyrazole-based inhibitors, with a particular focus on their successful application as kinase inhibitors in oncology and inflammatory diseases. We will delve into the strategic considerations behind experimental design, from initial synthesis to preclinical evaluation, providing actionable protocols and insights for researchers in the field.
I. The Strategic Advantage of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer and chronic inflammation.[7] The pyrazole scaffold is particularly well-suited for the design of kinase inhibitors. Its planar aromatic structure can effectively mimic the purine core of ATP, enabling competitive binding at the kinase hinge region.[6] Furthermore, the substituent positions on the pyrazole ring (N1, C3, C4, and C5) offer extensive vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8] This inherent modularity is a key reason why numerous pyrazole-containing kinase inhibitors, such as Ruxolitinib and Crizotinib, have achieved clinical success.[9]
II. Core Synthetic Methodologies: Building the Pyrazole Library
The foundation of any successful inhibitor discovery program lies in the efficient and versatile synthesis of a diverse chemical library. The Knorr pyrazole synthesis and its variations remain a cornerstone for constructing the pyrazole core.[10][11]
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][12] The choice of these starting materials directly dictates the substitution pattern of the resulting pyrazole, offering a straightforward route to a wide range of analogs.
Objective: To synthesize a representative 1,3,5-trisubstituted pyrazole via the Knorr condensation reaction.
Materials:
-
1-phenyl-1,3-butanedione (1,3-dicarbonyl compound)
-
Hydrazine hydrate (hydrazine derivative)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Crystallization dish
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plate and chamber
-
Ethyl acetate/hexanes (TLC eluent)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-phenyl-1,3-butanedione (10 mmol) in 30 mL of ethanol. Add a magnetic stir bar.
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (12 mmol) dropwise at room temperature.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using a 3:7 ethyl acetate/hexanes mixture as the eluent. The disappearance of the 1,3-dicarbonyl starting material indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Crystallization: Pour the concentrated solution into a crystallization dish and cool in an ice bath to induce crystallization. If necessary, scratch the inside of the dish with a glass rod to initiate crystal formation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure and purity of the synthesized pyrazole using techniques such as NMR, mass spectrometry, and melting point analysis.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Glacial Acetic Acid as Catalyst: The acid catalyzes the initial condensation between the hydrazine and one of the carbonyl groups, accelerating the reaction rate.
-
Excess Hydrazine: A slight excess of hydrazine ensures the complete consumption of the more valuable 1,3-dicarbonyl compound.
-
TLC Monitoring: TLC is a rapid and effective method to track the progress of the reaction, preventing unnecessary heating and potential side product formation.
III. Lead Discovery: Identifying Initial Pyrazole Hits
Once a diverse library of pyrazole derivatives is synthesized, the next critical step is to identify compounds with promising biological activity. High-throughput screening (HTS) is a powerful strategy for rapidly evaluating large numbers of compounds against a specific biological target.[13][14]
High-Throughput Screening (HTS) for Kinase Inhibitors
For kinase targets, HTS assays are typically designed to measure the inhibition of the enzyme's catalytic activity.[15] A common approach is to use a fluorescence-based assay that detects the product of the kinase reaction (e.g., ADP or a phosphorylated substrate).
Caption: High-throughput screening workflow for pyrazole-based kinase inhibitors.
IV. Lead Optimization: The Iterative Cycle of Design, Synthesis, and Testing
Initial hits from HTS often require significant optimization to improve their potency, selectivity, and drug-like properties. This iterative process, known as lead optimization, relies heavily on understanding the structure-activity relationship (SAR) of the pyrazole scaffold.[8]
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[16][17] For pyrazole-based kinase inhibitors, key modifications often involve altering the substituents at the N1, C3, C4, and C5 positions.
| Modification | Position | Rationale | Observed Effect on Kinase Inhibition |
| Introduction of a bulky hydrophobic group | C3 | To occupy a hydrophobic pocket in the kinase active site. | Increased potency.[8] |
| Addition of a polar group (e.g., morpholine) | C5 | To improve aqueous solubility and form hydrogen bonds with the solvent-exposed region. | Enhanced pharmacokinetic properties. |
| Substitution with a halogen atom | C4 | To modulate electronic properties and potentially form halogen bonds with the target protein. | Improved potency and selectivity. |
| Variation of the N1-substituent | N1 | To explore interactions with the ribose-binding pocket or to block metabolism. | Can significantly impact potency and metabolic stability. |
Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrazole-Based Kinase Inhibitors.
V. In Vitro and In Vivo Evaluation: Validating Therapeutic Potential
Promising lead compounds must undergo rigorous in vitro and in vivo testing to validate their therapeutic potential.[18][19]
In Vitro Cellular Assays
Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context. The MTT assay is a widely used colorimetric assay to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[8][20]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a pyrazole-based inhibitor against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Pyrazole inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using a non-linear regression analysis.
Self-Validating System:
-
Positive and Negative Controls: The inclusion of a known cytotoxic agent and a vehicle control ensures that the assay is performing as expected.
-
Dose-Response Curve: A clear dose-dependent inhibition of cell viability provides confidence in the compound's activity.
-
Reproducibility: Performing the assay in triplicate and on different days ensures the robustness and reproducibility of the results.
In Vivo Efficacy Studies: Xenograft Models
To evaluate the anti-tumor efficacy of a lead compound in a living organism, in vivo models are essential. The most common preclinical models for cancer drug discovery are cell line-derived xenografts (CDX), where human cancer cells are implanted into immunodeficient mice.[9][21][22]
Objective: To assess the in vivo anti-tumor activity of a pyrazole-based inhibitor.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor take-rate)
-
Pyrazole inhibitor formulated for in vivo administration (e.g., in a solution of PEG400, Tween 80, and saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrazole inhibitor to the treatment group according to the desired dosing schedule (e.g., once daily by oral gavage). The control group receives the vehicle solution.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
VI. Mechanism of Action Studies: Elucidating the Molecular Target
Understanding how a pyrazole inhibitor exerts its biological effects is crucial for its further development. For kinase inhibitors, a key experiment is to demonstrate the inhibition of phosphorylation of the kinase's downstream substrates. Western blotting is a powerful technique for this purpose.[1][2][3]
Western Blotting for Phospho-Protein Analysis
This technique allows for the specific detection of the phosphorylated form of a protein, providing direct evidence of kinase inhibition.
Caption: Inhibition of a signaling pathway by a pyrazole-based kinase inhibitor.
VII. Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel inhibitors targeting a wide range of diseases. Its synthetic tractability and favorable pharmacological properties make it an attractive core for medicinal chemists. The integrated approach outlined in this guide, from rational design and synthesis to rigorous in vitro and in vivo evaluation, provides a robust framework for the successful development of next-generation pyrazole-based therapeutics. Future efforts will likely focus on the development of more selective inhibitors, including allosteric modulators, and the application of novel drug delivery technologies to enhance their therapeutic efficacy.
References
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Science URL: [Link]
-
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry URL: [Link]
-
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: PubMed URL: [Link]
-
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Bentham Science URL: [Link]
-
Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: PubMed URL: [Link]
-
Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health URL: [Link]
-
Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: Springer URL: [Link]
-
Title: Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Source: ResearchGate URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: National Institutes of Health URL: [Link]
-
Title: Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Source: ACS Publications URL: [Link]
-
Title: Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors Source: PubMed URL: [Link]
-
Title: Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Source: ResearchGate URL: [Link]
-
Title: Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition Source: ACS Publications URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: National Institutes of Health URL: [Link]
-
Title: Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies Source: MDPI URL: [Link]
-
Title: Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors Source: ACS Publications URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: National Institutes of Health URL: [Link]
-
Title: Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: MDPI URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
-
Title: Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors Source: National Institutes of Health URL: [Link]
-
Title: Some examples of pyrazole based commercial drugs and bioactive molecules. Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crownbio.com [crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. mdpi.com [mdpi.com]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. atcc.org [atcc.org]
- 21. xenograft.org [xenograft.org]
- 22. ijpbs.com [ijpbs.com]
The 2-(1H-Pyrazol-3-yl)phenol Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(1H-Pyrazol-3-yl)phenol core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive technical overview of its structural analogs, delving into their synthesis, mechanism of action, and structure-activity relationships (SAR). We will explore the critical role of this scaffold in the development of novel therapeutics, particularly in oncology and neuroinflammation, and present detailed protocols for its synthesis and characterization. This document serves as an essential resource for researchers and professionals engaged in the design and development of next-generation targeted therapies.
Introduction: The Rise of a Privileged Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored building block in drug design.[4] When fused with a phenol ring at the 3-position, the resulting 2-(1H-Pyrazol-3-yl)phenol structure presents a unique combination of features: a hydrogen bond donor (phenol), a hydrogen bond donor/acceptor system (pyrazole), and a rigid framework that allows for precise orientation of substituents. This has led to its designation as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.
The significance of the pyrazole nucleus is underscored by its presence in over 40 FDA-approved drugs, targeting a wide array of clinical conditions from inflammation to cancer.[4][5] The 2-(1H-Pyrazol-3-yl)phenol moiety, in particular, has emerged as a critical pharmacophore in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[6][7] This guide will provide an in-depth exploration of the structural analogs of this important scaffold.
Therapeutic Landscape of 2-(1H-Pyrazol-3-yl)phenol Analogs
The versatility of the 2-(1H-Pyrazol-3-yl)phenol core has enabled its application across diverse therapeutic areas. The following sections will highlight key areas where its analogs have shown significant promise.
Oncology: A Focus on Kinase Inhibition
Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-(1H-Pyrazol-3-yl)phenol scaffold has proven to be an exceptional platform for the development of potent and selective kinase inhibitors.[6]
Mechanism of Action: The phenol group often acts as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. The pyrazole ring and its substituents can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby conferring potency and selectivity.
Key Analogs and Targets:
-
CDK2/Cyclin A Inhibitors: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle.[8] Analogs of 2-(1H-Pyrazol-3-yl)phenol have been developed as potent inhibitors of CDK2/Cyclin A, demonstrating potential for the treatment of various cancers.[8]
-
Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their overexpression is common in many tumors. Pyrazole-based compounds have shown significant inhibitory activity against Aurora A and B kinases.[6]
-
PI3K Inhibitors: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently activated in cancer. Novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with excellent cytotoxicity against breast cancer cells.[7]
| Analog Class | Target Kinase | Therapeutic Potential | Reference |
| Pyrazolyl Benzimidazoles | Aurora A/B | Leukemia, Lung, Colon Cancer | [6] |
| Pyrazole Carbaldehyde Derivatives | PI3 Kinase | Breast Cancer | [7] |
| N,4-di(1H-pyrazol-4-yl)pyrimidines | CDK2 | Various Cancers | [8] |
Anti-inflammatory and Analgesic Activity
The pyrazole scaffold is famously present in the non-steroidal anti-inflammatory drug (NSAID) celecoxib. This highlights the potential of pyrazole-containing compounds to modulate inflammatory pathways. Analogs of 2-(1H-Pyrazol-3-yl)phenol have been investigated for their anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][3]
Neurodegenerative Disorders
Emerging research has pointed to the potential of pyrazole derivatives in the context of neurodegenerative diseases. For instance, inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key regulator of apoptosis and inflammation in the brain, have been developed based on the pyrazole scaffold.[6] This suggests a promising avenue for the development of therapeutics for conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).[6]
Synthesis and Characterization: A Practical Guide
The synthesis of 2-(1H-Pyrazol-3-yl)phenol analogs typically involves the construction of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
General Synthetic Strategy
A common and versatile method for synthesizing the 2-(1H-Pyrazol-3-yl)phenol core involves the reaction of a chromone derivative with hydrazine.
Workflow for the Synthesis of 2-(1H-Pyrazol-3-yl)phenols:
Caption: General synthetic workflow for 2-(1H-Pyrazol-3-yl)phenol analogs.
Detailed Experimental Protocol
Synthesis of 2-(1H-Pyrazol-3-yl)phenol from 3-Formylchromone [9]
-
Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone. To a solution of a substituted 3-formylchromone in an appropriate solvent, add pyrrolidine. The reaction mixture is stirred, typically at room temperature, until completion. The product can be isolated by filtration or extraction.
-
Step 2: Synthesis of 2-(1H-Pyrazol-3-yl)phenol. The 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone intermediate is then treated with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction is typically heated under reflux. Upon completion, the desired 2-(1H-pyrazol-3-yl)phenol analog can be isolated and purified using standard techniques like recrystallization or column chromatography.
Note: Ultrasound irradiation can be employed to accelerate the reaction and improve yields.[9]
Characterization Techniques
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Structure-Activity Relationship (SAR) and Drug Design Principles
The development of potent and selective 2-(1H-Pyrazol-3-yl)phenol analogs relies heavily on understanding their structure-activity relationships.
Key SAR Insights:
-
Substitution on the Phenol Ring: Modifications to the phenol ring can influence potency, selectivity, and pharmacokinetic properties. Electron-withdrawing or electron-donating groups can modulate the acidity of the phenolic proton and its hydrogen bonding capabilities.
-
Substitution on the Pyrazole Ring: The N1 and C4/C5 positions of the pyrazole ring are common sites for modification. Bulky substituents at these positions can be used to probe specific sub-pockets of the target protein and enhance selectivity.
-
Bioisosteric Replacements: The pyrazole ring itself can serve as a bioisostere for other aromatic systems, offering a way to improve properties like metabolic stability and solubility.[10]
Logical Relationship in SAR-Guided Drug Design:
Caption: Iterative process of SAR-guided lead optimization.
Future Perspectives and Conclusion
The 2-(1H-Pyrazol-3-yl)phenol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Expansion into New Therapeutic Areas: Exploring the potential of these analogs in infectious diseases, metabolic disorders, and other areas of unmet medical need.
-
Development of Covalent Inhibitors: Designing analogs that can form covalent bonds with their targets, leading to prolonged duration of action and increased potency.
-
Application of Computational Chemistry: Utilizing in silico methods to accelerate the design and optimization of new analogs with improved drug-like properties.
References
-
Sijm, M., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]
-
Desai, N. C., et al. (2014). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]
-
Various Authors. (2023). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Sanna, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]
-
Pathak, S. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Schade, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
World Intellectual Property Organization. (2019). 2-(1H-PYRAZOL-3-YL) PHENOL COMPOUND AND USE THEREOF. WIPO. [Link]
-
Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Kamal, A. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
El-Sayed, M. A., et al. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2022). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]
-
Sokhraneva, M. V., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. V.I. Vernadsky Crimean Federal University. [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med. Chem., 13, 799-817. [Link]
-
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Asiri, A. M., et al. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. img01.pharmablock.com [img01.pharmablock.com]
Harnessing the Pyrazole Scaffold: A Guide to Optimizing Solubility and Stability in Drug Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and presence in numerous FDA-approved drugs—from the anti-inflammatory celecoxib to the anticancer agent crizotinib—underscore its status as a "privileged scaffold".[3][4][5][6][7] However, the successful translation of a promising pyrazole-based candidate from bench to bedside hinges on a profound understanding and meticulous optimization of its physicochemical properties, primarily its solubility and stability.
This guide provides a deep dive into the core attributes of pyrazole compounds that govern these critical parameters. Moving beyond mere protocols, we will explore the causal relationships between molecular structure and physicochemical behavior, offering field-proven insights to navigate the complexities of drug development. Our focus is on empowering researchers to make informed decisions, anticipate challenges, and rationally design pyrazole-based therapeutics with superior developability profiles.
The Physicochemical Foundation of the Pyrazole Ring
The behavior of any pyrazole derivative is fundamentally rooted in the intrinsic properties of its heterocyclic core. Understanding these characteristics is the first step toward predicting and manipulating its solubility and stability.
Core Structural and Electronic Features
-
Aromaticity and Electron Distribution: The pyrazole ring contains six delocalized π-electrons, conferring significant aromatic character and stability.[1] This system is considered π-excessive, which influences its reactivity. Electrophilic substitution reactions, for instance, preferentially occur at the C4 position, which has the highest electron density.[1][5][8]
-
Tautomerism: In unsymmetrically substituted pyrazoles, the N-H proton can reside on either nitrogen atom, leading to a mixture of co-existing tautomers.[4][5] This dynamic equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic profiles. The ratio between tautomers is influenced by the nature of the substituents and the solvent environment.[4]
-
Acidity and Basicity: Pyrazole is a weak base, with a pKa of approximately 2.5 for its conjugate acid.[4] The "pyridine-like" nitrogen (N2) is the primary site of protonation. While it can form salts with strong acids, its low basicity means it is largely un-ionized at physiological pH.[4][9]
-
Hydrogen Bonding: The N1 "pyrrole-like" nitrogen acts as a hydrogen bond donor, while the N2 "pyridine-like" nitrogen is a hydrogen bond acceptor. This dual capacity allows pyrazoles to form intermolecular hydrogen bonds, often resulting in dimeric structures in the solid state, which can contribute to high melting points and affect solubility.[5][9]
-
Lipophilicity: The pyrazole ring is significantly less lipophilic (ClogP ≈ 0.24) than its carbocyclic counterpart, benzene (ClogP ≈ 2.14).[4] This inherent property makes the pyrazole scaffold an attractive bioisostere for an aryl ring, often leading to improved water solubility and better overall physicochemical properties in drug candidates.[4]
Mastering the Solubility of Pyrazole Compounds
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The multifaceted nature of the pyrazole core provides numerous avenues for modulating this key property.
Key Factors Influencing Pyrazole Solubility
The solubility of a pyrazole derivative is not a single value but a complex function of its intrinsic properties and its environment. The interplay of these factors must be carefully considered during the design and optimization phase.
Caption: Key factors governing the solubility of pyrazole-based compounds.
-
pH-Dependent Solubility: Due to the weak basicity of the pyrazole ring, solubility can increase in acidic conditions where the pyridine-like nitrogen becomes protonated.[4][9] This effect is highly dependent on the pKa of the specific molecule, which is in turn influenced by the electronic nature of its substituents.
-
Substituent Effects: This is the most powerful tool for solubility modulation.
-
Polar Groups: Introducing hydrogen bond donors/acceptors (e.g., -OH, -NH2, -COOH) or other polar moieties can significantly enhance aqueous solubility.
-
Lipophilicity: Increasing the size of non-polar, aliphatic, or aromatic substituents will generally decrease aqueous solubility. The art of drug design lies in balancing the lipophilicity required for membrane permeability with the polarity needed for adequate solubility.
-
Ionizable Groups: Incorporating a strongly basic or acidic functional group elsewhere in the molecule is a common and highly effective strategy to ensure pH-dependent solubility and enable salt formation.
-
-
Solid-State Properties: The way a molecule packs in the solid state profoundly impacts its solubility.
-
Crystal Lattice Energy: A high melting point often indicates strong intermolecular forces within the crystal, which must be overcome for dissolution.[5] This can lead to lower solubility.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to vastly different solubility profiles. Identifying and controlling the most stable and appropriately soluble form is a critical step in pharmaceutical development.
-
Amorphous Forms: Amorphous solid dispersions, where the compound lacks long-range crystalline order, can offer a significant solubility advantage, as demonstrated with celecoxib-PVP systems.[10]
-
Methodologies for Solubility Assessment
Choosing the right method to measure solubility depends on the stage of drug discovery and the amount of compound available. The goal is to generate reliable data that can guide structure-activity relationship (SAR) and formulation development.
Caption: Standard experimental workflow for thermodynamic solubility assessment.
This protocol describes the gold-standard shake-flask method (ICH guideline Q6A) for determining thermodynamic solubility, providing a definitive value for a compound's solubility at equilibrium.
1. Rationale and Causality: This method is chosen for its accuracy. By allowing the system to reach equilibrium over an extended period (typically 24-48 hours), it measures the true thermodynamic solubility, avoiding the artificially high and transient values that can be obtained from kinetic methods where precipitation may not have completed.
2. Materials:
-
Test pyrazole compound (solid powder).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) or other suitable organic solvent for stock solution and HPLC mobile phase.
-
Type 1 ultrapure water.
-
2 mL glass vials with screw caps.
-
Orbital shaker/incubator set to 25°C or 37°C.
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters).
-
Calibrated HPLC-UV system.
3. Step-by-Step Procedure:
-
Preparation: Add an excess of the solid pyrazole compound to a glass vial (e.g., 1-2 mg). Expert Insight: Using an excess of solid is critical to ensure that saturation is reached.
-
Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Allow the suspension to equilibrate for at least 24 hours. Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Draw the supernatant through a low-binding syringe filter. Caution: Care must be taken to avoid compound adsorption to the filter material. A pre-rinse of the filter with the solution can mitigate this.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the calibration curve.
-
Prepare a standard calibration curve of the pyrazole compound of known concentrations.
-
Analyze the diluted sample and the standards by a validated HPLC-UV method.
-
-
Calculation: Determine the concentration of the pyrazole in the diluted sample using the calibration curve. Back-calculate the original concentration in the undissolved supernatant to determine the thermodynamic solubility.
Ensuring the Stability of Pyrazole Compounds
Stability is a non-negotiable attribute for any drug candidate. The pyrazole ring is generally considered robust, but the overall stability of a molecule is dictated by its weakest link, which may be the substituents attached to the core.
Chemical Stability of the Pyrazole Scaffold
The aromatic nature of the pyrazole ring endows it with considerable chemical stability.
-
Resistance to Oxidation/Reduction: The core ring is highly resistant to common oxidizing and reducing agents.[5][9] This is a favorable property for drug molecules, contributing to longer shelf life and stability in vivo.
-
Reactivity under Forcing Conditions: While stable under physiological conditions, the ring can be degraded under harsh laboratory conditions.
-
Strong Bases: Deprotonation at C3 by a very strong base can lead to ring-opening reactions.[1][9]
-
Hydrolysis: The pyrazole ring itself is not susceptible to hydrolysis. However, functional groups attached to it, such as esters or amides, are common points of hydrolytic cleavage. The drug Metamizole, for example, is known to hydrolyze readily in aqueous solution.[4]
-
Photostability: Many pyrazole derivatives are used as UV stabilizers, suggesting a degree of inherent photostability.[3] However, this must be empirically determined for each new chemical entity, as substituents can introduce photosensitive chromophores.
-
Caption: Major stress conditions and potential degradation pathways for pyrazole-containing drug candidates.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.
| Stress Condition | Typical Reagents & Conditions | Rationale & Potential Outcome for Pyrazole Derivatives |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Tests stability in acidic environments (e.g., the stomach). Primarily targets acid-labile groups like esters, amides, or acetals attached to the pyrazole ring. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temp or heated | Tests stability in basic environments. Primarily targets base-labile groups. The pyrazole ring itself may open under very harsh basic conditions.[1][9] |
| Oxidation | 3-30% H₂O₂, room temp | Simulates oxidative stress. While the pyrazole core is stable, susceptible functional groups (e.g., sulfides, electron-rich anilines) can be oxidized. The pyridine-like N2 can form an N-oxide. |
| Thermal Stress | Solid state or solution, heated above expected storage temp (e.g., 80-100°C) | Evaluates intrinsic thermal stability. Can reveal degradation pathways that are not hydrolytic or oxidative. |
| Photostability | ICH-compliant light exposure (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV) | Determines light sensitivity. Can lead to complex photoreactions, including isomerizations or ring rearrangements, depending on the chromophores present. |
1. Rationale and Causality: This protocol is designed to systematically challenge the molecule under exaggerated conditions to produce a relevant amount of degradation (typically 5-20%) without destroying the molecule completely. This level of degradation is optimal for reliably detecting and identifying degradation products and for validating the analytical method's ability to resolve these products from the parent peak.
2. Materials:
-
Test pyrazole compound.
-
Reagents: HCl, NaOH, H₂O₂.
-
Solvents: Acetonitrile, Methanol, Water.
-
Vials, heating block, photostability chamber.
-
HPLC-DAD-MS system.
3. Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor in a vial. A typical setup would be:
-
Acid: 1 mL stock + 1 mL 0.2 M HCl.
-
Base: 1 mL stock + 1 mL 0.2 M NaOH.
-
Oxidative: 1 mL stock + 1 mL 6% H₂O₂.
-
Control: 1 mL stock + 1 mL Water.
-
-
Incubation:
-
Place the acid and base samples on a heat block (e.g., 80°C).
-
Leave the oxidative and control samples at room temperature, protected from light.
-
Monitor the reactions by taking aliquots at various time points (e.g., 2, 8, 24 hours).
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acid samples with an equivalent amount of NaOH, and the base samples with HCl. This prevents damage to the HPLC column.
-
Analyze all samples by a stability-indicating HPLC method, typically using a gradient elution on a C18 column with UV (DAD) and Mass Spectrometric (MS) detection.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks, which are potential degradants.
-
Calculate the percentage degradation of the parent compound.
-
Use the DAD (UV) and MS data to help elucidate the structures of the major degradants.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.
-
Conclusion: An Integrated Approach to Developability
The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutics.[6] Its unique combination of a stable aromatic core, tunable electronic properties, and hydrogen bonding capabilities provides a rich canvas for medicinal chemists. However, success is contingent upon a proactive and integrated approach to optimizing solubility and stability from the earliest stages of discovery.
By understanding the fundamental physicochemical drivers of the pyrazole ring and applying rigorous, well-designed experimental protocols, research and development teams can mitigate risks and enhance the probability of success. The insights and methodologies presented in this guide serve as a practical framework for characterizing pyrazole compounds, interpreting data with confidence, and ultimately engineering drug candidates with the optimal properties required for clinical and commercial viability.
References
-
Lusardi, M.; Spallarossa, A.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. URL: [Link]
-
Various Authors. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. URL: [Link]
-
Various Authors. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. URL: [Link]
-
Various Authors. Pyrazole synthesis. Organic Chemistry Portal. URL: [Link]
-
Various Authors. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]
-
Solubility of Things. Pyrazole. Solubility of Things. URL: [Link]
-
Tantak, M.P.; Kumar, D.; Wani, A.; et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. URL: [Link]
-
Naim, M.J.; Alam, O.; Alam, M.J.; et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. URL: [Link]
-
Kumar, A.; Sharma, G.; Sharma, R.; et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International. URL: [Link]
-
National Center for Biotechnology Information. Pyrazole. PubChem Compound Database. URL: [Link]
-
Singh, N.; Kumar, A.; Sharma, P.K. Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing. URL: [Link]
-
Knopp, M.M.; et al. Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective. PubMed. URL: [Link]
-
Somoza, J.R.; et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. URL: [Link]
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 10. Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 2-(1-Methyl-1H-pyrazol-3-YL)phenol in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Value of the 2-(1-Methyl-1H-pyrazol-3-YL)phenol Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The this compound moiety has emerged as one such scaffold, demonstrating significant versatility and potential across various therapeutic areas. Its structure is a synergistic combination of two key pharmacophoric features: a phenol ring and an N-methylated pyrazole ring.
The phenol group is a classic hydrogen bond donor and acceptor, capable of forming critical interactions with amino acid residues in enzyme active sites or protein receptors. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere for other aromatic systems and is prized for its metabolic stability and ability to engage in a variety of non-covalent interactions.[1][2][3] The specific N-methylation at the 1-position is a crucial modification that not only blocks a potential metabolic site but also fine-tunes the compound's polarity and pharmacokinetic properties, often enhancing attributes like brain penetration.[4]
This guide provides an in-depth look at the applications of this scaffold, focusing on its role in the development of kinase inhibitors. We will explore the underlying principles of its biological activity, provide detailed protocols for its synthesis and evaluation, and discuss the structure-activity relationships (SAR) that drive its optimization.
Therapeutic Application: Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The this compound scaffold has proven to be a highly effective core for the design of inhibitors targeting several important kinase families, including RAF, JNK, and p38 MAP kinase.[5][6][7]
Mechanism of Action: A Hinge-Binding Pharmacophore
The efficacy of this scaffold largely stems from its ability to mimic the adenine region of ATP, the natural substrate for kinases. The pyrazole and phenol rings are positioned to form key hydrogen bonds with the "hinge" region of the kinase active site, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
The ortho-hydroxyl group of the phenol is particularly critical, as it can form a strong, stabilizing hydrogen bond with the kinase hinge.[5][8] The N-methyl pyrazole acts as a complementary hydrogen bond acceptor and provides a rigid core for orienting other substituents to achieve selectivity and potency.
Application Focus: B-Raf Kinase Inhibition
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that, when hyperactivated, drives a significant portion of human cancers.[8] Activating mutations in the B-Raf kinase, particularly the V600E mutation, are found in over 50% of melanomas.[8] This has made B-RafV600E a high-priority target for drug development.
Derivatives based on the 2-(pyrazol-5-yl)phenol core have shown potent inhibitory activity against B-RafV600E. The introduction of the ortho-hydroxyl group on the phenyl ring has been shown to significantly enhance anti-tumor activity.[5][8]
Structure-Activity Relationship (SAR) Insights
Studies on closely related 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives have provided valuable insights into the structural requirements for potent B-Raf inhibition.[5][8]
-
The Ortho-Hydroxyl Group: This is a key interaction point. Its presence reinforces binding to the kinase hinge and is strongly correlated with higher potency.
-
N-1 Substitution on Pyrazole: While the specific topic is N-methyl pyrazole, studies on related scaffolds show that larger, more complex groups on the N-1 position of the pyrazole ring can be beneficial, suggesting this is a key vector for optimization.[5][8]
-
C-3 Substitution on Pyrazole: The substituent at the 3-position of the pyrazole ring extends into a solvent-exposed region. Modifications here can be used to fine-tune physicochemical properties like solubility and to explore additional interactions with the protein surface.
Data Summary: B-RafV600E Inhibitory Activity
The following table summarizes the biological activity of representative compounds from a closely related series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, illustrating the impact of substitutions on potency.
| Compound ID | C-3 Pyrazole Substituent (Ar1) | N-1 Pyrazole Substituent (Ar2) | B-RafV600E IC50 (µM)[5] | WM266.4 Cell Line GI50 (µM)[5] |
| C1 | Phenyl | Phenyl | 0.28 | 3.42 |
| C2 | 4-Chlorophenyl | Phenyl | 0.21 | 2.86 |
| C5 | 4-Methoxyphenyl | Phenyl | 0.35 | 4.17 |
| C6 | 4-Fluorophenyl | 4-tert-Butylphenyl | 0.15 | 1.75 |
| Vemurafenib | Positive Control | Positive Control | 0.03 | 0.21 |
Note: Data is for the 4,5-dihydro-1H-pyrazole scaffold, which serves as a strong proxy for the SAR of the aromatic pyrazole core.[5][8]
Experimental Protocols
The following protocols are generalized methodologies based on published procedures for closely related analogues.[5][8][9] They should be adapted and optimized by qualified laboratory personnel.
Protocol 1: Synthesis of this compound
This protocol adapts a standard two-step synthesis involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with methylhydrazine.
Rationale: This is a robust and widely used method for constructing pyrazole rings. The initial chalcone formation creates the necessary 1,3-dicarbonyl precursor. The subsequent cyclization with methylhydrazine regioselectively yields the desired N-methylated pyrazole. Using methylhydrazine instead of hydrazine hydrate is the key step to install the required methyl group at the N-1 position.
-
Materials: 2'-Hydroxyacetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Toluene.
-
Procedure:
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in toluene (5 mL/mmol), add N,N-Dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the intermediate.
-
-
Materials: Intermediate from Step A, Methylhydrazine sulfate, Ethanol, Sodium acetate.
-
Procedure:
-
Dissolve the intermediate from Step A (1.0 eq) in absolute ethanol (10 mL/mmol).
-
In a separate flask, prepare a solution of methylhydrazine sulfate (1.1 eq) and sodium acetate (1.1 eq) in a minimal amount of water and add it to the ethanol solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Validation: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). Characterize the final product by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General Workflow)
This protocol outlines a general workflow for assessing the inhibitory activity of the synthesized compound against a target kinase (e.g., B-RafV600E). Commercial kits are widely available for specific kinases.
Rationale: A radiometric or fluorescence-based assay is a standard method to quantify kinase activity. The principle involves measuring the transfer of a phosphate group (either radiolabeled 32P or detected via a specific antibody) from ATP to a substrate peptide. A decrease in signal in the presence of the inhibitor corresponds to its potency. Including positive (known inhibitor) and negative (DMSO vehicle) controls is essential for validating the assay results.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase | PLOS One [journals.plos.org]
- 6. IL139169A0 - Pyrazole derivatives as p-38 map kinase inhibitors - Google Patents [patents.google.com]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: 2-(1-Methyl-1H-pyrazol-3-yl)phenol as a Versatile Synthetic Intermediate in Drug Discovery
Introduction: The Strategic Value of the Phenol-Pyrazole Scaffold
In the landscape of medicinal chemistry, the phenol and pyrazole moieties are considered "privileged structures" due to their recurrent appearance in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] The phenol group is a versatile hydrogen bond donor and acceptor and provides a key anchor point for protein-ligand interactions.[1] However, it is often associated with metabolic liabilities, primarily rapid glucuronidation, which can lead to poor pharmacokinetic profiles.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere for other aromatic systems and is prized for its metabolic stability, ability to modulate physicochemical properties, and its role as a robust scaffold for directing substituents into specific vectors.[3][4][5]
The compound 2-(1-Methyl-1H-pyrazol-3-yl)phenol merges these two critical pharmacophores into a single, bifunctional molecule. The N-methylation of the pyrazole ring prevents tautomerization and locks the scaffold's geometry, offering a predictable platform for further functionalization. This intermediate is particularly valuable for synthesizing targeted libraries of compounds where the phenolic hydroxyl can be modified to fine-tune potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while the pyrazole acts as a stable core. This document provides a technical guide on the synthesis, properties, and strategic application of this intermediate for researchers in drug development.
Physicochemical and Safety Profile
A thorough understanding of the intermediate's properties and handling requirements is paramount for its effective and safe use in the laboratory.
Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | BLDpharm[6] |
| CAS Number | 123532-18-3 | Ivy Fine Chemicals[7] |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[8] |
| Molecular Weight | 174.20 g/mol | Fluorochem[9] |
| Appearance | Solid (Typical) | Fluorochem[9] |
| Melting Point | 90-94 °C (for the related 2-(1H-pyrazol-3-yl)phenol) | Sigma-Aldrich[10] |
Safety & Handling
As with all laboratory chemicals, this compound and its precursors should be handled with care in a well-ventilated fume hood. The safety profile of related pyrazole-phenols indicates potential hazards that must be addressed.[10][11]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] Harmful if swallowed (H302) is a potential hazard for related compounds.[12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For handling fine powders, a dust mask (e.g., N95) is recommended.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from oxidizing agents.[11][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11][12]
Synthesis Protocol: this compound
A reliable synthesis of the title intermediate can be achieved via the cyclocondensation of a chromone precursor with methylhydrazine. This method is efficient and provides a direct route to the desired N-methylated regioisomer.
Synthetic Workflow Diagram
Caption: Synthesis of the target intermediate from chromone.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
Chromone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve chromone (e.g., 10.0 g, 68.4 mmol) in absolute ethanol (100 mL).
-
Reagent Addition: To the stirring solution, add a catalytic amount of glacial acetic acid (approx. 0.5 mL). Subsequently, add methylhydrazine (e.g., 3.46 g, 75.2 mmol, 1.1 eq) dropwise at room temperature. The addition may be mildly exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexane and ethyl acetate. The reaction is typically complete within 4-6 hours.
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
Causality and Mechanistic Insight: This reaction proceeds through a well-established pathway. The nucleophilic nitrogen of methylhydrazine attacks the C2 position of the chromone, leading to the opening of the pyrone ring. The resulting intermediate then undergoes intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the ketone, followed by dehydration to form the stable aromatic pyrazole ring. Using methylhydrazine directly ensures the formation of the N1-methylated pyrazole.
Application Protocol: Synthesis of a Potential HDAC6 Inhibitor Precursor
The utility of this compound as an intermediate is best demonstrated by its incorporation into a larger molecule with potential biological activity. Pyrazole derivatives have been identified as promising scaffolds for Histone Deacetylase 6 (HDAC6) inhibitors, which are therapeutic targets for conditions like acute liver injury.[15] Here, we outline a protocol for the etherification of the phenolic hydroxyl group, a common strategy to introduce side chains that can interact with the target protein or improve drug-like properties.
Application Workflow Diagram
Caption: Williamson ether synthesis using the title intermediate.
Step-by-Step Experimental Protocol
Objective: To synthesize 4-((2-(1-methyl-1H-pyrazol-3-yl)phenoxy)methyl)benzonitrile.
Materials:
-
This compound (1.0 eq)
-
4-(Bromomethyl)benzonitrile (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard reaction glassware, magnetic stirrer, and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.0 g, 11.5 mmol), anhydrous potassium carbonate (e.g., 3.18 g, 23.0 mmol), and anhydrous DMF (40 mL).
-
Reagent Addition: Stir the suspension for 15 minutes at room temperature. Then, add 4-(bromomethyl)benzonitrile (e.g., 2.36 g, 12.1 mmol) in one portion.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting phenol by TLC (e.g., 2:1 hexane:ethyl acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A solid precipitate should form. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Isolation: If a solid precipitates, collect it by vacuum filtration and wash with water. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate to afford the pure target molecule.
Rationale in Drug Design: This Williamson ether synthesis attaches a cyanobenzyl moiety to the phenol. This addition serves several strategic purposes:
-
Blocking Metabolism: It caps the phenolic hydroxyl, preventing phase II conjugation and potentially increasing the compound's metabolic stability and oral bioavailability.[1]
-
Introducing a Vector: The benzyl group provides a rigid linker to position the terminal nitrile group, which can act as a hydrogen bond acceptor or engage in other interactions within a protein's binding pocket.
-
Modulating Properties: This modification increases molecular weight and lipophilicity, which can be fine-tuned to achieve the desired balance of properties for a drug candidate.
Characterization Data
Proper characterization is essential to confirm the structure and purity of the synthesized intermediate. The following data are representative of what is expected for this compound.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.5-10.5 (s, 1H, Ar-OH), 7.5-7.7 (m, 2H, Ar-H), 6.8-7.2 (m, 3H, Ar-H + Pyrazole-H), 6.5-6.6 (d, 1H, Pyrazole-H), 3.9-4.0 (s, 3H, N-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155-157 (Ar C-O), 148-152 (Pyrazole C), 130-132 (Ar-CH), 128-130 (Pyrazole C), 120-122 (Ar-CH), 116-118 (Ar-CH), 105-107 (Pyrazole-CH), 38-40 (N-CH₃). |
| Mass Spec. (ESI+) | Expected [M+H]⁺: 175.0866 |
Note: Actual chemical shifts (δ) may vary depending on the solvent and concentration. The data presented are based on typical values for similar structural motifs.[16]
Conclusion
This compound is a high-value synthetic intermediate that provides a robust and predictable platform for developing novel therapeutics. Its synthesis is straightforward, and the strategic positioning of the N-methylpyrazole and the functionalizable phenol allows for extensive chemical exploration. The protocols and insights provided in this document are intended to empower researchers to leverage this scaffold in their drug discovery programs, facilitating the efficient creation of new chemical entities with tailored pharmacological profiles.
References
-
Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. [Link]
-
Synthesis and Photochromic Properties of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. [Link]
-
Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]
-
2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | C10H10N2O. PubChem. [Link]
-
2-(5-phenyl-1H-pyrazol-3-yl)phenol | C15H12N2O. PubChem. [Link]
-
2-(1-acetyl-3-methyl-4-nitro-1H-pyrazol-5-yl)phenol. ChemSynthesis. [Link]
-
Synthesis, structural characterization, and theoretical studies of new pyrazole... ResearchGate. [Link]
-
Phenol, 2-methyl-. NIST WebBook. [Link]
-
Phenol, 2-(1-methyl-1H-pyrazol-3-yl)- [CAS: 123532-18-3]. Ivy Fine Chemicals. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. NIH National Center for Biotechnology Information. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH National Center for Biotechnology Information. [Link]
-
Phenol (bio)isosteres in drug design and development. ResearchGate. [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. NIH National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... NIH National Center for Biotechnology Information. [Link]
-
PDF: 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)... ResearchGate. [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 123532-18-3|this compound|BLD Pharm [bldpharm.com]
- 7. ivychem.com [ivychem.com]
- 8. 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | C10H10N2O | CID 2804778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 2-(1H-吡唑-3-基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays Using Pyrazole-Based Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of in vitro assays to characterize pyrazole-based kinase inhibitors. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results.
Introduction: The Significance of Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular pathways by catalyzing the phosphorylation of specific substrate molecules.[1] This process acts as a molecular switch, altering the substrate's activity, localization, or stability.[1] Consequently, the dysregulation of kinase activity is implicated in a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] This has made kinase inhibitors a major focus of drug discovery and development.[1]
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[2][3] The pyrazole ring can act as a bioisostere for the adenine fragment of ATP, enabling competitive binding to the kinase active site.[4] Furthermore, the versatile chemistry of the pyrazole ring allows for substitutions that can enhance potency, selectivity, and drug-like properties.[4][5] Prominent examples of FDA-approved pyrazole-based kinase inhibitors include Ruxolitinib (targeting JAK1/JAK2) and Afuresertib (targeting Akt1/2/3).[4][6]
The initial step in the discovery and development of these inhibitors is to evaluate their activity, potency, and selectivity using robust biochemical and cell-based assays.[7] This guide will provide detailed protocols and the underlying principles for a selection of the most common and effective in vitro assays.
Part 1: Biochemical Assays for Kinase Activity and Inhibition
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase enzyme.[7] These assays measure the catalytic function of the kinase, typically by quantifying the consumption of ATP or the formation of the phosphorylated product.[8]
Choosing the Right Biochemical Assay
The selection of an appropriate assay format is a critical first step and depends on several factors including throughput needs, sensitivity, cost, and the specific kinase being investigated.[1]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays are highly sensitive and have a large dynamic range, making them suitable for screening low-activity kinases.[9][10] They measure the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[9][11]
-
Fluorescence-Based Assays (e.g., HTRF®, TR-FRET): These assays offer a non-radioactive, homogeneous format ideal for high-throughput screening (HTS).[12][13] They rely on the transfer of energy between a donor and an acceptor fluorophore when brought into proximity by a binding event (e.g., an antibody binding to a phosphorylated substrate).[12][14]
-
Radiometric Assays (e.g., Scintillation Proximity Assay - SPA): Considered a "gold standard" for their direct and robust nature, these assays use radioactively labeled ATP (γ-³²P or γ-³³P) to measure the incorporation of the radioactive phosphate into a substrate.[1][15] SPAs are a homogeneous version of this assay, where the radiolabeled substrate is captured on a scintillant-coated bead, generating a light signal.[16][17]
-
AlphaScreen®/AlphaLISA® Assays: These are bead-based, non-radioactive, amplified luminescent proximity homogeneous assays.[14][18] They are highly sensitive and can be used for a variety of kinase substrates, including proteins and lipids.[18][19]
Data Presentation: Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro potency of several pyrazole-based kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these compounds, with lower values indicating higher potency.
| Inhibitor | Target Kinase(s) | IC50 | Reference(s) |
| Afuresertib | Akt1 | 1.3 nM | [6][20] |
| Akt2 | 2 nM | [4][6] | |
| Akt3 | 2.6 nM | [4][6] | |
| Ruxolitinib | JAK1 | ~3 nM | [4][6] |
| JAK2 | ~3 nM | [4][6] | |
| JAK3 | ~430 nM | [4][6] | |
| AT9283 | Aurora A / Aurora B | ~3 nM | [21] |
| Tozasertib | Aurora A | Potent Inhibition | [4] |
| Asciminib (ABL001) | Bcr-Abl | 0.5 nM | [6] |
| Pirtobrutinib | BTK | Potent Inhibition | [4][6] |
Experimental Workflow: Biochemical Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for performing a biochemical kinase inhibition assay.
Caption: Generalized workflow for a biochemical kinase inhibitor assay.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
Principle: This assay measures the amount of ADP produced during a kinase reaction.[9] After the kinase reaction, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to kinase activity.[11][22]
Materials:
-
Purified recombinant kinase and its specific substrate
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution at a concentration relevant to the kinase's Km for ATP[23]
-
Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrazole inhibitor in DMSO. Further dilute these in the kinase assay buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase-substrate mix in assay buffer.
-
Add 0.5 µL of the diluted inhibitor or DMSO for control wells (final DMSO concentration should be ≤1%).
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[24]
-
Initiate the reaction by adding 2 µL of ATP solution.
-
-
Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the enzyme kinetics.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[22]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
Principle: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[12] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur.[25]
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
HTRF® KinEASE™ Kit (Cisbio) or similar, containing:
-
Europium cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL655 (SA-XL665)
-
Enzymatic buffer and detection buffer
-
-
ATP solution
-
Pyrazole-based inhibitor stock solution
-
Low-volume, white 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in the supplemented enzymatic buffer. Prepare a premixed solution of the detection reagents (Europium anti-P-MAb and SA-XL665) in the detection buffer.[26]
-
Kinase Reaction Setup:
-
Kinase Reaction: Seal the plate and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.[27]
-
Detection: Add 10 µL of the premixed detection reagents to each well. The EDTA in the detection buffer will stop the enzymatic reaction.[25][26]
-
Signal Development: Seal the plate and incubate for 60 minutes at room temperature.[12]
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[12]
-
Data Analysis: Calculate the HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000.[12] Determine the IC50 value from the dose-response curve.
Part 2: Cell-Based Assays for Target Engagement and Cellular Potency
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound can enter cells, engage its target in a physiological context, and exert a biological effect.[28]
Signaling Pathway Visualization: PI3K/Akt and JAK/STAT Pathways
Many pyrazole-based inhibitors target kinases within critical signaling pathways. Understanding these pathways is key to interpreting cellular assay data.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.[6]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.[6]
Protocol 3: Cellular Target Engagement using NanoBRET™
Principle: The NanoBRET™ Target Engagement Assay measures compound binding to a specific protein in living cells in real-time.[29] The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (donor) and a cell-permeable fluorescent tracer that binds to the target protein (acceptor).[30] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[31]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target kinase
-
Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Pyrazole-based inhibitor stock solution
-
White, tissue culture-treated 96-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the target kinase-NanoLuc® fusion plasmid and seed them into a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor. Add the diluted inhibitor to the cells.
-
Tracer Addition: Add the specific NanoBRET™ Tracer to the cells at a concentration near its EC50 value.[29]
-
Equilibration: Incubate the plate for a set period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow the system to reach equilibrium.
-
Detection: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.
-
Data Acquisition: Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Determine the cellular IC50 value from the dose-response curve. This assay can also be adapted to measure compound residence time.[30][32]
Protocol 4: Cell Viability/Proliferation Assay (e.g., MTT or XTT)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT or XTT) into a colored formazan product. A decrease in the colorimetric signal in the presence of an inhibitor indicates a reduction in cell viability or proliferation.
Materials:
-
Cancer cell line with a known dependency on the target kinase
-
Complete cell culture medium
-
Pyrazole-based inhibitor stock solution
-
MTT or XTT assay kit
-
Clear, tissue culture-treated 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Signal Development: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percent of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Part 3: Scientific Integrity and Self-Validating Systems
To ensure the trustworthiness of your results, every protocol should be a self-validating system. This involves the judicious use of controls and a thorough understanding of the assay's limitations.
Key Considerations for Robust Assays:
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay.[33] It is best practice to perform assays at an ATP concentration that is close to the Km of the kinase for ATP to allow for better comparison of inhibitor potencies.[23]
-
Enzyme and Substrate Concentrations: Use enzyme and substrate concentrations that result in linear reaction kinetics over the time course of the assay. Avoid substrate depletion or product inhibition.[8]
-
Controls:
-
Dose-Response Curves: Always perform a full dose-response curve (typically 8-10 points) to accurately determine the IC50 value.[33]
-
Selectivity Profiling: To understand the selectivity of a pyrazole-based inhibitor, it should be tested against a panel of other kinases.[33][34] This is crucial for identifying potential off-target effects.[28]
Conclusion
The in vitro assays described in these application notes provide a robust framework for the characterization of pyrazole-based kinase inhibitors. By carefully selecting the appropriate assay, optimizing experimental conditions, and incorporating proper controls, researchers can generate high-quality, reproducible data to guide their drug discovery efforts. The progression from biochemical assays that confirm direct enzyme inhibition to cell-based assays that demonstrate target engagement and cellular potency is a critical path in the development of novel kinase-targeted therapies.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
- Gherghel, D., Mihai, C. T., Vasile, C. M., & Pirvu, L. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences, 24(11), 9208.
- Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Gherghel, D., Mihai, C. T., Vasile, C. M., & Pirvu, L. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences, 24(11), 9208.
- An, W. F., & Tolliday, N. (2010). Assay development for protein kinase enzymes. Methods in molecular biology (Clifton, N.J.), 661, 149–163.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. Retrieved from [Link]
- van den Heuvel, D., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1779–1802.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]
-
News-Medical.Net. (2022, September 22). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Reproducibility of BET NanoBRET target engagement assays. Retrieved from [Link]
- Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(19), 11756.
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. Retrieved from [Link]
- Betzi, S., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules (Basel, Switzerland), 21(10), 1361.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(3), 249.
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8694.
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
-
National Institutes of Health. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]
-
Bitesize Bio. (2023, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
- Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic chemistry, 144, 107058.
- Al-Ostoot, F. H., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules (Basel, Switzerland), 25(18), 4166.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. ADP-Glo™ Kinase Assay [promega.sg]
- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 384- and 1536-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. revvity.com [revvity.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. domainex.co.uk [domainex.co.uk]
- 25. revvity.com [revvity.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 30. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 31. researchgate.net [researchgate.net]
- 32. news-medical.net [news-medical.net]
- 33. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Synthesis of Pyrazole Derivatives: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrazoles in Modern Chemistry
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[2] The pyrazole core is a key pharmacophore in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib, neuroprotective agents such as edaravone, and a variety of anticancer and antimicrobial agents.[3][4][5] The versatility of the pyrazole ring, which allows for diverse substitutions at various positions, enables the fine-tuning of steric, electronic, and lipophilic properties, making it an ideal candidate for drug design and discovery.[6] This guide provides an in-depth exploration of the synthesis of pyrazole derivatives, focusing on robust and widely applicable protocols, mechanistic insights, and practical troubleshooting strategies to empower researchers in their quest for novel molecular entities.
Core Synthetic Strategies for Pyrazole Ring Formation
The construction of the pyrazole ring can be broadly categorized into several key strategies, with the most prevalent being the condensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophilic species.
The Knorr Pyrazole Synthesis: A Timeless and Versatile Method
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains one of the most straightforward and widely used methods for preparing substituted pyrazoles.[7][8] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[3]
The reaction mechanism proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step leads to the formation of the stable, aromatic pyrazole ring.[7][9] When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the formation of two regioisomers is possible, depending on which carbonyl group undergoes the initial attack.[10]
Caption: General mechanism of the Knorr pyrazole synthesis.
This protocol outlines the synthesis of a pyrazolone derivative from ethyl acetoacetate and phenylhydrazine.[3]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (95%)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice-water bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent) in a fume hood. Caution: This addition is exothermic.[3]
-
Heating: Assemble a reflux condenser and heat the reaction mixture at 135–145 °C for 1 hour.[3]
-
Isolation: After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[3]
-
Crystallization: Add a small amount of diethyl ether (approximately 2 mL) and stir the mixture vigorously to induce crystallization. Continue adding diethyl ether in small portions until precipitation is complete.[3]
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold diethyl ether.[3] The pure pyrazolone can be obtained by recrystallization from a minimum amount of hot 95% ethanol.[3][7]
| Parameter | Value |
| Reactants | Ethyl acetoacetate, Phenylhydrazine |
| Solvent | None (neat reaction) |
| Temperature | 135–145 °C |
| Reaction Time | 1 hour |
| Work-up | Precipitation with diethyl ether, recrystallization from ethanol |
Table 1: Reaction parameters for the synthesis of 3-methyl-1-phenyl-5-pyrazolone.
Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
Another versatile route to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones (commonly known as chalcones) with hydrazine derivatives. This method leads to the formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles.[5][11]
The reaction commences with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazolidine intermediate. Subsequent dehydration and oxidation (often spontaneous in the presence of air or facilitated by an oxidizing agent) yield the aromatic pyrazole.
Caption: General workflow for the synthesis of pyrazoles from chalcones.
This protocol provides a general procedure for the synthesis of a pyrazole from a substituted chalcone and hydrazine hydrate.[5]
Materials:
-
Substituted Chalcone (1.0 equivalent)
-
Hydrazine hydrate (1.5 - 2.0 equivalents)
-
Glacial acetic acid (catalytic amount)
-
Ethanol or Acetic Acid (as solvent)
-
Reflux apparatus
Procedure:
-
Reaction Setup: Dissolve the chalcone in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[5]
-
Reagent Addition: Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with a small amount of cold ethanol, and dried.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[12]
[3+2] Cycloaddition Reactions
A powerful and elegant method for constructing the pyrazole ring is through a [3+2] cycloaddition reaction. This typically involves the reaction of a 1,3-dipole, such as a diazoalkane, with a dipolarophile, such as an alkyne.[1][6] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.
The [3+2] cycloaddition is a concerted pericyclic reaction where the three atoms of the 1,3-dipole react with the two atoms of the dipolarophile to form a five-membered ring in a single step. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diazoalkane and the alkyne.
Caption: Conceptual diagram of pyrazole synthesis via [3+2] cycloaddition.
Troubleshooting Common Issues in Pyrazole Synthesis
Even with well-established protocols, challenges can arise during the synthesis of pyrazole derivatives. Below are some common issues and their potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Strategies |
| Low Yield | - Incomplete reaction.[13]- Suboptimal reaction temperature.[13]- Inappropriate catalyst or catalyst concentration.[13]- Formation of side products. | - Increase reaction time and monitor by TLC.[13]- Gradually increase the reaction temperature.[13]- Screen different acid or base catalysts and optimize their loading.[13]- Adjust stoichiometry or order of addition of reagents. |
| Formation of Regioisomers | - Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[10] | - Modify reaction conditions (solvent, temperature, pH) to favor one isomer.[10]- Exploit steric hindrance by using bulkier protecting groups on one of the carbonyls. - Separate isomers by column chromatography or fractional crystallization.[10] |
| Purification Difficulties | - Similar polarity of the product and byproducts. - Product is an oil or low-melting solid. | - For basic pyrazoles, deactivating silica gel with triethylamine can improve chromatographic separation.[14]- Explore different recrystallization solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[14]- Convert the pyrazole to a salt to facilitate crystallization and purification.[2] |
Table 2: Troubleshooting guide for common issues in pyrazole synthesis.
Safety Precautions: Handling Hydrazine and its Derivatives
Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic.[15][16] All manipulations involving these reagents must be conducted with extreme caution in a well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[15][17] A face shield is recommended when there is a risk of splashing.[18]
-
Engineering Controls: A properly functioning chemical fume hood is essential to minimize inhalation exposure.[15]
-
Spill and Waste Management: Have a spill kit readily available. Hydrazine-containing waste should be collected in a designated, properly labeled hazardous waste container.[15]
-
In Case of Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16][18]
Conclusion
The synthesis of pyrazole derivatives is a rich and diverse field, offering multiple pathways to this invaluable heterocyclic scaffold. The Knorr synthesis and methods employing α,β-unsaturated carbonyls or cycloaddition reactions represent robust and versatile strategies for accessing a wide array of substituted pyrazoles. By understanding the underlying reaction mechanisms, adhering to detailed experimental protocols, and being equipped with effective troubleshooting strategies, researchers can confidently and safely navigate the synthesis of these important compounds, paving the way for new discoveries in drug development and beyond.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Retrieved from [Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, The University of New Mexico. Retrieved from [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2006). Green Chemistry. Retrieved from [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (2018). European Journal of Organic Chemistry. Retrieved from [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2020). International Journal of Innovative Research in Technology. Retrieved from [Link]
-
Diazoalkane 1,3-dipolar cycloaddition. (2025). Wikipedia. Retrieved from [Link]
-
Synthesis of Pyrazoline Derivatives from Chalcones. (2019). The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2018). Journal of Applicable Chemistry. Retrieved from [Link]
- Knorr Pyrazole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2013). Al-Mustansiriyah Journal of Science. Retrieved from [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol. (2023). ResearchGate. Retrieved from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. Retrieved from [Link]
-
A General, One-Pot, Regioselective Synthesis of Pyrazoles. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. Retrieved from [Link]
Sources
- 1. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ijirt.org [ijirt.org]
- 6. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ehs.unm.edu [ehs.unm.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. arxada.com [arxada.com]
- 18. files.dep.state.pa.us [files.dep.state.pa.us]
Application Notes & Protocols: The Emerging Role of 2-(1-Methyl-1H-pyrazol-3-YL)phenol in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of innovative drug design. The compound 2-(1-Methyl-1H-pyrazol-3-YL)phenol represents a compelling example of this approach, marrying two "privileged structures": the pyrazole nucleus and the phenolic moiety. Pyrazoles are a class of five-membered heterocyclic compounds that form the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and various oncology therapeutics.[1][2] Their versatile structure allows for diverse interactions with biological targets.[3][4] Similarly, the phenol group is a recurring motif in both natural products and synthetic pharmaceuticals, known for its significant role in molecular interactions and antioxidant properties.[5][6]
The fusion of these two scaffolds in this compound creates a unique chemical entity with significant potential for engaging with a range of biological targets. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to detailed protocols for evaluating its potential as a therapeutic agent, particularly in the realms of oncology and inflammation.
Part 1: Synthesis, Characterization, and Physicochemical Profile
The rational design of any drug discovery campaign begins with a reliable synthetic route and a thorough understanding of the candidate's physicochemical properties.
Synthetic Strategy: A Generalized Approach
The synthesis of substituted pyrazolyl phenols can be achieved through several established organic chemistry pathways. A common and effective method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a chalcone or a β-diketone.[1][7] For this compound, a plausible route involves the reaction of an appropriate 1-(2-hydroxyphenyl) propenone derivative with methylhydrazine.
The general workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
This method offers the flexibility to introduce various substituents on both the phenol and pyrazole rings, enabling the creation of a focused library for structure-activity relationship (SAR) studies.[8]
Physicochemical Data
Understanding the physicochemical properties of a compound is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and guiding formulation development.
| Property | Value | Source |
| CAS Number | 123532-18-3 | [9][10] |
| Molecular Formula | C₁₀H₁₀N₂O | [10] |
| Molecular Weight | 174.20 g/mol | [9] |
| IUPAC Name | This compound | [10] |
| Canonical SMILES | CN1C=CC(C2=CC=CC=C2O)=N1 | [10] |
| Melting Point | 90-94 °C (for related 2-(1H-Pyrazol-3-yl)phenol) | [11] |
Part 2: Biological Applications & Potential Mechanisms of Action
The pyrazole scaffold is renowned for its broad spectrum of pharmacological activities.[4][12] Derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective agents.[4][13] The presence of the phenol group suggests potential for antioxidant activity and specific hydrogen-bonding interactions with target proteins.[5]
Anticancer Activity
A significant body of research points to the potential of pyrazole derivatives as potent anticancer agents.[14][15] These compounds can modulate multiple signaling pathways critical for cancer cell proliferation and survival.
Potential Molecular Targets:
-
Kinase Inhibition: Many pyrazole-containing drugs function as kinase inhibitors. Targets such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK) are frequently implicated.[14][16] Inhibition of these kinases can halt cell cycle progression and induce apoptosis.
-
Tubulin Polymerization: Some pyrazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with classic chemotherapy agents.[17][18]
-
Induction of Apoptosis: Structurally related compounds have been shown to induce programmed cell death (apoptosis) in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[15][19]
Below is a simplified representation of a potential mechanism involving EGFR inhibition.
Caption: Potential inhibition of the EGFR signaling pathway by the target compound.
Anti-inflammatory Activity
The structural similarity of the pyrazole core to drugs like Celecoxib suggests a potential role in modulating inflammatory pathways.[1][20] Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[21] Furthermore, some pyrazole compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[13] The phenolic hydroxyl group can contribute to this activity through its antioxidant (free radical scavenging) properties, mitigating oxidative stress that often accompanies inflammation.[5][22]
Part 3: Experimental Protocols
To facilitate the investigation of this compound, we provide a detailed protocol for a foundational in vitro assay.
Protocol 1: Evaluation of In Vitro Cytotoxicity using the MTT Assay
This protocol describes a standard colorimetric assay to determine the compound's effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC₅₀).
1. Objective: To quantify the cytotoxic effect of this compound on a panel of human cancer cell lines.
2. Materials:
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human colorectal carcinoma (HCT-116).
-
Reagents:
-
This compound, dissolved in DMSO to create a 10 mM stock solution.
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (570 nm wavelength).
-
Multichannel pipette.
-
3. Experimental Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
4. Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in a complete medium and adjust the concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Rationale: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment.
-
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of the this compound stock solution in a complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Rationale: A wide concentration range is necessary to generate a complete dose-response curve for accurate IC₅₀ calculation. The vehicle control ensures that the solvent (DMSO) does not have a significant effect on cell viability.
-
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Reagent Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Rationale: This step is the basis of the assay; the amount of formazan produced is directly proportional to the number of living cells.
-
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and gently pipette to dissolve the crystals completely.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Part 4: Data Presentation and Interpretation
Results from the MTT assay should be presented clearly to allow for straightforward interpretation and comparison.
Hypothetical Cytotoxicity Data
The table below illustrates how to present the IC₅₀ values obtained from the assay. Doxorubicin is included as a standard positive control.
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT-116 |
| This compound | 12.5 | 18.2 | 9.8 |
| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 |
Interpretation: In this hypothetical example, the compound shows moderate cytotoxic activity against all three cell lines, with the highest potency against the HCT-116 colorectal cancer line. While less potent than the chemotherapeutic agent Doxorubicin, these values are promising for a lead compound and warrant further investigation and optimization.
Conclusion and Future Directions
This compound is a promising scaffold for drug discovery, leveraging the well-documented biological activities of both pyrazole and phenol moieties. Its potential to modulate key pathways in cancer and inflammation makes it a valuable candidate for further research.
Next Steps for Development:
-
Lead Optimization: Synthesize analogs to establish a clear structure-activity relationship (SAR) and improve potency and selectivity.
-
Mechanism of Action Studies: Conduct further assays (e.g., kinase inhibition panels, cell cycle analysis, apoptosis assays) to elucidate the precise molecular mechanism.[19]
-
In Vivo Efficacy: Advance the most promising candidates to preclinical animal models to evaluate their efficacy and safety profiles.
This guide provides a foundational framework for researchers to begin exploring the therapeutic potential of this intriguing molecule.
References
-
Vertex AI Search. The Significance of Pyrazole Derivatives in Modern Drug Discovery. 3
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 4
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 1
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. 12
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. 2
-
MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. 14
-
OUCI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. 16
-
PMC - NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. 8
-
Smolecule. 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol. 23
-
SRR Publications. Pyrazoles as anticancer agents: Recent advances. 15
-
ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. 7
-
International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole. 17
-
RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. 18
-
ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. 24
-
NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. 20
-
NIH. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. 19
-
ChemistryViews. One-Pot, Three-Component Synthesis of Substituted Pyrazoles. 25
-
NIH. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. 26
-
PMC - PubMed Central. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Link
-
Benchchem. Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl). 22
-
PMC - PubMed Central. Current status of pyrazole and its biological activities. 13
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. 21
-
PubMed. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. 27
-
Smolecule. 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol. 28
-
MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. 29
-
ChemSynthesis. 2-(1-acetyl-3-methyl-4-nitro-1H-pyrazol-5-yl)phenol. 30
-
Ibn Al-Haitham Journal for Pure and Applied Sciences. A Brief Review of Phenolic Antioxidant and their Biological Activity. 5
-
ResearchGate. (PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. 31
-
Sigma-Aldrich. 2-(1H-Pyrazol-3-yl)phenol 97 34810-67-8. 11
-
Taylor & Francis Online. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. 32
-
PubMed Central. 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. 33
-
J&K Scientific. This compound | 123532-18-3. 9
-
PMC - NIH. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. 34
-
Fluorochem. This compound. 10
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. 35
-
PMC. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. 36
-
NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. 6
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. 2-(1H-Pyrazol-3-yl)phenol 97 34810-67-8 [sigmaaldrich.com]
- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. srrjournals.com [srrjournals.com]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 19. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- For Research [benchchem.com]
- 23. Buy 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol [smolecule.com]
- 24. researchgate.net [researchgate.net]
- 25. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 26. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Buy 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol [smolecule.com]
- 29. mdpi.com [mdpi.com]
- 30. chemsynthesis.com [chemsynthesis.com]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of Pyrazole Compounds in Cancer Research: Application Notes and Protocols
Introduction: The Rise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics. In the realm of oncology, pyrazole derivatives have demonstrated remarkable success, leading to the development of several FDA-approved drugs and a robust pipeline of clinical candidates.[1][2] These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of key signaling pathways that drive tumor proliferation, survival, and metastasis.[2]
This guide provides an in-depth exploration of the experimental application of pyrazole compounds in cancer research. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols for essential assays but also the scientific rationale behind these experimental choices. We will delve into the molecular mechanisms of action of prominent pyrazole-based inhibitors, provide step-by-step methodologies for their evaluation, and present a framework for interpreting the generated data.
Section 1: Mechanisms of Action of Pyrazole Compounds in Cancer
The anticancer activity of pyrazole derivatives is primarily attributed to their ability to function as competitive inhibitors of ATP-binding sites in various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, and pyrazole-based compounds have been successfully designed to target several key players in oncogenic signaling.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell cycle is a tightly regulated process governed by the sequential activation of cyclin-dependent kinases (CDKs).[3] Uncontrolled cell proliferation in cancer is often linked to the aberrant activity of CDKs. Pyrazole derivatives have been extensively investigated as CDK inhibitors, with a particular focus on CDK2.[3][4] By blocking the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of its substrates, leading to cell cycle arrest, typically at the G1/S phase, and subsequent apoptosis.[4][5]
Modulation of the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cell proliferation, differentiation, and survival.[6] Constitutive activation of the JAK-STAT pathway is a frequent event in various hematological malignancies and solid tumors.[6] Pyrazole-based inhibitors, such as the FDA-approved drug ruxolitinib, target the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins.[7] This leads to the downregulation of target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.
Targeting Receptor Tyrosine Kinases (RTKs)
Several pyrazole-containing drugs are potent inhibitors of receptor tyrosine kinases (RTKs) that are frequently mutated or overexpressed in cancer. Notable examples include:
-
Crizotinib: An inhibitor of ALK and ROS1, RTKs that are rearranged in a subset of non-small cell lung cancers (NSCLC).[8]
-
Erdafitinib: A pan-fibroblast growth factor receptor (FGFR) inhibitor used for the treatment of urothelial carcinoma with FGFR alterations.[9][10]
By blocking the kinase activity of these RTKs, pyrazole inhibitors prevent the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival.
Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin that play a critical role in mitosis, intracellular transport, and the maintenance of cell shape.[11][12] Disruption of microtubule dynamics is a well-established anticancer strategy.[13] Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[14]
Section 2: In Vitro Evaluation of Pyrazole Compounds
A series of in vitro assays are essential to characterize the anticancer activity of novel pyrazole compounds. These assays provide crucial information on their potency, mechanism of action, and selectivity.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a new compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 2.1.1: MTT Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Cell Cycle Analysis
To determine if a pyrazole compound induces cell cycle arrest, flow cytometry analysis of DNA content is performed.
Protocol 2.2.1: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the pyrazole compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.
Apoptosis Assays
To confirm that the observed cytotoxicity is due to apoptosis, several assays can be performed. Western blotting for key apoptosis-related proteins is a common and informative method.
Protocol 2.3.1: Western Blotting for Apoptosis Markers
Principle: This technique detects specific proteins in a complex mixture. Following treatment with the pyrazole compound, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific for apoptosis markers such as cleaved caspases (e.g., caspase-3), PARP, and members of the Bcl-2 family (e.g., Bax and Bcl-2).
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Interpretation: An increase in the levels of pro-apoptotic proteins (e.g., cleaved caspase-3, Bax) and a decrease in the levels of anti-apoptotic proteins (e.g., Bcl-2) in treated cells compared to control cells indicates the induction of apoptosis.
Section 3: In Vivo Evaluation of Pyrazole Compounds
Promising pyrazole compounds identified from in vitro studies should be further evaluated in in vivo animal models to assess their efficacy and safety in a more complex biological system. Xenograft models are commonly used for this purpose.
Protocol 3.1.1: Subcutaneous Xenograft Mouse Model
Principle: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the pyrazole compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor take)
-
Pyrazole compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) subcutaneously into the flank of the mice.[15]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrazole compound to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[15] The control group receives the vehicle. For example, celecoxib has been administered orally to mice at doses ranging from 7.5 to 30 mg/kg.[16][17]
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.
Section 4: Data Interpretation and Summary
Quantitative Data Summary
Summarizing the IC50 values of different pyrazole compounds against a panel of cancer cell lines in a table allows for a direct comparison of their potency and selectivity.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Compounds
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Celecoxib | COX-2 | HNE1 (Nasopharyngeal) | 32.86 | [18] |
| CNE1-LMP1 (Nasopharyngeal) | 61.31 | [18] | ||
| MCF-7 (Breast) | Lower than MDA-MB-231 | [19] | ||
| MDA-MB-231 (Breast) | Higher than MCF-7 | [19] | ||
| A2058 (Melanoma) | 63 | [20] | ||
| SAN (Melanoma) | 45 | [20] | ||
| Ruxolitinib | JAK1/2 | Various Hematological | 1-5 (48h) | [21] |
| Crizotinib | ALK, c-MET | Various Gastric Cancer | <0.2 (MET amplified) | [22] |
| NCI-H929 (Multiple Myeloma) | 0.53 | |||
| JJN3 (Multiple Myeloma) | 3.01 | [23] | ||
| MDA-MB-231 (Breast) | 5.16 | |||
| MCF-7 (Breast) | 1.5 | [4] | ||
| SK-BR-3 (Breast) | 3.85 | [4] | ||
| Erdafitinib | FGFR | FGFR-expressing cells | 0.013-0.025 | [1] |
| UPFL1 (Bladder) | 0.015 | [3] | ||
| UPFL3 (Bladder) | 0.019 | [3] | ||
| Compound 4 | CDK2 | HCT-116 (Colon) | 3.81 (GI50) | [5] |
| Compound 9 | CDK2 | HCT-116 (Colon) | - | [5] |
| Compound 27 | CDK2 | HCT116 (Colon) | - | [21] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Clinical Significance of Pyrazole-Based Drugs
Several pyrazole-based kinase inhibitors have demonstrated significant clinical efficacy and have been approved for cancer treatment.
-
Crizotinib (Xalkori®): Approved for the treatment of patients with metastatic NSCLC whose tumors are ALK or ROS1 positive.[6] Clinical trials have shown high objective response rates and prolonged progression-free survival in these patient populations.[6][19]
-
Ruxolitinib (Jakafi®): Approved for the treatment of myelofibrosis and polycythemia vera. While its efficacy in solid tumors is still under investigation, it has shown promise in certain contexts.[24]
-
Erdafitinib (Balversa®): Received FDA approval for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[14] The THOR clinical trial demonstrated a significant improvement in overall survival with erdafitinib compared to chemotherapy in this patient population.[9][25]
-
Celecoxib (Celebrex®): While primarily an anti-inflammatory drug, numerous preclinical and clinical studies have investigated its role in cancer prevention and therapy, with promising results in cancers such as colon, breast, and prostate.[18][26] However, some large-scale trials have not shown a significant benefit in certain settings.[27]
Conclusion
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of effective anticancer agents. The versatility of its chemistry allows for the fine-tuning of inhibitory activity against a wide range of oncogenic targets. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools to effectively explore the therapeutic potential of novel pyrazole compounds. A systematic and rigorous experimental approach, from initial in vitro screening to in vivo efficacy studies, is paramount for the successful translation of these promising molecules from the laboratory to the clinic.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]
-
Celecoxib in Cancer Therapy and Prevention – Review. (n.d.). Bentham Science. Retrieved from [Link]
-
Li, J., Hao, Q., Cao, W., Vadgama, J. V., & Wu, Y. (2018). Celecoxib in breast cancer prevention and therapy. Cancer Management and Research, 10, 4655–4667. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]
-
Erdafitinib improves outcomes vs. chemotherapy in advanced FGFR-altered urothelial cancer. (2023, June 7). Healio. Retrieved from [Link]
-
Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis. (n.d.). Retrieved from [Link]
-
Celecoxib Shows No Evidence for DFS Benefit Over 10 Years in ERBB2-Negative Breast Cancer. (2021, November 15). Targeted Oncology. Retrieved from [Link]
-
IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. (n.d.). ResearchGate. Retrieved from [Link]
-
Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity. (n.d.). Retrieved from [Link]
-
Tołoczko-Iwaniuk, N., Dziemiańczyk-Pakieła, D., Nowaszewska, B. K., Celińska-Janowicz, K., & Miltyk, W. (2019). Celecoxib in Cancer Therapy and Prevention - Review. Current drug targets, 20(3), 302–315. [Link]
-
Patient-Derived Xenograft Models in Urological Malignancies: Urothelial Cell Carcinoma and Renal Cell Carcinoma. (2020, February 13). Retrieved from [Link]
-
Microtubule Dynamics and Cancer. (2022, September 8). Retrieved from [Link]
-
Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. (2019, July 25). PubMed. Retrieved from [Link]
-
Clinical use of crizotinib for the treatment of non-small cell lung cancer. (n.d.). Retrieved from [Link]
-
Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2. (n.d.). Retrieved from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). RSC Publishing. Retrieved from [Link]
-
Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. (n.d.). Retrieved from [Link]
-
Phase I/II Trial of Ruxolitinib in Combination with Trastuzumab in Metastatic HER2 Positive Breast Cancer. (n.d.). Retrieved from [Link]
-
Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. (n.d.). Retrieved from [Link]
-
COX-2 Inhibitor Celecoxib Suppresses Tumor Growth and Lung Metastasis of a Murine Mammary Cancer. (n.d.). Anticancer Research. Retrieved from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). Retrieved from [Link]
-
Study of Crizotinib for ROS1 and MET Activated Lung Cancer. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma. (2023, July 25). The ASCO Post. Retrieved from [Link]
-
Phase l/II Study of Ruxolitinib for Acute Leukemia. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. (n.d.). ResearchGate. Retrieved from [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (n.d.). Retrieved from [Link]
-
Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. (2017, October 5). Retrieved from [Link]
-
Special Issue : Microtubule Dynamics and Cancer. (n.d.). MDPI. Retrieved from [Link]
-
THOR: Survival Benefit Seen With Erdafitinib in Advanced Urothelial Carcinoma. (2023, June 5). Retrieved from [Link]
-
Crizotinib may be used in Lewis lung carcinoma. (n.d.). Spandidos Publications. Retrieved from [Link]
-
Incyte reports results from Phase II proof-of-concept trial of ruxolitinib. (2013, August 21). Clinical Trials Arena. Retrieved from [Link]
-
Crizotinib for Advanced Non-Small Cell Lung Cancer. (2014, December 4). NCI. Retrieved from [Link]
-
Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. (n.d.). MDPI. Retrieved from [Link]
-
The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer. (2016, June 28). Oncotarget. Retrieved from [Link]
-
Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial. (n.d.). Retrieved from [Link]
-
What are Tubulin inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Sustained-Release Ruxolitinib: Findings From a Phase 1 Study in Healthy Subjects and a Phase 2 Study in Patients With Myelofibrosis. (n.d.). ResearchGate. Retrieved from [Link]
-
Clinical Evidence and Selecting Patients for Treatment with Erdafitinib in Advanced Urothelial Carcinoma. (2022, September 25). Retrieved from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma. (2024, January 19). Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]
- 7. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical use of crizotinib for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erdafitinib improves outcomes vs. chemotherapy in advanced FGFR -altered urothelial cancer [healio.com]
- 10. Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 14. FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma | FDA [fda.gov]
- 15. Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Phase I/II Trial of Ruxolitinib in Combination with Trastuzumab in Metastatic HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 26. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. targetedonc.com [targetedonc.com]
Techniques for Pyrazole Ring Formation: A Detailed Guide for Synthetic Chemists
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3][4][5] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[3] This versatility has led to the incorporation of the pyrazole core into a multitude of approved pharmaceuticals, treating a wide range of conditions from inflammation (e.g., Celecoxib) to cancer and neurological disorders.[3][5][6][7] The significant biological activity of pyrazole derivatives has fueled continuous innovation in synthetic methodologies to access this important heterocyclic system.[1][6][8][9][10]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most robust and widely employed techniques for pyrazole ring formation. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights and detailed experimental protocols to empower the synthesis of diverse pyrazole-containing molecules.
I. Classical Approaches to Pyrazole Synthesis: The Cornerstone Methodologies
A. The Knorr Pyrazole Synthesis: A Century-Old Workhorse
First reported by Ludwig Knorr in 1883, the Knorr synthesis remains one of the most straightforward and frequently utilized methods for constructing the pyrazole ring.[1][9][11][12] The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[11][12][13][14][15]
Mechanism and Regioselectivity:
The reaction typically proceeds under acidic catalysis.[11][16][17] The mechanism involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[11][18]
A critical consideration in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial condensation can occur at either of the two carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazoles.[1][10] The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol details a classic Knorr reaction for the synthesis of a pyrazolone, a derivative often in tautomeric equilibrium with its corresponding hydroxypyrazole.[11][18]
-
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This addition can be exothermic.[11]
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[11]
-
Isolate the solid product by vacuum filtration and wash with cold diethyl ether.
-
The product can be further purified by recrystallization from ethanol.
-
B. The Paal-Knorr Pyrrole Synthesis: An Adaptation for Pyrazoles
While the Paal-Knorr synthesis is more famously associated with the formation of pyrroles and furans from 1,4-dicarbonyl compounds, the underlying principle of cyclocondensation is analogous and relevant.[19][20][21][22] The key distinction for pyrazole synthesis is the use of hydrazine instead of a primary amine or ammonia.[21]
Mechanism:
Similar to the Knorr synthesis, the mechanism involves the sequential attack of the two nitrogen atoms of hydrazine on the two carbonyl groups of the 1,4-dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring.[19][21]
Diagram: Paal-Knorr Logic for Pyrazole Synthesis
Caption: Conceptual workflow for pyrazole synthesis via the Paal-Knorr approach.
II. [3+2] Cycloaddition Reactions: A Powerful and Versatile Strategy
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles.[13][14][23] This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines, which react with alkynes or alkenes.[13][23][24][25][26]
A. Synthesis from Diazo Compounds and Alkynes
The reaction of a diazo compound with an alkyne is a highly efficient route to a wide range of substituted pyrazoles.[24][26]
Mechanism:
The concerted [3+2] cycloaddition of a diazo compound to an alkyne proceeds through a cyclic transition state to form a 3H-pyrazole intermediate, which then rapidly tautomerizes to the more stable aromatic pyrazole. The regioselectivity of the addition is governed by the electronic and steric nature of the substituents on both the diazo compound and the alkyne.
Diagram: [3+2] Cycloaddition of a Diazo Compound and an Alkyne
Caption: Key steps in the 1,3-dipolar cycloaddition route to pyrazoles.
Experimental Protocol: Catalyst-Free Synthesis of a Pyrazole from Ethyl Diazoacetate and an Alkyne
This protocol is based on the principle of thermal, solvent-free cycloaddition, representing a green chemistry approach.[24]
-
Materials:
-
Ethyl diazoacetate (EDA)
-
Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate)
-
-
Safety Precaution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
Procedure:
-
In a small reaction vial, carefully mix ethyl diazoacetate (1.0 equivalent) and the alkyne (1.0-1.2 equivalents).
-
Heat the mixture with stirring at a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is often pure enough for direct use. If necessary, purification can be achieved by column chromatography on silica gel.[24]
-
III. Modern Synthetic Methodologies
Modern organic synthesis has introduced a variety of innovative and efficient methods for pyrazole formation, often employing catalytic systems to achieve high yields and selectivities under mild conditions.[1][27]
A. Synthesis from Hydrazones
Hydrazones are versatile precursors for pyrazole synthesis. They can be reacted with various partners, including alkynes and α,β-unsaturated carbonyl compounds, to afford polysubstituted pyrazoles.[1][14]
Experimental Protocol: Iodine-Catalyzed Oxidative Cycloaddition of Aldehyde Hydrazones with Electron-Deficient Olefins
-
Materials:
-
Aldehyde hydrazone
-
Electron-deficient olefin (e.g., maleimide)
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the aldehyde hydrazone (1.0 equivalent) and the olefin (1.5 equivalents) in DMF, add iodine (20 mol%).
-
Add TBHP (3.0 equivalents) dropwise to the reaction mixture.
-
Heat the reaction at 80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
-
B. Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, have emerged as a highly efficient strategy for generating molecular diversity. Several MCRs have been developed for the one-pot synthesis of complex pyrazole derivatives.[28]
Table 1: Comparison of Key Pyrazole Synthesis Techniques
| Technique | Starting Materials | Key Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Simple, versatile, readily available starting materials.[1][11] | Potential for regioisomeric mixtures with unsymmetrical substrates.[1][10] |
| [3+2] Cycloaddition | Diazo Compounds/Nitrile Imines, Alkynes/Alkenes | High atom economy, good functional group tolerance, access to diverse substitution patterns.[13][23][25] | Handling of potentially hazardous diazo compounds.[26] |
| From Hydrazones | Hydrazones, Alkynes/Olefins | Utilizes readily accessible hydrazone precursors.[1][14] | Often requires an oxidant or catalyst. |
| Multicomponent Reactions | Aldehydes, Ketones, Hydrazines, etc. | High efficiency, operational simplicity, rapid generation of molecular complexity. | Optimization can be challenging. |
IV. Conclusion
The synthesis of the pyrazole ring is a mature yet continually evolving field of organic chemistry. The classical Knorr synthesis and [3+2] cycloaddition reactions provide robust and reliable foundations for accessing a wide array of pyrazole structures. Concurrently, modern methodologies, including catalytic transformations and multicomponent reactions, offer enhanced efficiency, milder reaction conditions, and novel pathways to functionalized pyrazoles. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the fundamental knowledge and practical protocols to empower researchers in their endeavors to synthesize novel pyrazole-containing molecules for applications in drug discovery and beyond.
V. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Organic & Biomolecular Chemistry. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. PubMed. [Link]
-
Current status of pyrazole and its biological activities. Acta Poloniae Pharmaceutica. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry – A European Journal. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. ResearchGate. [Link]
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ResearchGate. [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Paal–Knorr pyrrole synthesis. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 17. jk-sci.com [jk-sci.com]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 21. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. d-nb.info [d-nb.info]
- 27. Pyrazole synthesis [organic-chemistry.org]
- 28. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Screening Libraries Containing Pyrazole Scaffolds
A Senior Application Scientist's Guide to Strategy, Execution, and Data Interpretation in Modern Drug Discovery
Introduction: The Pyrazole as a Privileged Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its designation as a "privileged scaffold" is empirically validated by its presence in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the JAK inhibitor Ruxolitinib.[3][4][5] The scaffold's value stems from its metabolic stability and remarkable synthetic tractability, which allows for the creation of vast and diverse chemical libraries.[1][6]
Functionally, the pyrazole ring is a versatile bioisostere for other aromatic systems like benzene or phenol, often improving physicochemical properties such as solubility while reducing lipophilicity.[7] Its nitrogen atoms are critical pharmacophoric features; the N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[7] This dual capacity enables pyrazole derivatives to form high-affinity interactions with a wide array of biological targets, including protein kinases, nuclear receptors, and various enzymes, leading to a broad spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects.[4][6][8] Consequently, the systematic screening of pyrazole-based libraries remains a highly productive strategy for identifying novel therapeutic leads.
Strategic Design of Pyrazole Screening Campaigns
The success of any screening campaign is predicated on the quality and design of the compound library. The choice of library dictates the scope of the biological questions that can be answered. The causality behind selecting a specific library type is crucial: a diversity-oriented library is an exploratory tool for novel target discovery, whereas a focused library is an optimization tool for a known target class.
-
Diversity-Oriented Libraries: These libraries are synthesized to maximize structural and stereochemical complexity from a common pyrazole core. The goal is to broadly sample chemical space to identify unprecedented biological activities or novel molecular targets.
-
Focused Libraries: These are designed with prior knowledge of a specific biological target family. For protein kinases, a major target class for pyrazoles, focused libraries often incorporate a "hinge-binding" element, such as a 3-aminopyrazole moiety, designed to mimic the adenine of ATP and anchor the molecule in the enzyme's active site.[8][9][10]
-
Fragment-Based Libraries: This approach utilizes smaller, lower-molecular-weight pyrazole fragments (typically < 250 Da).[11] The principle is that these fragments bind with low affinity but high ligand efficiency to target "hot spots." Biophysical methods are required to detect these weak interactions, which then guide the elaboration of the fragment into a potent lead.[11][12]
Caption: Decision workflow for selecting a pyrazole library type.
High-Throughput Screening (HTS) Methodologies and Protocols
The choice of screening assay is as critical as the library design. The methodology must be robust, reproducible, and tailored to the biological question at hand. We will detail three orthogonal approaches: in silico, biochemical, and cell-based screening.
High-Throughput Virtual Screening (HTVS)
Causality and Application: HTVS is a computational method to screen vast digital libraries of pyrazole compounds against a target protein's 3D structure.[13][14] It is a cost-effective and rapid first-pass filter to prioritize a smaller, more manageable set of compounds for wet-lab validation, thereby enriching the hit rate of subsequent experimental screens.[13]
Caption: Workflow for a High-Throughput Virtual Screening campaign.
Protocol: Virtual Screening for Pyrazole-Based CDK8 Inhibitors [13][14]
-
Target Preparation: Download the crystal structure of the target protein (e.g., CDK8, PDB ID: 4F7S) from the Protein Data Bank. Prepare the protein using software like Schrödinger's Maestro by removing water molecules, adding hydrogens, and minimizing the structure to relieve steric clashes. Define the active site grid for docking based on the co-crystallized ligand.
-
Library Preparation: Source a digital library of pyrazole compounds (e.g., from PubChem).[14] Use a tool like LigPrep to generate low-energy 3D conformations, correct ionization states at physiological pH (7.0 ± 2.0), and enumerate tautomers for each compound.
-
Molecular Docking: Dock the prepared library into the defined active site of the target protein using a program like Glide or AutoDock.[15] Employ a standard precision (SP) or high-throughput virtual screening (HTVS) mode for initial runs.
-
Scoring and Ranking: Rank the docked poses based on their calculated binding energy (e.g., GlideScore or docking score). Select the top 1-5% of compounds for further analysis.
-
Post-Docking Filtration:
-
ADME Prediction: Analyze the top-scoring compounds for drug-like properties (Absorption, Distribution, Metabolism, Excretion) using tools like QikProp to filter out candidates with poor predicted pharmacokinetics.
-
Visual Inspection: Manually inspect the binding poses of the highest-ranking compounds to ensure key interactions (e.g., hydrogen bonds with the kinase hinge region) are present and that the pose is sterically and chemically reasonable.
-
-
Hit Selection: Finalize a list of 50-200 diverse pyrazole candidates for acquisition and experimental testing.
Biochemical Assays: Direct Target Engagement
Causality and Application: Biochemical assays provide direct, quantitative evidence of a compound's effect on a purified molecular target (e.g., an enzyme or receptor). They are essential for confirming hits from virtual screens and for detailed Structure-Activity Relationship (SAR) studies. We present a protocol for a kinase inhibition assay, a common application for pyrazole libraries.[8][16]
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Polarization) [17]
-
Materials: Purified recombinant target kinase, fluorescently labeled peptide substrate (tracer), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), pyrazole library plates (10 mM in DMSO), and 384-well, low-volume, black assay plates.
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each pyrazole compound into the assay plate wells. For controls, dispense DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Enzyme/Tracer Addition: Prepare a master mix of the target kinase and the fluorescent tracer in assay buffer. The concentrations should be pre-determined during assay development (typically kinase at 2x final concentration, tracer at 2x final concentration). Dispense this mix into all wells containing compounds and controls.
-
Reaction Initiation: Prepare an ATP solution in assay buffer (at 2x final concentration, often at the Km value for the kinase). Add the ATP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection: Add a "stop/detection" reagent containing antibodies that specifically bind to the phosphorylated or non-phosphorylated tracer, which modulates its rotational freedom.
-
Data Acquisition: Read the plate on a plate reader capable of measuring fluorescence polarization (FP). The FP signal is inversely proportional to the amount of phosphorylated tracer, and thus directly proportional to kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high and low controls. Plot the inhibition data for hit compounds in a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Cell-Based Assays: Phenotypic and Pathway Analysis
Causality and Application: Cell-based assays measure a compound's effect in a more physiologically relevant context. They are crucial for validating that a compound can cross the cell membrane and engage its target to produce a desired biological outcome (e.g., cytotoxicity, pathway modulation).
Protocol: MTT Cytotoxicity Assay for Anticancer Screening [1][18][19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent cell viability. Plot viability against compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Data Summary: Representative Activities of Pyrazole Scaffolds
To provide context, the following tables summarize quantitative data on the inhibitory activities of various pyrazole-based compounds reported in the literature.
Table 1: Anticancer Activity of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 | Doxorubicin | 24.7 | [19] |
| Pyrazole-indole hybrid (7b) | HepG2 (Liver) | 7.9 | Doxorubicin | 24.7 | [19] |
| Pyrazole derivative (43) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [21] |
| Phenylhydrazono-pyrazol-5-one (3i) | PC-3 (Prostate) | 1.24 | Sorafenib | 1.13 | [22] |
| Pyrazole-linked benzothiazole (25) | A549 (Lung) | 3.17 | Axitinib | >10 |[20] |
Table 2: Inhibitory Activity of Pyrazole Derivatives Against Protein Kinases
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Compound 3 | ALK | Cell-free | 2.9 | [10] |
| Compound 3 | ALK | Cellular | 27 | [10] |
| Golidocitinib (AZD4205) | JAK1 | Biochemical | - | [8] |
| Tozasertib (VX-680) | Aurora A/B/C | Biochemical | - | [8][23] |
| Compound 3i | VEGFR-2 | In vitro | 8.93 | [22] |
| Pyrazole derivative (49) | EGFR | Biochemical | 260 |[24] |
Hit Validation and Progression
A "hit" from a primary screen is not a lead. A rigorous, multi-step validation process is mandatory to confirm activity, establish selectivity, and provide a foundation for medicinal chemistry optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives | MDPI [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Pyrazoles in Modern Agricultural Chemistry
Introduction: The Pyrazole Scaffold - A Cornerstone of Agrochemical Innovation
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a uniquely versatile scaffold in the discovery and development of modern agrochemicals.[1][2] Its inherent chemical properties, including multiple sites for substitution and a stable core, allow for the creation of a vast library of derivatives with diverse biological activities.[2][3][4] This has led to the successful commercialization of numerous pyrazole-based compounds that are critical for controlling a wide spectrum of agricultural pests, including weeds, fungi, and insects.[1][5] The significance of the pyrazole framework lies in its ability to be tailored to interact with specific biological targets, often leading to novel modes of action and helping to manage the ever-present challenge of pest resistance.[3][4][6] This document serves as a detailed guide for researchers and professionals in the agrochemical field, providing in-depth insights into the application of pyrazoles, their mechanisms of action, and practical protocols for their synthesis and evaluation.
Core Applications of Pyrazoles in Agriculture
Pyrazole derivatives have been successfully developed to target a range of agricultural challenges, primarily categorized into herbicides, fungicides, and insecticides. The strategic modification of the pyrazole core allows for high specificity towards different biological targets.
Pyrazole-Based Herbicides: Disrupting Essential Plant Processes
A significant class of pyrazole herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] This enzyme is crucial for the biosynthesis of plastoquinone, a vital cofactor in the carotenoid synthesis pathway.[9] Inhibition of HPPD leads to a depletion of plastoquinone, which indirectly halts carotenoid production.[9] Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by photo-oxidation, resulting in the characteristic bleaching symptoms observed in susceptible weeds.[9]
Another important group of pyrazole-containing herbicides targets the acetolactate synthase (ALS) enzyme.[5] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[5] By inhibiting ALS, these herbicides starve the plant of these critical amino acids, leading to growth cessation and eventual death. The absence of this pathway in mammals contributes to the low toxicity of ALS inhibitors to non-plant organisms.[5]
Notable Commercial Examples:
-
Pyrasulfotole: An HPPD inhibitor used for broadleaf weed control in cereals.
-
Topramezone: Another HPPD inhibitor with excellent efficacy against grass and broadleaf weeds in corn.
-
Pyroxasulfone: A very-long-chain fatty acid synthesis inhibitor used for pre-emergence control of annual grasses and small-seeded broadleaf weeds.[8]
-
Azimsulfuron and Halosulfuron: Sulfonylurea herbicides containing a pyrazole ring that act as ALS inhibitors.[5][8]
Pyrazole-Based Fungicides: A Dominant Force in Disease Management
Perhaps the most impactful application of pyrazoles in agriculture is in the development of fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs).[6][10] These compounds target complex II of the mitochondrial respiratory chain, specifically inhibiting the enzyme succinate dehydrogenase. This blockage disrupts the production of ATP, the cell's primary energy currency, leading to the cessation of fungal growth and spore germination.[11]
The pyrazole-carboxamide chemical class is a cornerstone of modern SDHI fungicides.[10][12] Extensive research into the structure-activity relationships (SAR) of these compounds has led to the development of highly effective and systemic fungicides.[12]
Leading Commercial Fungicides:
-
Bixafen: A broad-spectrum fungicide used on cereals and oilseed rape.[6]
-
Fluxapyroxad: Known for its systemic properties and broad-spectrum disease control in a variety of crops.[6]
-
Penthiopyrad: Effective against a range of diseases in specialty crops.[6]
-
Pyraclostrobin: A widely used fungicide with a pyrazole core that acts as a Quinone outside Inhibitor (QoI), blocking mitochondrial respiration at a different site (Complex III) than SDHIs.[1][13]
Pyrazole-Based Insecticides: Neurotoxic and Metabolic Disruption
Pyrazole insecticides have demonstrated significant efficacy against a wide range of insect pests. A prominent mode of action involves the disruption of the insect's central nervous system. Fipronil, a well-known phenylpyrazole insecticide, acts as a potent blocker of the GABA (gamma-aminobutyric acid)-gated chloride channels.[11] By antagonizing the "calming" effect of GABA, fipronil leads to excessive neuronal stimulation, convulsions, and ultimately, the death of the insect.[11]
Another critical target for pyrazole-based insecticides is the ryanodine receptor, a calcium channel in muscle cells.[12] Compounds like chlorantraniliprole, a pyrazole-amide insecticide, bind to this receptor, causing an uncontrolled release of calcium stores, which leads to muscle paralysis and cessation of feeding.[4][12]
Key Commercial Insecticides:
-
Fipronil: Used for the control of a broad spectrum of soil and foliar insects.[11][14]
-
Chlorantraniliprole: A highly effective insecticide with a favorable safety profile for non-target organisms.[4][12][14]
-
Tolfenpyrad: A pyrazole insecticide that inhibits mitochondrial electron transport at the NADH-CoQ reductase site (Complex I).[11][14]
Summary of Pyrazole Agrochemicals and Their Modes of Action
| Class | Target Site/Mode of Action | Commercial Examples |
| Herbicides | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | Pyrasulfotole, Topramezone |
| Acetolactate Synthase (ALS) Inhibition | Azimsulfuron, Halosulfuron | |
| Very-Long-Chain Fatty Acid (VLCFA) Synthesis Inhibition | Pyroxasulfone | |
| Fungicides | Succinate Dehydrogenase (SDH) Inhibition (Complex II) | Bixafen, Fluxapyroxad, Penthiopyrad |
| Quinone outside Inhibition (QoI) (Complex III) | Pyraclostrobin | |
| Insecticides | GABA-gated Chloride Channel Antagonism | Fipronil |
| Ryanodine Receptor Activation | Chlorantraniliprole | |
| Mitochondrial Electron Transport (Complex I) Inhibition | Tolfenpyrad |
Logical Flow of Pyrazole Agrochemical Action
The following diagram illustrates the high-level mechanism by which different classes of pyrazole agrochemicals exert their effects on target organisms.
Caption: High-level overview of pyrazole agrochemical mechanisms.
Protocols for Synthesis and Bio-evaluation
The following sections provide standardized, field-proven protocols for the synthesis of a model pyrazole compound and its subsequent biological evaluation. These protocols are designed to be adaptable for the screening of novel pyrazole derivatives.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol details a classic and reliable method for synthesizing a pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a variation of the Knorr pyrazole synthesis.[15]
Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.
Materials:
-
1-(4-chlorophenyl)-3-methyl-1,3-propanedione
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(4-chlorophenyl)-3-methyl-1,3-propanedione (1.96 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol). Then, add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 50 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux reaction.
-
Glacial Acetic Acid Catalyst: The acid protonates a carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Reflux: Heating the reaction provides the necessary activation energy to drive the cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.
-
Recrystallization: This is a critical step to remove unreacted starting materials and by-products, ensuring the purity of the final compound for accurate bioassay results.
Protocol 2: General Bioassay for Fungicidal Activity (In Vitro)
This protocol describes a poisoned food technique to evaluate the efficacy of synthesized pyrazole compounds against a common plant pathogenic fungus.
Objective: To determine the EC₅₀ (Effective Concentration for 50% inhibition) of a test compound against a target fungus (e.g., Botrytis cinerea).
Materials:
-
Synthesized pyrazole compound
-
Stock solution of the compound in a suitable solvent (e.g., acetone or DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Actively growing culture of the target fungus
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 45-50°C in a water bath.
-
Poisoning the Medium: Prepare a series of dilutions of the test compound's stock solution. Add the appropriate volume of each dilution to separate flasks of molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing only the solvent at the highest concentration used.
-
Pouring Plates: Gently swirl the flasks to ensure homogenous mixing and pour the "poisoned" PDA into sterile petri dishes. Allow the plates to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared PDA plate (including the control).
-
Incubation: Seal the plates with parafilm and incubate them at the optimal growth temperature for the fungus (e.g., 22-25°C) in the dark.
-
Data Collection: After the fungal colony in the control plate has reached approximately 70-80% of the plate diameter (typically 3-5 days), measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
EC₅₀ Determination: Plot the percentage inhibition against the log of the compound concentration. Use probit analysis or non-linear regression to determine the EC₅₀ value.
Self-Validating System:
-
The inclusion of a solvent control is crucial to ensure that the solvent itself does not inhibit fungal growth.
-
The use of an actively growing culture for inoculation ensures consistent and vigorous growth.
-
Measuring the colony diameter only after the control has shown significant growth provides a reliable baseline for calculating inhibition.
Protocol 3: General Bioassay for Insecticidal Activity (Contact Vial Method)
This protocol outlines a method to assess the contact toxicity of a pyrazole compound against a model insect pest.[16]
Objective: To determine the LC₅₀ (Lethal Concentration for 50% mortality) of a test compound against a target insect (e.g., Spodoptera frugiperda larvae).
Materials:
-
Synthesized pyrazole compound
-
Acetone (technical grade)
-
Glass scintillation vials (20 mL)
-
Micropipette
-
Vortex mixer
-
Target insects (e.g., third-instar larvae)
-
Insect diet
-
Ventilated holding containers
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in acetone. From this, create a series of serial dilutions to achieve the desired range of concentrations.
-
Coating Vials: Add 1 mL of each dilution to a separate glass vial. Also, prepare control vials using only acetone.
-
Solvent Evaporation: Cap the vials and vortex for 30 seconds to ensure an even coating of the inside surface. Remove the caps and allow the acetone to evaporate completely in a fume hood, leaving a thin film of the compound on the glass.
-
Insect Introduction: Once the vials are dry, place one insect larva into each vial. Cap the vials with ventilated lids to allow for air exchange.
-
Incubation: Place the vials in a controlled environment (e.g., 25°C, 12:12 light:dark cycle).
-
Mortality Assessment: Assess insect mortality at 24, 48, and 72 hours post-exposure. Mortality is defined as the inability of the larva to move in a coordinated manner when prodded with a fine brush.
-
Data Analysis: Use the mortality data to calculate the LC₅₀ value using probit analysis. The analysis should include the 95% confidence limits for the LC₅₀.
Causality and Trustworthiness:
-
Acetone as Solvent: It is highly volatile, ensuring it evaporates completely and leaves only the test compound, and it is generally non-toxic to insects at the volumes used.
-
Glass Vials: Glass is inert and does not absorb the test compound, ensuring the insect is exposed to the intended concentration.
-
Probit Analysis: This is the standard statistical method for analyzing dose-response bioassay data, providing a robust estimation of the LC₅₀ and its confidence intervals.
Experimental Workflow Diagram
The following diagram outlines the general workflow from pyrazole synthesis to bio-evaluation.
Caption: Workflow for pyrazole agrochemical discovery.
Concluding Remarks
The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel agrochemicals. Its versatility allows for the fine-tuning of biological activity against a wide array of agricultural targets. The protocols and information provided herein offer a solid foundation for researchers to both synthesize and evaluate new pyrazole derivatives. A systematic approach, combining rational design, efficient synthesis, and robust biological screening, is essential for unlocking the full potential of this remarkable heterocyclic system and developing the next generation of sustainable and effective crop protection solutions.
References
- Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
- Anonymous. (n.d.). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
- Anonymous. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
- Anonymous. (n.d.). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Anonymous. (n.d.). Mode of action of pyrazoles and pyridazinones.
- Anonymous. (n.d.). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
- Anonymous. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. Weed Science Society of America.
- Anonymous. (n.d.). PYRAZOLE HERBICIDES. PoisonSense.
- Anonymous. (2023, January 20). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae.
- Anonymous. (n.d.). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink.
- Luo, J., Wang, Z., & Wang, M. (2019).
- Anonymous. (n.d.).
- Anonymous. (n.d.). CN104705327A - Pyrazole fungicide composition.
- Anonymous. (n.d.). Bioassays for Monitoring Insecticide Resistance. PMC - NIH.
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. PYRAZOLE HERBICIDES – PoisonSense [poisonsense.co.ke]
- 9. wssa.net [wssa.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN104705327A - Pyrazole fungicide composition - Google Patents [patents.google.com]
- 14. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most fundamental reactions in medicinal chemistry. Pyrazoles are a privileged scaffold in numerous pharmaceuticals, and mastering their synthesis is crucial for efficient drug discovery and development.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Core Principles: The Knorr Pyrazole Synthesis Mechanism
The most common and classical method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4][5] Understanding the mechanism is the first step toward troubleshooting. The reaction is typically acid-catalyzed and proceeds through several key stages: nucleophilic attack, formation of a key intermediate, intramolecular cyclization, and dehydration to form the aromatic pyrazole ring.[4][6]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazole synthesis?
The foundational method involves the cyclocondensation of a bidentate nucleophile, such as hydrazine or its derivatives, with a 1,3-dielectrophile.[1] The most common dielectrophiles are 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate), α,β-unsaturated carbonyl compounds, and β-enaminones.[1]
Q2: How do I choose the right solvent for my reaction?
Solvent choice is critical as it can influence reaction rate, yield, and even regioselectivity.[7] Traditionally, polar protic solvents like ethanol are used. However, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) have been shown to provide excellent yields, often at room temperature.[1][7] For controlling regioselectivity in reactions with unsymmetrical dicarbonyls, non-nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can be highly effective.[8][9] Green chemistry approaches often utilize water, sometimes with a co-catalyst or under microwave irradiation, to provide an environmentally benign option.[10][11]
Q3: What is the role of a catalyst in pyrazole synthesis, and how do I choose one?
While some pyrazole syntheses can proceed without a catalyst, particularly at elevated temperatures, most require a catalyst to achieve good yields and reasonable reaction times.[1]
-
Acid Catalysts: Protic acids (e.g., acetic acid, HCl) or Lewis acids (e.g., Sc(OTf)₃, nano-ZnO) are commonly used to protonate a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[4][10][12] This is standard for the Knorr synthesis.
-
Base Catalysts: Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium t-butoxide (KOtBu) are often employed in other pyrazole syntheses, such as those involving 1,3-dipolar cycloadditions or multicomponent reactions, to facilitate deprotonation steps.[7][11]
-
Transition Metal Catalysts: Catalysts based on silver, copper, or palladium are used in more advanced methods, such as those starting from ynones or involving cross-coupling reactions, and can offer high efficiency and control.[1][2][13]
Troubleshooting Guide
This section addresses specific issues encountered during pyrazole synthesis in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction is not proceeding to completion. What are the primary factors to investigate?
A: Incomplete conversion is a common challenge. A systematic approach is key. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Reagent Stability: Hydrazine and its derivatives can degrade over time. Ensure you are using a fresh or properly stored reagent.
-
Reaction Temperature: Many condensation reactions require heat to drive the dehydration steps.[12] If you are running the reaction at room temperature, consider increasing the temperature to reflux. For some substrates, raising the temperature to 60 °C has been shown to improve yields significantly.[1][2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the starting materials are fully consumed before workup.[12] Some reactions may require several hours to reach completion.[14]
-
Catalyst: The reaction may not proceed efficiently without a catalyst.[1] For a standard Knorr synthesis, adding a catalytic amount of a protic acid like acetic acid is often sufficient.[4][12]
Problem Area 2: Formation of Side Products & Isomers
Q: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A: The formation of regioisomers is a classic problem when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][15][16] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[15]
-
Causality: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons. The relative electrophilicity of these carbons and the steric bulk of both reactants dictate the initial point of attack.[15]
-
Controlling Factors & Solutions:
-
Electronic Effects: An electron-withdrawing group (like a CF₃ group) will make the adjacent carbonyl carbon more electrophilic and thus a more likely site for the initial attack.[15]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[15]
-
Solvent Choice: This is often the most practical parameter to adjust. Protic solvents like ethanol can lead to mixtures, whereas non-nucleophilic, hydrogen-bond-donating solvents like TFE or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, often favoring one isomer by >95:5.[8][9]
-
pH Control: Reaction conditions (acidic vs. neutral) can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity.[15]
-
Problem Area 3: Purification Challenges
Q: My crude product is a thick oil and difficult to purify by column chromatography. What are my options?
A: Obtaining a non-crystalline crude product is a common frustration. Several strategies can be employed before resorting to chromatography.
-
Salt Formation and Crystallization: Pyrazoles are basic and can be converted into acid addition salts (e.g., with HCl, oxalic acid, or phosphoric acid).[17][18] These salts are often highly crystalline and can be precipitated from an organic solvent, providing a simple and effective method of purification. The freebase pyrazole can then be regenerated by treatment with a base.
-
Solvent Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Scratching the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Kugelrohr Distillation: For thermally stable, low-melting solids or oils, Kugelrohr distillation under high vacuum can be an effective purification method for smaller scales.
Data Summary & Advanced Protocols
Table 1: Comparative Guide to Catalysts for Pyrazole Synthesis
| Catalyst Type | Example Catalyst | Typical Loading | Key Advantages | Considerations | Reference(s) |
| Protic Acid | Acetic Acid (AcOH) | Catalytic | Inexpensive, readily available, effective for standard Knorr synthesis. | Moderate yields, may require heat. | [12],[4] |
| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | 1-5 mol% | High efficiency, mild conditions, can improve yields. | Higher cost, requires anhydrous conditions. | [10] |
| Heterogeneous | Nano-ZnO | 5-10 mol% | Reusable, environmentally friendly, simple workup. | May require higher temperatures or specific preparation. | [12] |
| Transition Metal | Silver Triflate (AgOTf) | 1 mol% | Excellent yields (up to 99%) for specific substrates (e.g., CF₃-ynones). | Substrate-specific, catalyst cost. | [1],[2],[13] |
| Green/Solvent | Tetrabutylammonium Bromide (TBAB) | 1.0 mmol | Enables solvent-free conditions at room temperature, good yields. | Primarily for multicomponent reactions. | [14] |
Protocol: Green Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol is an example of a one-pot, four-component reaction utilizing an environmentally friendly solvent (water) and ultrasonic irradiation, which often leads to shorter reaction times and high yields.[11]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine monohydrate (1.2 mmol)
-
Water (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine monohydrate (1.2 mmol) in 5 mL of water.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture at a frequency of 40 kHz at 60 °C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 30-45 minutes.
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.
This method highlights the advantages of green chemistry, avoiding hazardous organic solvents and offering operational simplicity and high atom economy.[11][19][20]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Archiv der Pharmazie. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Organic & Biomolecular Chemistry. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2005). Taylor & Francis Online. [Link]
- Process for the purification of pyrazoles. (2011).
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Various methods for the synthesis of pyrazole. (2021). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2018). SlideShare. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2016). Organic Letters. [Link]
- Method for purifying pyrazoles. (2011).
-
Knorr Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. [Link]
-
A General, One-Pot, Regioselective Synthesis of N-Monosubstituted Pyrazoles. (2005). Organic Syntheses. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2011). The Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(1-Methyl-1H-pyrazol-3-YL)phenol
An in-depth guide to navigating the common challenges associated with the purification of 2-(1-Methyl-1H-pyrazol-3-YL)phenol. This technical support center provides detailed troubleshooting guides and frequently asked questions to ensure researchers, scientists, and drug development professionals can achieve the highest purity for their compound.
As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It aims to provide a deep understanding of the principles behind each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context. The inherent characteristics of this compound—a heterocyclic structure containing both a weakly basic pyrazole ring and an acidic phenol group—present unique purification challenges that require a nuanced approach.
Compound Profile at a Glance
| Property | Value / Observation | Rationale & Implications |
| Molecular Formula | C₁₀H₁₀N₂O | Derived from structure. |
| Molecular Weight | 174.19 g/mol | Important for characterization and reaction stoichiometry. |
| Physical State | Expected to be a solid at RT. | The related compound 2-(1H-Pyrazol-3-yl)phenol is a solid with a melting point of 90-94 °C.[1] Methylation is unlikely to change the physical state. |
| Polarity | Moderately polar. | Contains hydrogen bond donors (phenol -OH) and acceptors (pyrazole nitrogens), but also nonpolar aromatic and methyl groups. This dual nature is key for selecting chromatographic and recrystallization solvents. |
| Acid/Base Nature | Amphoteric. | The phenol group is weakly acidic, while the pyrazole ring is weakly basic. This can lead to streaking on silica gel chromatography.[2] |
| Stability | Generally stable, but phenols are susceptible to air oxidation, which can cause discoloration (pink or brown tint).[3] | Purification should be conducted promptly, and the final product should be stored under an inert atmosphere if high purity is critical. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Issue 1: My compound is "oiling out" during recrystallization instead of forming crystals.
Question: I've dissolved my crude product in a hot solvent and upon cooling, it separates as an oil rather than solid crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common problem that occurs when the solute's melting point is lower than the temperature of the saturated solution, or when the solution is supersaturated with impurities.[2] The oil is essentially a liquid phase of your impure compound.
Potential Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling favors precipitation over crystallization, often leading to oils.
-
Solution: Re-heat the solution to re-dissolve the oil. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help slow the cooling process.[4]
-
-
Solvent Choice is Suboptimal: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2] If that fails, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble), then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify and then cool slowly.[5] For this compound, pairs like ethanol/water or toluene/heptane are good starting points.[6][7]
-
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with lattice formation.
-
Solution: Attempt a preliminary purification before recrystallization. A quick filtration through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 30% ethyl acetate in hexanes), can remove highly polar or nonpolar impurities.[2]
-
Issue 2: My compound streaks badly on the TLC plate and gives poor separation during column chromatography.
Question: I'm running a silica gel column, but my compound is smearing down the column, leading to broad fractions and cross-contamination. What causes this?
Answer:
Streaking, or tailing, is characteristic of compounds that interact too strongly or in a non-ideal way with the stationary phase. For this compound, the basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[2]
Potential Causes & Solutions:
-
Acid-Base Interaction with Silica: The primary cause is the interaction between the basic pyrazole and acidic silica.
-
Solution 1: Add a Modifier. Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia solution to your eluent system.[2] This neutralizes the acidic sites on the silica, preventing strong adsorption and reducing tailing.
-
Solution 2: Change the Stationary Phase. Consider using a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[2] Alternatively, reversed-phase (C18) chromatography is an excellent option if the compound and its impurities have different hydrophobicities.
-
-
Column Overloading: Using too much crude material for the amount of silica will exceed the column's separation capacity.
-
Solution: Ensure your sample load is appropriate, typically 1-5% of the mass of the stationary phase (e.g., 100-500 mg of crude product for 10 g of silica).[2] If you need to purify a larger amount, use a wider column.
-
Issue 3: The purified product has a persistent pink or brownish color.
Question: After purification, my solid product is not white. Why is there a color, and how do I remove it?
Answer:
Phenols are notoriously susceptible to air oxidation, which forms highly colored quinone-type impurities.[3] Even trace amounts of these impurities can impart a noticeable color to the bulk material.
Potential Causes & Solutions:
-
Air Oxidation: Exposure to oxygen, especially when heated during recrystallization or on a column for extended periods, can cause oxidation.
-
Solution: While activated charcoal is often used to remove colored impurities, it should be used with caution for phenols as it can sometimes form colored complexes or adsorb the product.[5] If you do use it, add a very small amount to the hot solution, heat for a few minutes, and perform a hot filtration to remove it before cooling.[2][5] A better first approach is to perform the purification quickly and consider storing the final product under an inert atmosphere (Nitrogen or Argon).
-
-
Residual Acid/Base from Synthesis: Catalysts or reagents from the reaction mixture can sometimes form colored salts or promote degradation.
-
Solution: An aqueous workup prior to purification can be beneficial. Dissolve the crude product in a solvent like ethyl acetate and wash with a mild acid (e.g., dilute HCl) to remove basic impurities, followed by a mild base (e.g., dilute NaHCO₃) to remove acidic impurities. Finish with a brine wash to remove excess water before drying and concentrating.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique to start with for purifying this compound?
A flowchart for selecting the best purification method is provided below. For a typical crude product from synthesis, column chromatography is often the most robust initial method to separate the target compound from significant impurities.[8][9][10] If the crude product is already of reasonable purity (>85-90%) and solid, recrystallization is an excellent and scalable second step to achieve high analytical purity.[11][12]
Caption: Decision workflow for purifying this compound.
Q2: Which solvent systems are recommended for column chromatography?
A gradient elution with a mixture of a nonpolar solvent like hexanes or heptane and a polar solvent like ethyl acetate is a standard choice.[9][10]
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.3-0.4 for good separation.[13]
-
Starting Gradient: A good starting point is a gradient from 10% to 50% ethyl acetate in hexanes.
-
Adding a Modifier: As mentioned in the troubleshooting section, if you observe streaking on the TLC plate, add ~1% triethylamine (Et₃N) to the solvent mixture to improve peak shape.[2]
Q3: How can I definitively assess the purity of my final product?
A combination of methods is required for a comprehensive purity assessment.
-
¹H NMR Spectroscopy: This is the most powerful tool. The absence of signals corresponding to impurities and correct integration of the protons of your target molecule are strong indicators of purity.[14][15]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a validated HPLC method is the gold standard. A single sharp peak indicates high purity, and the area under the peak can be used to quantify it, often against a reference standard.[16]
-
Elemental Analysis: Confirms that the elemental composition (C, H, N) of your compound matches the theoretical values.
Q4: Are there any specific safety precautions for purifying this compound?
Yes. As with any laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Phenol Toxicity: Phenols can be corrosive and are readily absorbed through the skin. Handle the compound with care.
-
Solvent Hazards: The organic solvents used in chromatography and recrystallization are often flammable and volatile. All work should be performed in a well-ventilated fume hood.[5]
-
Silica Dust: Fine silica gel powder can be a respiratory irritant. Handle it carefully, avoiding inhalation.
Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product with moderate purity that requires separation from byproducts.
-
TLC Analysis: Prepare several TLC plates and test various solvent systems (e.g., 10%, 20%, 40% Ethyl Acetate in Hexanes). Add 1% triethylamine if streaking is observed. Identify a system that gives the product an Rf of ~0.3.
-
Column Packing: Select an appropriate size column. As a rule of thumb, use ~50-100 g of silica gel for every 1 g of crude material. Pack the column using the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes) as a slurry ('wet packing').
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble materials, perform a 'dry loading' by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[13]
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution) based on TLC analysis. For example, start with 10% EtOAc, then move to 20%, and then 30%.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol is ideal for purifying a solid product that is already >90% pure.
-
Solvent Selection: Place a few milligrams of your compound in several test tubes. Add a small amount of a different solvent to each (e.g., ethanol, isopropanol, toluene, ethyl acetate, water). A good solvent will dissolve the compound when hot but not when cold.[4] For this compound, a mixed-solvent system like Ethanol/Water is a good candidate.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen 'good' solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2][4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a minuscule amount of activated charcoal, and reheat for 5-10 minutes. Perform a hot gravity filtration to remove the charcoal.[5]
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a mixed-solvent system, add the 'poor' solvent (e.g., water) dropwise to the hot solution until persistent turbidity is observed. Add a few drops of the 'good' solvent to re-clarify and then cool slowly.
-
Isolation: Once crystallization at room temperature is complete, cool the flask in an ice bath for 15-30 minutes to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[4] Dry the crystals under vacuum to remove all traces of solvent.
References
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Link]
-
Recrystallization. [Link]
-
Recrystallization. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. [Link]
-
Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC - NIH. [Link]
-
What solvent should I use to recrystallize pyrazoline? - ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Substances yield after recrystallization from different solvents. - ResearchGate. [Link]
-
Synthesis of 2-(1H-pyrazol-3-YL) phenols - ResearchGate. [Link]
-
Troubleshooting Phenol-Chloroform-Extraction : r/molecularbiology - Reddit. [Link]
-
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol - ResearchGate. [Link]
-
2-(1-acetyl-3-methyl-4-nitro-1H-pyrazol-5-yl)phenol - ChemSynthesis. [Link]
-
How to dry and purify Phenol - chemistry - Reddit. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
(PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate. [Link]
-
Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
Sources
- 1. 2-(1H-PYRAZOL-3-YL)PHENOL | 34810-67-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Chromatography [chem.rochester.edu]
- 14. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Pyrazole Compound Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. As a senior application scientist, I've seen firsthand the common hurdles that can arise during the synthesis of these vital heterocyclic compounds. This guide is designed to be a practical resource, moving beyond simple protocols to explain the why behind the experimental choices. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter in the lab.
Section 1: Troubleshooting Low Reaction Yields
Low yields are one of the most frequent and frustrating issues in pyrazole synthesis. The problem can often be traced back to incomplete reactions, suboptimal conditions, or competing side reactions. Let's break down the common culprits and how to address them.
Q1: My pyrazole synthesis is giving me a very low yield. I'm monitoring by TLC, and it seems the starting material is never fully consumed. What should I do?
A1: An incomplete reaction is a classic cause of low yields. If your starting materials are not being fully consumed, it points to an issue with reaction kinetics or equilibrium. Here are several strategies to drive the reaction to completion:
-
Increase Reaction Temperature: Many condensation reactions, like the common Knorr pyrazole synthesis, require heating to overcome the activation energy barrier.[1] Consider moving the reaction from room temperature to refluxing in your chosen solvent. For thermally sensitive materials, a modest increase in temperature (e.g., to 40-60 °C) can still make a significant difference.
-
Microwave-Assisted Synthesis: For rapid optimization, microwave synthesis can be a powerful tool to improve yields and dramatically reduce reaction times.[1] The high temperatures and pressures achieved in a sealed microwave vessel can accelerate the reaction rate significantly.
-
Extend Reaction Time: While seemingly obvious, it's crucial to confirm that the reaction has truly stalled. Monitor the reaction using TLC or LC-MS at regular intervals (e.g., every few hours) to see if the product-to-starting-material ratio is still changing.[1]
-
Re-evaluate Your Catalyst: The choice and amount of catalyst are critical. In the Knorr synthesis (the reaction of a 1,3-dicarbonyl with a hydrazine), a catalytic amount of a protic acid like acetic acid is often used to facilitate the initial condensation steps.[2][3] If you are not using a catalyst, adding one is a logical first step. If you are, you may need to screen other acids (e.g., p-toluenesulfonic acid) or consider a Lewis acid catalyst.
Q2: My reaction appears to be complete, but the yield of the desired pyrazole is still low, and I see multiple other spots on my TLC plate. What's happening?
A2: The presence of multiple spots suggests that side reactions are consuming your starting materials or that your product is degrading. Here’s how to troubleshoot this:
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable, especially under harsh conditions. If you are using a hydrazine salt (e.g., phenylhydrazine HCl), a base may be needed to liberate the free hydrazine for the reaction.[4] Conversely, the free base itself can be prone to oxidation, leading to the formation of colored impurities.[4] Ensure you are using high-quality hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.
-
Control of Intermediates: The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a non-aromatic pyrazoline intermediate.[5][6] If this intermediate is not efficiently oxidized to the final pyrazole, it will remain as a major byproduct. To promote aromatization, you may need to introduce a mild oxidant or adjust the reaction conditions (e.g., higher temperature or aerobic conditions) to facilitate the final oxidation step.[6][7]
-
Stoichiometry Check: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1 to 1.5 equivalents) of the more stable or less expensive reagent can sometimes drive the reaction to completion and improve yields. When working with hydrazines, which can be volatile or unstable, using a slight excess can compensate for any material loss.[2]
Below is a workflow to guide your troubleshooting process for low yields.
Section 2: Solving the Regioselectivity Puzzle
The formation of regioisomeric mixtures is arguably the most significant challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds. This leads to difficult purification steps and a reduced yield of the desired isomer.[5]
Q3: I'm reacting an unsymmetrical 1,3-diketone with methylhydrazine and getting a nearly 1:1 mixture of two pyrazole isomers. How can I control the regioselectivity?
A3: This is a classic problem. The regioselectivity is determined by which carbonyl group of the diketone the substituted nitrogen atom (N1) of the hydrazine attacks. Controlling this initial step is key.
-
Leverage Solvent Effects: The choice of solvent can have a dramatic effect on regioselectivity. Standard solvents like ethanol often lead to poor selectivity. However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to drastically improve regioselectivity, often favoring one isomer by ratios greater than 95:5.[8] These solvents, through their unique hydrogen-bonding properties, can differentially stabilize the transition states leading to the different regioisomers.
-
Exploit Electronic and Steric Differences: The inherent properties of your 1,3-diketone can be used to your advantage. A strong electronic difference between the two carbonyls (e.g., one being part of an aromatic ketone and the other an aliphatic ketone) will make one more electrophilic and thus more susceptible to initial attack. Similarly, a bulky substituent near one carbonyl group will sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.[5]
-
pH Control: The pH of the reaction can influence which intermediate is favored. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the rate of condensation at each carbonyl, thereby influencing the isomeric ratio.[5]
The following table summarizes the effect of solvent choice on a model reaction between a 1,3-diketone and methylhydrazine.
| Solvent | Temperature (°C) | Ratio of Regioisomer A : B | Reference |
| Ethanol (EtOH) | 25 | ~50 : 50 | |
| 2,2,2-Trifluoroethanol (TFE) | 25 | ~85 : 15 | [8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | >97 : 3 | [8] |
Protocol: Improving Regioselectivity using Fluorinated Alcohols
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting dicarbonyl is consumed (typically 1-4 hours).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to isolate the major regioisomer.
This diagram illustrates the decision-making process for controlling regioselectivity.
Section 3: FAQs on Purification
Even with a high-yielding and selective reaction, isolating the final product in high purity can be a challenge.
Q4: My pyrazole product is proving difficult to purify by standard silica gel chromatography. It either streaks badly or I get low recovery. What are my options?
A4: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatography.[9] Here are several effective purification strategies:
-
Deactivate the Silica Gel: Before running your column, you can neutralize the acidic sites on the silica. A common method is to flush the packed column with your eluent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol.[9] This will significantly reduce streaking and improve recovery.
-
Acid-Base Extraction: Take advantage of the basicity of your pyrazole. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1 M HCl). Your pyrazole will form a salt and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with 1 M NaOH) and extract your purified pyrazole back into an organic solvent.[9][10]
-
Recrystallization: If your product is a solid, recrystallization is often the best method for achieving high purity.[9] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene. The key is to find a solvent system where your product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.
Q5: Can I use an acid wash to purify my pyrazole and then just evaporate the water to get my product as the salt?
A5: Yes, this is an excellent strategy, particularly if the final product is desired as an acid addition salt (e.g., for improved solubility or stability). After performing the acidic extraction as described above, you can often isolate the pyrazolium salt directly by crystallization from the aqueous or a mixed aqueous/organic solution.[10][11] This method avoids the need for a final extraction and evaporation step, making it more efficient.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
- Google Patents. (n.d.).
-
Slideshare. (n.d.). Unit 4 Pyrazole. [Link]
-
El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unit 4 Pyrazole | PDF [slideshare.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Pyrazole-Based Inhibitor Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole-based inhibitor assays. As a Senior Application Scientist, I've seen firsthand the immense potential of the pyrazole scaffold in drug discovery, particularly as a privileged structure in kinase inhibition.[1][2][3] However, like any experimental system, working with these compounds presents unique challenges. This guide is structured to provide direct, actionable solutions to common problems and answer fundamental questions you may encounter. Our goal is to help you generate reliable, reproducible data by understanding the causality behind the troubleshooting steps.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My pyrazole-based inhibitor is precipitating out of solution during my assay. What's causing this and how can I fix it?
Answer:
Compound precipitation is one of the most common hurdles in inhibitor assays and a primary source of artifacts. The underlying cause is typically the inhibitor's concentration exceeding its thermodynamic solubility limit in the final assay buffer. The pyrazole scaffold itself can contribute to poor aqueous solubility due to its planarity and hydrophobicity, which can lead to high crystal packing energy.[4]
Probable Causes & Step-by-Step Solutions:
-
Exceeding Aqueous Solubility: Your final assay buffer is likely much more aqueous than the DMSO stock solution. Even a 1-2% final DMSO concentration can be insufficient to maintain solubility for highly hydrophobic compounds.
-
Solution: Perform a kinetic solubility assay before your main experiment. This involves adding your inhibitor stock to the final assay buffer at various concentrations (including and exceeding your planned highest dose) and monitoring for precipitation over time using light scatter or visual inspection. This will define the upper concentration limit for your assay.
-
-
"Time-Dependent" Solubility Issues: The compound may be soluble initially but crashes out over the course of a long incubation period.
-
Solution: Re-evaluate your incubation time. If the target engagement is rapid, you may be able to shorten the assay duration. If not, you must work within the concentration range that remains soluble for the entire experiment duration.
-
-
Incorrect Stock Preparation: The inhibitor may not have been fully dissolved in the initial stock solution.
-
Solution: Ensure your compound is completely dissolved in 100% DMSO before making serial dilutions.[5] Gentle warming or vortexing can help. Always visually inspect your stock solution for any particulate matter before use.
-
Protocol: Quick Visual Solubility Assessment
-
Prepare your final assay buffer.
-
In a clear microplate or tube, add the buffer.
-
Add the same volume of your inhibitor stock (in DMSO) that you would use in the assay to achieve the highest desired concentration. For a negative control, add an equivalent volume of pure DMSO.
-
Mix well and let it sit at the assay temperature for the planned duration of your experiment.
-
Visually inspect for cloudiness or precipitate against a dark background. A laser pointer can be used to detect light scattering caused by fine precipitates.
Q2: I'm getting highly variable IC₅₀ values between experiments. How can I improve my consistency?
Answer:
Inconsistent IC₅₀ values are a red flag that points to underlying issues with compound stability, assay setup, or the inhibitor's mechanism of action.[6] The half-maximal inhibitory concentration (IC₅₀) is a critical measure of potency, and its reproducibility is paramount.[6]
Troubleshooting Workflow for Inconsistent IC₅₀ Values:
Below is a systematic workflow to diagnose the root cause of variability.
Caption: A workflow for troubleshooting inconsistent IC₅₀ data.
Detailed Explanations:
-
Compound Stability: Pyrazole rings can be susceptible to metabolic degradation or chemical instability under certain assay conditions (e.g., presence of certain ions, extreme pH).[7] Pre-incubate your inhibitor in the assay buffer for the full experiment duration, then test its activity. A loss of potency suggests degradation.
-
Reagent Variability: Ensure you are using the same batch of enzyme, substrate, and cofactors (like ATP in kinase assays). Enzyme activity can vary between batches, significantly shifting IC₅₀ values.
-
Time-Dependent Inhibition: If your inhibitor binds slowly or covalently, the IC₅₀ will decrease with longer pre-incubation times.[8][9] To test this, measure the IC₅₀ at several different pre-incubation time points (e.g., 15 min, 60 min, 120 min) before initiating the reaction. If the IC₅₀ changes, you have a time-dependent inhibitor, and the pre-incubation time must be strictly controlled and reported.
-
Assay Plate Edge Effects: Evaporation from wells at the edge of a 96- or 384-well plate can concentrate reagents and alter results. Avoid using the outer-most wells for your dose-response curves or ensure they are filled with buffer/water to create a humidity barrier.
Q3: My compound is potent, but I suspect it's a non-specific inhibitor or "assay pan-handler." How can I confirm its activity is legitimate?
Answer:
This is a critical step in drug discovery. Non-specific inhibition can arise from several mechanisms, including compound aggregation, reactivity, or interference with the assay's detection system. It's crucial to validate that the observed activity is due to specific binding to the target.
Key Validation Steps:
-
Run a Counter-Screen with a Structurally Unrelated Enzyme: A truly specific inhibitor should not inhibit an unrelated enzyme. If it does, this may suggest a non-specific mechanism like aggregation.
-
Check for Aggregation: Many non-specific inhibitors form aggregates that sequester the target enzyme. This behavior is often sensitive to detergents.
-
Protocol: Rerun your inhibition assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitor's potency is significantly reduced, it is a strong indicator of aggregation-based inhibition.
-
-
Assess Selectivity: Profile your inhibitor against a panel of related enzymes (e.g., a kinase panel for a kinase inhibitor).[1][10] A selective compound will show a clear potency window between its primary target and other enzymes. A compound that inhibits many unrelated kinases with similar potency may be acting non-specifically.[11]
-
Confirm Target Engagement with a Biophysical Method: Orthogonal, label-free methods can confirm direct binding.
-
Thermal Shift Assay (TSA): This technique measures changes in a protein's melting temperature upon ligand binding.[12] A specific inhibitor will typically stabilize the protein, resulting in a positive shift in its melting temperature.[12]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These methods directly measure the binding kinetics and thermodynamics between the inhibitor and the target protein, providing definitive proof of interaction.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the best way to prepare and store stock solutions of pyrazole-based inhibitors?
A: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% anhydrous DMSO.[13] Store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation from water absorption by DMSO. Ensure vials are tightly sealed.
Q: How do I choose the right starting concentration for my inhibitor in an assay?
A: If a known IC₅₀ or Kᵢ value is available from the literature, a good starting point for your dose-response curve is 100-fold above this value.[11] If the potency is unknown, screen over a wide logarithmic range, for instance, from 100 µM down to 1 nM, to capture the full dose-response curve.[14]
Q: What are the common mechanisms of action for pyrazole-based kinase inhibitors?
A: The pyrazole ring is an excellent bioisostere for other aromatic rings and is particularly effective as a "hinge-binder" in kinase inhibitors.[15] The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing them to form critical interactions with the backbone of the kinase hinge region, which is the anchor point for the natural substrate, ATP.[10][15][16] This makes many pyrazole-based inhibitors ATP-competitive.
Caption: ATP-competitive inhibition by a pyrazole compound.
Q: What does a steep or shallow dose-response curve tell me about my inhibitor?
A: The slope of the dose-response curve (the Hill slope) provides clues about the inhibitor's binding mechanism.
-
Hill Slope ≈ 1.0: This is typical for a reversible inhibitor binding to a single site with a 1:1 stoichiometry.
-
Hill Slope > 1.0 (Steep): This can indicate positive cooperativity in binding (unlikely for most monomeric enzymes) or, more commonly, that the inhibitor is an aggregator.
-
Hill Slope < 1.0 (Shallow): This may suggest multiple binding sites with different affinities, negative cooperativity, or complexity in the assay system (e.g., inhibitor instability at higher concentrations).
Part 3: Key Protocols & Data
Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a template; specific substrate concentrations and buffer components must be optimized for your target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Inhibitor stock (e.g., 10 mM in 100% DMSO)
-
Cofactor (e.g., ATP for kinases, often at its Kₘ concentration)
-
96- or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of your inhibitor in 100% DMSO. A common approach is a 3-fold dilution series over 10 points.
-
Assay Plate Setup:
-
Add 1 µL of each inhibitor dilution to the appropriate wells of the assay plate.
-
For 100% activity control (negative control), add 1 µL of 100% DMSO.
-
For 0% activity control (background), add 1 µL of 100% DMSO.
-
-
Add Enzyme: Add 50 µL of enzyme diluted in assay buffer to all wells except the 0% activity control wells (add buffer only to these).
-
Pre-incubation: Mix gently and incubate the plate for a set time (e.g., 30-60 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of substrate/ATP mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop & Detect: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Read Plate: Read the signal (luminescence, fluorescence, etc.) on a plate reader.
-
Data Analysis:
-
Normalize the data: Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[17]
-
Table 1: General Solubility Characteristics of Pyrazole-Based Compounds
| Solvent | General Solubility | Typical Use in Assays | Notes |
| Water / Aqueous Buffer | Low to Very Low[18] | Final assay medium | The primary source of solubility challenges. Hydrophobicity increases with substitution.[19] |
| DMSO | High to Very High | Stock solution solvent | Hygroscopic; can absorb water, potentially causing precipitation over time. Keep anhydrous.[5] |
| Ethanol / Methanol | Moderate to High[18] | Alternative stock solvent | More volatile than DMSO. Can be toxic to cells at low percentages.[11] |
References
- Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.).
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). MDPI. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PubMed Central. [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2019). MDPI. [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). PubMed. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
-
Pyrazole - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). PubMed Central. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]
-
Current status of pyrazole and its biological activities. (2014). PubMed Central. [Link]
-
DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (2022). Organic Chemistry Portal. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
IC50 of the most active compounds. To calculate half maximal inhibitory... (n.d.). ResearchGate. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). National Institutes of Health. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2021). MDPI. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PubMed Central. [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
How to calculate IC50 value from percent inhibition graph for antioxidant activity. (2019). Quora. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). National Institutes of Health. [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Authorea. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2017). PubMed Central. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2017). Taylor & Francis Online. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity [mdpi.com]
- 9. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 11. How to Use Inhibitors [sigmaaldrich.com]
- 12. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Analyzing Pyrazole Derivatives
Welcome to the technical support center for the analysis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering actionable guidance to refine analytical methods and troubleshoot common experimental challenges. The unique chemical properties of the pyrazole ring—namely its basicity, aromaticity, and potential for tautomerism—present specific hurdles that require carefully optimized analytical strategies.[1][2] This resource provides in-depth, field-proven insights to ensure the accuracy, robustness, and reliability of your analytical data.
Section 1: High-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the purity analysis, quantification, and stability testing of pyrazole derivatives due to its versatility and precision.[3] Most pyrazoles possess UV-active chromophores, making UV detection a straightforward approach.[4] However, achieving optimal separation and peak shape can be challenging.
Troubleshooting Guide & FAQs (HPLC)
Q1: Why am I observing poor peak shape (tailing or fronting) for my pyrazole derivative?
A1: Poor peak shape is a common issue, often stemming from secondary chemical interactions or column overload.
-
Tailing Peaks: This is frequently caused by the interaction of the basic nitrogen atoms in the pyrazole ring with acidic free silanol groups on the surface of conventional silica-based columns. This secondary interaction slows a portion of the analyte molecules, causing them to elute later and creating a "tail."
-
Causality: The lone pair of electrons on the pyrazole nitrogens can form strong hydrogen bonds with surface silanols (Si-OH).
-
Refinement Strategies:
-
Use a Base-Deactivated Column: Modern, end-capped columns (e.g., those labeled "BDS" or "low-silanol activity") are specifically designed to minimize exposed silanols.[5]
-
Mobile Phase Modification: Add a small amount (e.g., 0.1%) of a competitive base like triethylamine (TEA) or a stronger acid like trifluoroacetic acid (TFA) to the mobile phase.[6][7] TEA will preferentially interact with the silanols, masking them from the pyrazole analyte. TFA will protonate the pyrazole, reducing its interaction with the silanols.
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your pyrazole derivative to maintain a consistent ionization state.
-
-
-
Fronting Peaks: This is typically a sign of mass overload.
-
Causality: Injecting too much sample saturates the stationary phase at the column inlet, causing some analyte molecules to travel down the column faster before they can interact with the stationary phase.
-
Refinement Strategies:
-
Reduce Injection Volume: Systematically decrease the volume of sample injected.
-
Dilute the Sample: Lower the concentration of the analyte in your sample solution.
-
-
Q2: My pyrazole regioisomers are co-eluting. How can I improve their separation?
A2: Separating isomers, which have identical mass and often similar polarity, requires maximizing subtle differences in their chemical structure.
-
Causality: Regioisomers (e.g., 3-substituted vs. 5-substituted pyrazoles) have very similar hydrophobic properties, making them difficult to resolve on standard C18 columns.[3][8]
-
Refinement Strategies:
-
Change Column Chemistry: Move beyond C18. A Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase can introduce alternative separation mechanisms like π-π stacking interactions, which can differentiate between the positions of substituents on the aromatic pyrazole ring.
-
Optimize Mobile Phase: Vary the organic modifier. Switching from acetonitrile to methanol (or vice-versa) can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, which may interact differently with the isomers.[3]
-
Adjust Temperature: Lowering the column temperature can sometimes enhance resolution by increasing analyte interaction with the stationary phase, although this will increase retention times and peak widths.[9]
-
Gradient Optimization: Employ a shallower gradient. A slower increase in the organic solvent percentage over time provides more opportunity for the isomers to be resolved.[9]
-
Experimental Protocol: HPLC Method Development for Pyrazole Purity
This protocol provides a systematic approach to developing a robust, validated HPLC method. All methods should be validated according to ICH Q2(R2) or FDA guidelines.[10][11][12][13][14]
| Parameter | Starting Condition | Refinement & Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | If isomers are present, consider a Phenyl-Hexyl or PFP column to exploit alternative selectivities.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is MS-compatible and helps protonate pyrazoles for better peak shape.[5] Use phosphoric acid for UV-only methods if needed. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides good peak shape and lower backpressure. Consider methanol as an alternative to change selectivity.[16] |
| Gradient | 5% to 95% B in 20 min | Adjust the slope based on initial results. A shallower gradient is needed for complex mixtures or isomer separation. |
| Flow Rate | 1.0 mL/min | Adjust as needed to optimize run time vs. resolution. Lower flow rates can improve resolution but increase time. |
| Column Temp. | 30 °C | Increasing temperature can decrease viscosity and retention time but may reduce resolution. Maintain consistent temperature for reproducibility.[9] |
| Detection | UV, 254 nm or PDA Scan | Use a photodiode array (PDA) detector to determine the optimal wavelength (λmax) for your specific pyrazole derivative.[16] |
| Injection Vol. | 5 µL | Decrease if peak fronting is observed. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is indispensable for structural confirmation and impurity identification. Pyrazole derivatives, being nitrogenous bases, are generally amenable to electrospray ionization (ESI) in positive mode.
Troubleshooting Guide & FAQs (MS)
Q1: My pyrazole derivative shows a weak or unstable signal in ESI-MS.
A1: Poor ionization can be due to mobile phase incompatibility, suboptimal source conditions, or the inherent chemical properties of the molecule.
-
Causality: Efficient ESI requires the analyte to be in an ionized state in solution before desolvation. Pyrazoles are typically protonated to form [M+H]⁺ ions.[17] Ion suppression from non-volatile buffers or high salt concentrations can severely reduce signal intensity.
-
Refinement Strategies:
-
Use Volatile Buffers: Replace non-volatile buffers like phosphate with MS-compatible ones such as ammonium formate or ammonium acetate.
-
Acidify the Mobile Phase: Ensure the mobile phase contains a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[18]
-
Optimize Source Parameters: Systematically tune the capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates to find the optimal conditions for your specific compound.
-
Consider Alternative Ionization: If ESI fails, especially for less polar or more volatile derivatives, consider Atmospheric Pressure Chemical Ionization (APCI).
-
Q2: How can I differentiate pyrazole isomers using MS? They have the same mass.
A2: While MS alone cannot separate isomers, tandem mass spectrometry (MS/MS) can often distinguish them.
-
Causality: Isomers have the same molecular weight, resulting in identical parent ions. However, their fragmentation patterns upon collision-induced dissociation (CID) can differ based on the stability of the resulting fragment ions, which is influenced by substituent positions.
-
Refinement Strategies:
-
Perform MS/MS: Select the parent ion ([M+H]⁺) and fragment it. Compare the resulting product ion spectra.
-
Analyze Fragmentation Patterns: The fragmentation of the pyrazole ring often involves the expulsion of HCN or N₂.[19][20] The relative abundance of specific fragment ions can be a fingerprint for each isomer. For example, the position of a substituent can influence which bonds are more likely to break.
-
Couple with Chromatography: The most reliable method is to use LC-MS/MS. The liquid chromatography separates the isomers based on their physical properties, and the mass spectrometer confirms their identity and provides distinct fragmentation data for each separated peak.[18]
-
Visualization: Workflow for Troubleshooting Poor MS Signal
This decision tree outlines a logical progression for diagnosing and solving weak signal issues in LC-MS analysis of pyrazole derivatives.
Caption: A decision tree for troubleshooting poor MS signal intensity.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation of pyrazole derivatives, but spectra can be complicated by a phenomenon unique to N-unsubstituted pyrazoles: tautomerism.
Troubleshooting Guide & FAQs (NMR)
Q1: Why are the ¹H or ¹³C NMR signals for my pyrazole ring broad, or why do I see fewer signals than expected?
A1: This is a classic sign of annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms (N1 and N2).[21]
-
Causality: For an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), two different tautomers can exist.[22] If the rate of exchange between these tautomers is on the same timescale as the NMR experiment, the spectrometer observes an average of the two structures. This leads to broadened signals or, in cases of very fast exchange, a single set of sharp, averaged signals, making the C3 and C5 positions appear equivalent.[23][24]
-
Refinement Strategies:
-
Low-Temperature NMR: The most effective solution is to slow down the proton exchange by cooling the sample.[22][23] As the temperature is lowered (e.g., in decrements of 10-20 K), the exchange rate decreases. Eventually, you will reach the "slow-exchange regime" where distinct sets of signals for each individual tautomer will appear, allowing for their separate assignment.[23]
-
Solvent Choice: The rate of exchange is highly solvent-dependent. In protic solvents (like methanol-d₄), exchange is often very fast. In aprotic, non-polar solvents (like toluene-d₈), the exchange can be slower. Experimenting with different solvents can help resolve the signals.[21]
-
2D NMR: Techniques like HSQC and HMBC remain invaluable. An HMBC experiment can show long-range correlations from the N-H proton to carbons C3 and C5, helping to assign the signals even in the presence of exchange.[23]
-
Q2: I can't find the N-H proton signal in my ¹H NMR spectrum.
A2: The N-H proton signal can be elusive due to its exchange properties and the quadrupolar nature of the adjacent nitrogen.
-
Causality:
-
Solvent Exchange: In protic solvents like D₂O or CD₃OD, the acidic N-H proton will rapidly exchange with the deuterium of the solvent, rendering it invisible in the spectrum.[23]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation of the attached proton, leading to a very broad signal that can be lost in the baseline.[23]
-
-
Refinement Strategies:
-
Use a Dry, Aprotic Solvent: Acquire the spectrum in a very dry aprotic solvent like DMSO-d₆ or CDCl₃. In DMSO-d₆, the N-H proton signal is often a distinct, albeit sometimes broad, singlet.
-
Concentration: In some cases, increasing the sample concentration can make the N-H proton more visible.
-
Experimental Protocol: Low-Temperature NMR for Tautomer Analysis
This protocol details the steps to resolve tautomeric forms of a pyrazole derivative.[23]
-
Sample Preparation: Dissolve a sufficient amount of the pyrazole derivative in a low-freezing point deuterated solvent (e.g., dichloromethane-d₂, toluene-d₈, or THF-d₈).
-
Acquire Room Temperature Spectrum: Run standard ¹H and ¹³C NMR spectra at room temperature (298 K) to serve as a baseline.
-
Incremental Cooling: Gradually lower the temperature of the NMR probe in 10-20 K steps.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring data.[23]
-
Data Acquisition: Record ¹H and/or ¹³C spectra at each temperature.
-
Analysis: Observe the spectra for the decoalescence of averaged signals into two distinct sets of signals, representing the two tautomers. Integrate the corresponding signals in the slow-exchange regime to determine the equilibrium constant (KT).[22]
Visualization: Pyrazole Tautomerism Workflow
This diagram illustrates the process of using low-temperature NMR to study pyrazole tautomerism.
Caption: Workflow for distinguishing and quantifying pyrazole tautomers via NMR.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
- The use of NMR spectroscopy to study tautomerism. Bohrium.
- A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available from: [Link]
- GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health (NIH). Available from: [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. R Discovery. Available from: [Link]
- High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
-
Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Semantic Scholar. Available from: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. Available from: [Link]
-
Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm. Available from: [Link]
-
A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Sciences and Biomedical Research. Available from: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]
-
Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. Available from: [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available from: [Link]
-
Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (NIH). Available from: [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijcpa.in [ijcpa.in]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 22. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution
Welcome to the Technical Support Center for pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with pyrazole-based molecules and encounter stability challenges in solution. Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] However, their chemical reactivity, while beneficial for synthesis and biological activity, can also lead to degradation in solution, compromising experimental results and the shelf-life of formulations.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common stability issues. We will delve into the underlying causes of degradation and provide actionable, field-proven protocols to enhance the stability of your pyrazole compounds.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Instability
This section is structured in a question-and-answer format to address specific problems you may encounter during your experiments.
Q1: My pyrazole compound in solution is changing color (e.g., turning yellow or brown) over a short period. What is happening and how can I prevent it?
A change in color is a common indicator of degradation, often due to oxidation or photodegradation.
Causality: The pyrazole ring, while generally stable, can be susceptible to oxidation, especially if it has electron-donating substituents. The presence of atmospheric oxygen, trace metal ions, or exposure to light can catalyze these reactions. Some pyrazoline derivatives, in particular, are prone to oxidation, which can result in the formation of colored byproducts.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in pyrazole solutions.
Solutions:
-
Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen from the environment.[5]
-
Degas your solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes.
-
Work under an inert atmosphere: If possible, handle the compound and prepare the solution in a glove box.
-
Storage: Store the final solution under an inert gas headspace.
-
-
Use of Antioxidants: For less sensitive compounds, or when an inert atmosphere is not feasible, consider adding an antioxidant.
-
Protection from Light: To prevent photodegradation, protect your solution from light at all times.[9]
-
Use amber vials: These vials are designed to block UV and blue light.
-
Wrap containers in aluminum foil: This is a simple and effective way to block all light.
-
Minimize exposure during handling: Work in a dimly lit area or use a dark box.
-
Q2: I'm observing a decrease in the concentration of my pyrazole compound over time, even without any visible changes. What are the likely causes?
A gradual loss of the parent compound is often due to hydrolysis or slow oxidation.
Causality: The stability of pyrazole derivatives can be highly dependent on the pH of the solution.[10][11] Hydrolysis can occur at the pyrazole ring or at susceptible functional groups on the substituents, especially under acidic or basic conditions. Slow oxidation can also occur without a noticeable color change in the initial stages.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual concentration loss.
Solutions:
-
pH Optimization: The stability of your pyrazole compound can often be significantly improved by adjusting the pH of the solution.
-
Conduct a pH stability study: Prepare your compound in a series of buffers with different pH values (e.g., from pH 2 to 10) and monitor the concentration over time using a stability-indicating analytical method like HPLC.[11]
-
Buffer your solution: Once the optimal pH for stability is determined, use a suitable buffer to maintain that pH.
-
-
Solvent Selection: The choice of solvent can influence hydrolytic stability. In some cases, using a co-solvent system (e.g., water with ethanol or DMSO) can reduce the activity of water and slow down hydrolysis.[12]
-
Temperature Control: Degradation reactions are almost always accelerated by higher temperatures. Storing your solutions at lower temperatures (e.g., 2-8°C or -20°C) can significantly extend their shelf life.[9]
Q3: My pyrazole compound is precipitating out of my aqueous solution. How can I improve its solubility and keep it in solution?
Poor aqueous solubility is a common challenge with many organic molecules, including pyrazole derivatives.[12][13]
Causality: The solubility of a pyrazole compound is determined by its molecular structure, including its polarity and the nature of its substituents. Lipophilic groups tend to decrease aqueous solubility. Precipitation can also occur if a concentrated stock solution in an organic solvent (like DMSO) is diluted too quickly into an aqueous buffer.[13]
Solutions:
-
Co-solvents: Using a mixture of solvents can often improve solubility. Common co-solvents for aqueous formulations include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
-
Surfactants: Surfactants can be used to form micelles that encapsulate the pyrazole compound and increase its apparent solubility. Polysorbate 80 (Tween-80) is a commonly used surfactant in pharmaceutical formulations.[14]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used example.[12]
-
pH Adjustment: For pyrazole derivatives with ionizable functional groups, adjusting the pH to form a salt can dramatically increase aqueous solubility.[15]
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the ideal general storage conditions for pyrazole compounds in solution?
For optimal stability, pyrazole solutions should be stored:
-
Protected from light: Use amber vials or wrap containers in foil.[9]
-
At low temperatures: Refrigerate (2-8°C) for short-term storage and freeze (-20°C or below) for long-term storage.[9]
-
Under an inert atmosphere: Purge the headspace of the vial with argon or nitrogen to displace oxygen.[5]
-
In a tightly sealed container: This prevents solvent evaporation and exposure to atmospheric moisture and oxygen.[9]
Q5: How can I monitor the stability of my pyrazole compound in solution?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[16] An ideal method should be able to separate the parent pyrazole compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be invaluable for identifying the structure of any new peaks that appear over time.[17]
Q6: Are there any specific functional groups on a pyrazole derivative that are more prone to degradation?
Yes, certain functional groups can be more labile:
-
Esters and amides: Susceptible to hydrolysis, especially at non-neutral pH.
-
Hydrazinyl groups: Prone to oxidation.[9]
-
Electron-rich aromatic rings as substituents: Can be more susceptible to oxidation.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways
This protocol is designed to intentionally degrade the pyrazole compound under various stress conditions to identify likely degradation products and pathways.[11][18][19]
Materials:
-
Pyrazole compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC-UV system, LC-MS/MS system (optional)
-
Photostability chamber
Procedure:
-
Prepare a stock solution of your pyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to a light source according to ICH Q1B guidelines. Keep a control sample wrapped in foil.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method. If significant degradation is observed, use LC-MS/MS to identify the degradation products.
Protocol 2: Determining the Optimal pH for Solution Stability
Materials:
-
Pyrazole compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system with a validated stability-indicating method.
Procedure:
-
Prepare solutions of your pyrazole compound at a fixed concentration in each of the different pH buffers.
-
Store the solutions at a constant temperature (e.g., 40°C to accelerate degradation).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent pyrazole compound.
-
Plot the natural logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line.
-
The pH at which the degradation rate is lowest is the optimal pH for stability.
References
- Abdel-Hafez el-SM, Abuo-Rahma Gel-D, Abdel-Aziz M, Radwan MF, Farag HH. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as potential anti-inflammatory and analgesic agents. Bioorg Med Chem. 2009;17(23):8168-8173.
- Alegaon, S. G., et al. "Synthesis and anti-inflammatory activity of some 1, 3, 4-trisubstituted pyrazole derivatives." Bioorganic & medicinal chemistry letters 22.4 (2012): 1707-1710.
- BenchChem. Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support. Accessed January 20, 2026.
- BenchChem. Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. BenchChem Technical Support. Accessed January 20, 2026.
- Chandra, T., et al. "Synthesis and pharmacological evaluation of some novel pyrazole derivatives." Acta Poloniae Pharmaceutica 69.3 (2012): 455-462.
- Cheng, J., et al. "Synthesis of pH dependent pyrazole, imidazole, and isoindolone dipyrrinone fluorophores using a Claisen-Schmidt condensation approach." Journal of visualized experiments: JoVE 141 (2018).
- Chougala, B. M., et al. "Synthesis and biological evaluation of novel coumarin-bearing pyrano [2, 3-c] pyrazole derivatives as potent anti-inflammatory agents." Bioorganic & medicinal chemistry letters 27.15 (2017): 3478-3482.
- Czapla-Masztafiak, J., et al. "The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used." International journal of molecular sciences 22.11 (2021): 5566.
- El-Sayed, M. A. A., et al. "Design, synthesis and biological evaluation of new pyrazole derivatives as anti-inflammatory agents." Bioorganic & medicinal chemistry 20.10 (2012): 3316-3323.
- El-Sayed, M. A. A., et al. "Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors." Scientific reports 8.1 (2018): 1-14.
- Hassan, A. S., et al. "Synthesis and biological evaluation of novel pyrazole-oxindole hybrids as potential anticancer agents." Molecules 26.1 (2021): 193.
- Karaman, R. How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Published March 28, 2016. Accessed January 20, 2026.
- Kumar, A., et al. "Synthesis and biological evaluation of a novel series of pyrazole chalcones as anti-inflammatory, antioxidant and antimicrobial agents." Bioorganic & medicinal chemistry 17.24 (2009): 8168-8173.
- Li, H., et al. "Recent advances in synthesis and properties of pyrazoles." Molecules 27.13 (2022): 4122.
- BenchChem. Technical Support Center: Overcoming Fluazolate Solubility Challenges in Aqueous Solutions. BenchChem Technical Support. Accessed January 20, 2026.
- Bandgar, B. P., et al. "Synthesis and biological evaluation of novel pyrazole integrated benzophenones as potent anti-inflammatory agents." Bioorganic & medicinal chemistry letters 21.10 (2011): 2924-2927.
- Sapkal, S. B., and V. R. Kamble. "A green protocol for the synthesis of 5-aminopyrazole-4-carbonitriles using sodium p-toluenesulfonate as a catalyst in aqueous media." Tetrahedron Letters 61.18 (2020): 151833.
- Sharath, M. S., et al. "Synthesis, anti-inflammatory and antioxidant activities of some novel indole based pyrazole derivatives." European journal of medicinal chemistry 54 (2012): 573-579.
- BenchChem. An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. BenchChem Technical Support. Accessed January 20, 2026.
- Thore, S. N., et al. "Synthesis and anti-inflammatory activity of novel ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylates." Bioorganic & medicinal chemistry letters 20.10 (2010): 3074-3077.
- Wei, Y., et al. "Three-component reaction of aroylacetonitriles with arylsulfonyl hydrazides for the synthesis of 5-amino-4-arylthio-3-aryl-1H-pyrazoles." Organic letters 23.15 (2021): 5883-5887.
- Sigma-Aldrich. Excipients for Your Liquid Application. Sigma-Aldrich. Accessed January 20, 2026.
- Fricero, D. M., et al. "Regioselective synthesis of pyrazole 5-trifluoroborates and their chemoselective halogenation." The Journal of organic chemistry 84.15 (2019): 9541-9552.
- Bhalla, M., et al. "Forced degradation studies." MedCrave online 3.6 (2016): 387-390.
- Hossan, S., et al. "Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors." Molecules 24.16 (2019): 2947.
- Cocconcelli, C., et al. "Parallel synthesis of aryl azoles with neuroprotective activity." Bioorganic & medicinal chemistry letters 18.1 (2008): 188-192.
- Ahsan, M. J., and S. Saini. "Design, synthesis and biological evaluation of some novel thiocetazone based pyrazoline analogs as antitubercular agents." Bioorganic & medicinal chemistry letters 23.1 (2013): 215-218.
- Roy, P., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC medicinal chemistry 13.9 (2022): 1025-1049.
- La-Viec, G., et al. "Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH." Journal of environmental science and health, Part B 48.7 (2013): 534-540.
- BenchChem. Pyrazinone Compounds Degradation Pathways: A Technical Support Center. BenchChem Technical Support. Accessed January 20, 2026.
- Alsante, K. M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of pharmaceutical and biomedical analysis 55.4 (2011): 635-649.
- de Oliveira, A. C., et al. "pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution." Latin American Journal of Pharmacy 39.7 (2020): 1400-1405.
- Ali, A. A., et al. "New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds." Journal of the Chilean Chemical Society 67.1 (2022): 5424-5430.
- Bekhit, A. A., and T. Abdel-Aziem. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Mini reviews in medicinal chemistry 14.1 (2014): 66-89.
- American Pharmaceutical Review. Stabilizer Excipients. American Pharmaceutical Review. Accessed January 20, 2026.
- Gaeta, M., et al. "Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels." International Journal of Molecular Sciences 25.8 (2024): 4349.
- Wikipedia. Dye. Wikipedia. Accessed January 20, 2026.
- Hossan, S., et al. "Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors." Molecules 24.16 (2019): 2947.
- Brand-Williams, W., et al. "Use of a free radical method to evaluate antioxidant activity." LWT-Food science and Technology 28.1 (1995): 25-30.
- Nimalaratne, C., et al. "Enhancing the Oxidative Stability of Beeswax–Canola Oleogels: Effects of Ascorbic Acid and Alpha-Tocopherol on Their Physical and Chemical Properties." Gels 9.10 (2023): 799.
- Houas, A., et al. "Factors influencing the adsorption and photocatalysis of direct red 80 in the presence of a TiO 2: Equilibrium and kinetics modeling.
- Sigma-Aldrich. Excipients for Your Liquid Application. Sigma-Aldrich. Accessed January 20, 2026.
- Gornas, P., et al. "Cycloruthenated Imines: A Step into the Nanomolar Region." Molecules 28.3 (2023): 1024.
- Al-khateb, E. I. "Pharmaceutical Compounds as Photostabilizers." Al-Nahrain Journal of Science 21.2 (2018): 34-39.
- Sharma, V., et al. "Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review." Molecules 28.13 (2023): 5099.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazole Derivatization Methods
Welcome to the Technical Support Center for Pyrazole Derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis and functionalization. Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, yet their derivatization can present significant challenges.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, ensuring your path to novel pyrazole derivatives is both efficient and successful.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during pyrazole derivatization.
Section 1.1: Synthesis & Regioselectivity Challenges
Question: My pyrazole synthesis from a 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of regioisomers. How can I control the outcome?
Answer: This is a classic challenge in pyrazole synthesis, often referred to as the Knorr synthesis.[5] The formation of two regioisomers arises from the nucleophilic attack of the substituted hydrazine on either of the two non-equivalent carbonyl groups of the dicarbonyl compound.[5] Several factors govern this selectivity:
-
Electronic Effects: The electrophilicity of the carbonyl carbons is paramount. Electron-withdrawing groups adjacent to a carbonyl will render it more susceptible to nucleophilic attack.[5]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl group.[5]
-
Reaction Conditions: This is your most powerful tool for optimization.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of a single isomer.
-
pH Control: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the regioselectivity compared to neutral or basic conditions.[5]
-
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Solvents
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1 M.
-
Add the substituted hydrazine (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Question: I'm struggling with poor yields in my N-alkylation of an unsymmetrical pyrazole. What are the key parameters to optimize?
Answer: Low yields in N-alkylation are often tied to issues of regioselectivity and suboptimal reaction conditions.[6] Alkylation can occur at either the N1 or N2 position, leading to product mixtures that are challenging to separate.[6]
Key Optimization Parameters:
| Parameter | Influence on N-Alkylation | Recommended Starting Conditions & Optimization Strategy |
| Base | Critical for deprotonating the pyrazole NH. The choice of base can influence the N1/N2 ratio.[6][7] | Start with K₂CO₃ in a polar aprotic solvent.[6][8] If regioselectivity is poor, consider a stronger base like NaH, which can sometimes prevent the formation of regioisomeric mixtures.[6][8] |
| Solvent | Solvent polarity plays a significant role in regioselectivity. Polar aprotic solvents (DMF, DMSO) often favor the formation of a single isomer.[6] | Dimethylformamide (DMF) is a reliable starting point. If issues persist, explore other polar aprotic solvents like DMSO or NMP. |
| Alkylating Agent | The steric bulk of the alkylating agent can influence which nitrogen atom is alkylated.[6] | Less bulky alkylating agents may show less regioselectivity. If possible, using a bulkier alkylating agent can favor alkylation at the less sterically hindered nitrogen. |
| Temperature | Reaction temperature can affect the rate and selectivity. | Start at room temperature. If the reaction is sluggish, gently heat to 50-80 °C. Higher temperatures may lead to side reactions. |
Logical Workflow for N-Alkylation Optimization
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
Pyrazole Synthesis Technical Support Center: Troubleshooting & FAQs
Welcome to the Pyrazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Issue 1: Poor Regioselectivity - "I'm getting a mixture of pyrazole isomers. How can I control the regioselectivity?"
Root Cause Analysis: The formation of regioisomers is one of the most frequent challenges in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[1][2][3] The regioselectivity is a delicate balance of steric and electronic factors of both the hydrazine and the dicarbonyl substrate, as well as the reaction conditions.[3]
The reaction proceeds through a series of equilibria involving the initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration. The more nucleophilic nitrogen of a substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon.
Strategic Solutions:
-
Leverage Electronic Effects:
-
In the 1,3-Dicarbonyl: A strong electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl carbon more electrophilic and susceptible to initial attack. For example, in the condensation of an arylhydrazine with 4,4,4-trifluoro-1-arylbutan-1,3-dione, high regioselectivity is observed in favor of the isomer where the aryl-substituted nitrogen is adjacent to the aryl-substituted carbon of the pyrazole ring.[2]
-
In the Hydrazine: In substituted hydrazines (e.g., methylhydrazine), the alkyl-substituted nitrogen is generally more nucleophilic than the -NH₂ group. Conversely, in arylhydrazines, the -NH₂ group is typically more nucleophilic due to the delocalization of the lone pair of the other nitrogen into the aromatic ring.[2]
-
-
Exploit Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl can direct the reaction pathway. The nucleophilic attack will be favored at the less sterically hindered carbonyl group.
-
Optimize Reaction Conditions:
-
Solvent Choice: Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) can enhance regioselectivity compared to protic solvents like ethanol, particularly in acid-catalyzed reactions.[2]
-
pH Control: The pH of the reaction medium is critical. Acid catalysis can accelerate the dehydration step and influence the initial condensation equilibrium.[3] For instance, using hydrazine hydrochlorides in an acidic medium can improve regioselectivity.[2]
-
Experimental Protocol for Enhancing Regioselectivity:
A recommended starting point for optimizing regioselectivity involves the use of an aprotic polar solvent with acid catalysis.
-
Dissolve the 1,3-dicarbonyl compound in N,N-dimethylacetamide (DMAc).
-
Add the arylhydrazine hydrochloride salt to the solution.
-
Add a catalytic amount of a strong acid, such as HCl (e.g., a few drops of a concentrated solution).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up the reaction by neutralizing the acid and extracting the product.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the isomeric ratio.
Data Summary: Solvent and Catalyst Effects on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Catalyst | Major Regioisomer | Reference |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine | Ethanol | None | Mixture of isomers | [2] |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine | DMAc | HCl | High selectivity (98:2) | [2] |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | Ethylene Glycol | LiClO₄ | Good to excellent yield | [1] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-Benzylidene tolylsulfonohydrazides | Toluene | AgOTf | Moderate to excellent yield | [1] |
Issue 2: Low Yield and/or Incomplete Reaction - "My pyrazole synthesis is sluggish and gives a poor yield. What can I do to improve it?"
Root Cause Analysis: Low yields can stem from several factors, including unfavorable reaction kinetics, decomposition of starting materials or products, or the formation of stable, unreactive intermediates. The final dehydration step to form the aromatic pyrazole ring is often the rate-determining step and can be slow under neutral conditions.[3]
Strategic Solutions:
-
Catalysis is Key: Many pyrazole syntheses benefit from catalysis.
-
Acid Catalysis: As mentioned, acids like HCl, H₂SO₄, or p-toluenesulfonic acid (TsOH) can accelerate the reaction, particularly the dehydration of the hydroxylpyrazolidine intermediate.[1][3]
-
Lewis Acid Catalysis: Lewis acids such as nano-ZnO, LiClO₄, or silver triflate (AgOTf) have been shown to effectively catalyze pyrazole formation, often under milder conditions and leading to higher yields.[1]
-
Transition Metal Catalysis: For certain synthetic routes, transition metal catalysts like copper or ruthenium complexes can be highly effective.[1][4]
-
-
Temperature Optimization: Increasing the reaction temperature can significantly enhance the reaction rate. However, excessive heat can lead to side reactions and decomposition. It's crucial to find the optimal temperature for your specific substrate combination. For instance, in one study, increasing the temperature to 60 °C improved the yield, but further increases led to a decrease.[1]
-
Solvent Selection: The choice of solvent can influence reaction rates. Higher boiling point solvents can allow for higher reaction temperatures. The polarity of the solvent can also play a role in stabilizing intermediates and transition states.
-
Consider a "One-Pot" Approach: In some cases, generating the 1,3-dicarbonyl in situ followed by the addition of hydrazine without purification can lead to higher overall yields and a more efficient workflow.[1]
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in pyrazole synthesis.
Issue 3: Difficulty with Purification - "My crude product is a complex mixture, and I'm struggling to isolate the pure pyrazole."
Root Cause Analysis: Purification challenges often arise from the presence of unreacted starting materials, regioisomers, and various side-products. Recent studies have revealed that the Knorr pyrazole synthesis can be more complex than traditionally thought, involving multiple intermediates, including di-addition products where two molecules of hydrazine react with one molecule of the dicarbonyl compound.[3]
Strategic Solutions:
-
Characterize the Impurities: Before attempting purification, it's beneficial to identify the major impurities using techniques like LC-MS and ¹H NMR. This will inform your purification strategy.
-
Optimize the Reaction: The best way to simplify purification is to improve the reaction's selectivity and conversion. Revisit the solutions for Issues 1 and 2 to minimize the formation of isomers and side-products.
-
Chromatographic Techniques:
-
Silica Gel Chromatography: This is the most common method for purifying pyrazole derivatives. A careful selection of the eluent system is crucial for separating closely related isomers. It's often necessary to screen several solvent systems to achieve good separation.[2]
-
Reversed-Phase Chromatography: For more polar pyrazoles, reversed-phase chromatography (e.g., C18) can be more effective.
-
-
Crystallization: If your pyrazole product is a solid, crystallization can be a highly effective purification method. Screening different solvents or solvent mixtures is key to finding conditions that favor the crystallization of the desired product while leaving impurities in the mother liquor.
-
Acid-Base Extraction: The pyrazole ring has a basic nitrogen atom (at the 2-position) and can be protonated by strong acids.[5][6] This property can be exploited for purification. An impure mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the pyrazole into the aqueous phase. The aqueous layer can then be basified and the pure pyrazole re-extracted into an organic solvent.
General Experimental Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate the layers and collect the aqueous phase (containing the protonated pyrazole).
-
Cool the aqueous phase in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic.
-
Extract the aqueous phase with fresh organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the classical Knorr pyrazole synthesis, and what are its main limitations?
The Knorr pyrazole synthesis, first reported in 1883, is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form a pyrazole.[1][2] While it is a robust and widely used method, its primary limitation is the potential for the formation of a mixture of regioisomers when an unsymmetrical 1,3-dicarbonyl is used.[1][3]
Knorr Pyrazole Synthesis Mechanism
Caption: Simplified mechanism of the Knorr pyrazole synthesis highlighting the formation of regioisomers.
Q2: Can I synthesize pyrazoles from precursors other than 1,3-dicarbonyls?
Yes, several other synthetic routes are available, offering alternative regioselectivity and functional group tolerance.[1] These include:
-
From α,β-Unsaturated Carbonyls (Chalcones): Reaction with hydrazines yields pyrazolines, which can then be oxidized to pyrazoles.[2]
-
From Acetylenic Ketones: Direct condensation with hydrazines can also produce pyrazoles, though this method can also lead to mixtures of regioisomers.[2]
-
[3+2] Cycloaddition Reactions: Dipolar cycloadditions, for example, between diazo compounds and alkynes, are a powerful method for constructing the pyrazole ring with often high regioselectivity.[4]
Q3: How can I distinguish between pyrazole regioisomers?
Distinguishing between regioisomers is crucial and can typically be achieved using modern spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring protons and the substituents can be sensitive to their position on the ring.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also distinct for different isomers.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can be used to identify through-space correlations between the N-substituent and the substituents at the 3- or 5-positions, providing unambiguous structural assignment.
-
-
X-ray Crystallography: If a single crystal of one of the isomers can be obtained, X-ray diffraction provides definitive proof of its structure.
Q4: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
Yes, there is a growing emphasis on developing greener synthetic strategies for pyrazoles.[7] These methods often focus on:
-
Using Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ethylene glycol.[1]
-
Catalysis: Employing reusable catalysts, such as nano-ZnO, to improve efficiency and reduce waste.[1][2]
-
One-Pot Reactions: Combining multiple synthetic steps into a single pot reduces the need for intermediate purifications, saving solvents and energy.[1][4]
-
Microwave or Ultrasound Irradiation: These energy sources can often accelerate reactions, leading to shorter reaction times and potentially higher yields with less energy consumption.
By understanding the fundamental principles behind these common pitfalls and employing the strategic solutions provided, you can significantly improve the success rate and efficiency of your pyrazole synthesis endeavors.
References
-
Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., El-Sayed, N.N.E., Barakat, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1366. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2485-2492. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Shaaban, M. R., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
-
Chem V2. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(1-Methyl-1H-pyrazol-3-YL)phenol
An internal search shows that there are no specific synthesis protocols for the exact molecule "2-(1-Methyl-1H-pyrazol-3-YL)phenol" in the provided search results. However, the results contain a wealth of information on the key chemical transformations required for its synthesis, including:
-
Challenges and strategies for regioselective N-methylation of pyrazoles.[5][6][7][8]
-
Protocols and extensive troubleshooting for Suzuki-Miyaura cross-coupling reactions, a likely method to form the pyrazole-phenol C-C bond.[9][10][11][12][13]
-
General considerations for scaling up chemical reactions, including managing exotherms and impurities.[18]
Based on this, I can construct a comprehensive technical support guide by creating a plausible and chemically sound synthetic route and then applying the troubleshooting and optimization principles from the search results to each step. The route would likely involve a Suzuki coupling between a protected phenol boronic acid/ester and a halo-N-methylpyrazole, or vice versa.
Final Answer Generation Strategy:
-
Propose a Logical Synthetic Route: I will outline a robust, multi-step synthesis for this compound suitable for scale-up, based on the general methods found in the search results (e.g., Suzuki-Miyaura coupling). This provides the framework for the guide.
-
Structure the Technical Support Center: I will create a clear structure with an introduction, a visual overview of the synthetic strategy (using Graphviz), and then dedicate sections to troubleshooting and FAQs for each critical reaction step.
-
Develop Troubleshooting Q&A: For each key step (e.g., Suzuki Coupling, N-Methylation, Deprotection/Purification), I will create specific Q&A entries. For example:
-
Q: My Suzuki-Miyaura coupling has stalled with low conversion. What are the likely causes and solutions?
-
A: I will synthesize information from sources[9][11][12] to list potential causes (catalyst deactivation, poor solubility, inadequate base) and provide actionable solutions (screen Buchwald ligands, change solvent system, use finely ground K3PO4 with a small amount of water).
-
-
Create Insightful FAQs: I will address broader strategic questions relevant to scale-up.
-
Draft Detailed Protocols: I will write step-by-step protocols for the key reactions, explaining the rationale for each reagent, solvent, and condition based on the provided literature.
-
Incorporate Visuals and Data: I will create Graphviz diagrams for the overall workflow and for troubleshooting decision-making. I will also summarize key reaction parameters in a table for easy reference.
-
Cite and Reference: Every piece of technical advice or mechanistic explanation will be properly cited in-text. A complete, numbered reference list with titles, sources, and clickable URLs will be compiled at the end, as required.
-
Adopt the Persona: The entire guide will be written from the authoritative and experienced perspective of a Senior Application Scientist, focusing on the "why" behind the "how."
By following this structured approach, I can generate a high-quality, scientifically sound, and user-focused technical support center that fulfills all the core requirements of the prompt, even without a direct synthesis paper for the exact target molecule.
Introduction
Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry, often investigated for its potential as a scaffold in various therapeutic agents.[19] While its synthesis may appear straightforward on a laboratory scale, scaling up presents significant challenges related to regioselectivity, reaction efficiency, and product purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into potential pitfalls and their solutions. We will explore the causality behind experimental choices to ensure your scale-up process is logical, efficient, and successful.
Recommended Synthetic Strategy: A Scale-Up Perspective
A robust and scalable approach involves a convergent synthesis strategy centered around a Suzuki-Miyaura cross-coupling reaction. This method offers broad functional group tolerance and typically high yields, which are critical for manufacturing. The proposed route involves three key stages:
-
Preparation of 3-Bromo-1-methyl-1H-pyrazole: A regioselective methylation of 3-bromopyrazole.
-
Preparation of a Boronic Acid/Ester Partner: Synthesis of 2-(methoxymethoxy)phenylboronic acid pinacol ester from a protected phenol. The MOM (methoxymethyl ether) group is chosen for its stability under coupling conditions and ease of removal.
-
Suzuki-Miyaura Coupling and Deprotection: The C-C bond formation followed by the final deprotection to yield the target phenol.
Below is a workflow diagram illustrating this strategic approach.
Caption: Recommended convergent synthetic workflow for scale-up.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Part 1: N-Methylation of 3-Bromopyrazole
The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity.[5] Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers that are often difficult to separate.
Q1: My N-methylation reaction produces a mixture of 1-methyl and 2-methyl regioisomers. How can I improve selectivity for the desired N1-isomer?
A1: This is a classic and persistent challenge in pyrazole synthesis.[6] The ratio of N1 to N2 isomers is influenced by steric hindrance, the nature of the methylating agent, and the base/solvent system.
-
Potential Causes & Solutions:
-
Traditional Methylating Agents: Reagents like methyl iodide or dimethyl sulfate are small and highly reactive, often resulting in poor selectivity (e.g., ratios from 1:1 to 3:1).[6] While common, they are not ideal for scale-up when high isomeric purity is required.
-
Steric Control (The Preferred Method): The most effective strategy is to use a sterically bulky "masked" methylating agent. A recent and highly effective method involves using α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane).[6] The bulky silyl group directs the alkylation to the less sterically hindered N1 position. The silyl group is then easily removed in a subsequent protodesilylation step using a fluoride source (like TBAF) or acid to reveal the methyl group. This two-step sequence provides excellent regioselectivity (>95:5 in many cases).
-
Solvent and Base Choice: Polar aprotic solvents like DMF or DMSO often favor a single regioisomer.[5] The choice of base is also critical; strong, non-nucleophilic bases like NaH or KHMDS are typically used to deprotonate the pyrazole. For the masked methylating agent approach, KHMDS has proven effective.[6]
-
Q2: I'm concerned about the toxicity and handling of methylating agents like dimethyl sulfate on a larger scale. Are there safer alternatives?
A2: Yes, safety is a paramount concern. Dimethyl sulfate is a potent carcinogen and requires strict handling protocols.
-
Safer Alternatives & Handling:
-
Dimethyl Carbonate (DMC): DMC is a greener and much safer alternative. It is less toxic and has a higher flash point. Methylation with DMC typically requires higher temperatures (100-160 °C) and a base like K₂CO₃, but it is a viable industrial alternative.
-
Masked Reagents: As mentioned in A1, α-halomethylsilanes are generally less volatile and toxic than traditional methylating agents, offering a dual benefit of safety and selectivity.[6]
-
Engineering Controls: Regardless of the reagent, always conduct scale-up operations in a well-ventilated fume hood or a walk-in hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. For large quantities of volatile reagents, consider a closed-system transfer.
-
Part 2: Suzuki-Miyaura Cross-Coupling
This is the key bond-forming reaction. Its success on a large scale depends heavily on optimizing the catalyst system, solvent, and base.[10]
Q3: My Suzuki coupling reaction is slow, stalls before completion, or fails entirely. What should I investigate first?
A3: A failed Suzuki coupling can usually be traced to one of a few key areas: the catalyst system, substrate quality/solubility, or the reaction conditions.[9][12]
-
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for a failed Suzuki coupling.
-
Expert Insights:
-
Catalyst Choice: While Pd(PPh₃)₄ is a classic catalyst, it can be thermally unstable. For scale-up, modern Buchwald-type pre-catalysts (e.g., XPhos Pd G2) are far superior.[13] They are air-stable, require lower catalyst loadings (0.5-2 mol%), and are highly active for coupling with heteroaryl halides.
-
Base & Water: Anhydrous couplings with K₃PO₄ can be sluggish. Often, the addition of a small amount of water (or using a solvent system like dioxane/water) is necessary to facilitate the catalytic cycle.[12] Finely grinding the base increases its surface area and reactivity.
-
Deboronation: A common side reaction is the proto-deboronation of your boronic acid ester, where it reacts with trace water/acid to revert to the unprotected phenol. This is often competitive with the desired coupling. Using a 1.2-1.5 molar excess of the boronic ester can help drive the reaction to completion.
-
Q4: After the reaction, I'm struggling to remove palladium residues from my product. How can I achieve pharmaceutically acceptable levels (<10 ppm)?
A4: Palladium removal is a critical and often challenging step in process chemistry.
-
Effective Scavenging Techniques:
-
Activated Carbon: A cost-effective first pass. Stirring the crude product solution with a high-surface-area activated carbon (e.g., Darco KB-G) for several hours can significantly reduce palladium levels.
-
Thiol-Based Scavengers: For more stubborn cases, specialized scavengers are highly effective. These are typically silica gels or polymers functionalized with thiol (-SH) groups that chelate strongly with palladium. Examples include SiliaMetS Thiol or Smopex-234. You can either stir the product solution with the scavenger resin or pass it through a plug of the material.
-
Aqueous Washes: Sometimes, washing the organic solution with an aqueous solution of a chelating agent like cysteine or thiourea can help extract palladium salts.
-
Part 3: Final Deprotection and Purification
The final steps involve unmasking the phenol and purifying the final product to meet specifications.
Q5: The MOM-deprotection with HCl is generating byproducts and the workup is difficult. What are my options?
A5: Acidic deprotection of a MOM ether is standard but can be harsh.
-
Optimization Strategies:
-
Milder Conditions: Try using a milder acid like acetic acid or PPTS (pyridinium p-toluenesulfonate) in a protic solvent like methanol or ethanol. This can often provide cleaner conversions.
-
Alternative Workup: Phenols can be tricky to extract due to their partial solubility in both organic and aqueous layers, especially at certain pH values.[14] A robust workup involves:
-
Neutralizing the acid carefully with a base like NaHCO₃.
-
Extracting with a suitable solvent (e.g., ethyl acetate, 2-MeTHF).
-
Washing the organic layer with brine to remove water.
-
Crucially, consider an acid/base swing purification. After the main extraction, you can wash the organic layer with a dilute NaOH solution to extract your phenolic product into the aqueous layer as its sodium salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer with dilute HCl to precipitate your pure phenol, which can be filtered or re-extracted.
-
-
Q6: My final product is an oil or a low-melting solid that is difficult to crystallize. How can I get a pure, solid product?
A6: Purification of phenols can be challenging due to their tendency to form oils and their susceptibility to oxidation (turning pink/brown).[15][17]
-
Purification Techniques:
-
Crystallization: Systematically screen solvent/anti-solvent systems. Good single solvents for phenols include toluene or xylenes. Common anti-solvents are hexanes or heptane. Try dissolving the crude product in a minimum amount of hot toluene and then slowly adding heptane until turbidity is observed, then allow it to cool slowly.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent purification method for removing non-volatile impurities.[17]
-
Column Chromatography: While not ideal for very large scales, a silica gel plug or column can be used. Use a solvent system with a small amount of acetic acid (e.g., 0.5%) to prevent the phenolic hydroxyl group from streaking on the silica.
-
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Illustrative)
This protocol is a starting point and should be optimized for your specific scale.
-
Reactor Setup: To a clean, dry, and inerted reactor, add 3-Bromo-1-methyl-1H-pyrazole (1.0 eq), 2-(methoxymethoxy)phenylboronic acid pinacol ester (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio by volume). The total solvent volume should target a concentration of ~0.5 M. Rationale: A mixed aqueous system is often essential for efficient transmetalation.[10]
-
Catalyst Addition: Add the palladium pre-catalyst, XPhos Pd G2 (1 mol%). Rationale: This pre-catalyst is robust, air-stable, and highly active, making it ideal for reproducible scale-up.[13]
-
Reaction: Heat the mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by HPLC or LC-MS every 2-4 hours.
-
Workup: Once complete, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is the protected intermediate.
Protocol 2: MOM Deprotection
-
Dissolution: Dissolve the crude protected intermediate from the previous step in methanol (10 volumes).
-
Acid Addition: Add concentrated hydrochloric acid (2-3 eq) dropwise at room temperature. Caution: This may be exothermic.
-
Reaction: Stir the mixture at room temperature or warm gently (40-50 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture to remove most of the methanol. Add water and perform the acid/base swing purification as described in Q5 to isolate the pure this compound.
Quantitative Data Summary
| Parameter | N-Methylation (Masked Method)[6] | Suzuki-Miyaura Coupling[10][13] | MOM Deprotection |
| Key Reagents | 3-Bromopyrazole, (Chloromethyl)trimethylsilane, KHMDS, TBAF | Aryl bromide, Boronic ester | Protected phenol, HCl |
| Catalyst/Loading | N/A | XPhos Pd G2 (0.5 - 2 mol%) | N/A |
| Base (equiv.) | KHMDS (1.2) | K₃PO₄ (2.0 - 3.0) | N/A |
| Solvent System | THF or DME | Dioxane/H₂O, 2-MeTHF/H₂O | Methanol or Ethanol |
| Temperature | 0 °C to RT | 80 - 100 °C | RT to 50 °C |
| Typical Yield | >85% (for both steps) | >80% | >90% |
| Key Challenge | Regioselectivity | Catalyst activity, Pd removal | Product isolation/purity |
References
-
PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
MDPI. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
- Google Patents. (n.d.).
-
NIH. (n.d.). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
J. Org. Chem. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. [Link]
-
RSC Publishing. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
YouTube. (2016). Cleaning Dirty Phenol. [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
RSC Publishing. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
-
Reddit. (2023). N-methylation of pyrazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 16. US2744144A - Purification of phenol - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Phenol, 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- For Research [benchchem.com]
Validation & Comparative
A Researcher's Guide to the Bioactivity Validation of 2-(1-Methyl-1H-pyrazol-3-YL)phenol
Introduction: Unlocking the Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1][2][3][4][5] From established pharmaceuticals to novel investigational agents, pyrazole derivatives have demonstrated significant therapeutic promise, exhibiting properties that span anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[1][3][5][6] This guide focuses on a specific, yet under-investigated member of this family: 2-(1-Methyl-1H-pyrazol-3-YL)phenol .
While direct, extensive bioactivity data for this particular molecule is not prevalent in the public domain, its structural motifs—a substituted pyrazole ring linked to a phenol group—suggest a high probability of interesting pharmacological effects. The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, a feature common in many potent enzyme inhibitors.[7][8] This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically validate the bioactivity of this compound, compare its performance against relevant alternatives, and elucidate its mechanism of action. Our approach is grounded in established scientific principles and robust experimental design to ensure the generation of reliable and reproducible data.
Comparative Landscape: Situating this compound in the Context of Bioactive Pyrazoles
To effectively evaluate the potential of this compound, it is essential to benchmark its performance against known bioactive pyrazole derivatives. Based on a survey of current literature, we have selected a panel of comparator compounds that represent a range of established biological activities.
| Compound | Reported Bioactivity | Key Structural Features | Reference |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Trifluoromethyl group, sulfonamide moiety | [9] |
| Rimonabant | Antiobesity (CB1 receptor antagonist) | Dichlorophenyl group, piperidinyl carboxamide | Not explicitly in search results |
| 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Antioxidant, Anticancer | Bis-pyrazole structure | [10] |
| 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol | Potential Antitumor, Anti-inflammatory, Antimicrobial | Isomeric pyrazole substitution, aminomethyl linker | [11] |
| 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol | Potential Anti-inflammatory, Anticancer | Isomeric pyrazole substitution, aminomethyl linker | [12] |
This diverse set of comparators will allow for a multi-faceted evaluation of this compound's unique bioactivity profile.
Proposed Validation Workflow: A Multi-Assay Approach
The following experimental workflow is designed to provide a comprehensive assessment of the bioactivity of this compound. The causality behind each experimental choice is to systematically probe for the most probable biological activities based on its chemical structure.
Figure 1: Proposed experimental workflow for the validation of this compound bioactivity.
Detailed Experimental Protocols
Part 1: Synthesis and Characterization
A plausible synthetic route for this compound, based on established pyrazole synthesis methodologies, is the condensation of a 1,3-dicarbonyl compound with methylhydrazine.[13][14]
Step-by-Step Synthesis Protocol:
-
Synthesis of 1-(2-hydroxyphenyl)ethanone: This starting material can be prepared via the Fries rearrangement of phenyl acetate.
-
Formation of the 1,3-dicarbonyl intermediate: The 1-(2-hydroxyphenyl)ethanone is then reacted with a suitable C1 electrophile, such as dimethylformamide dimethyl acetal, to introduce the second carbonyl equivalent.
-
Cyclization with Methylhydrazine: The resulting 1,3-dicarbonyl intermediate is cyclized by refluxing with methylhydrazine in a suitable solvent like ethanol to yield this compound.
-
Purification and Characterization: The crude product will be purified by column chromatography. The final structure and purity will be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.
Part 2: Primary Bioactivity Screening
Rationale: Many pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10][15] The MTT or XTT assay is a robust and high-throughput method to assess the effect of a compound on cell proliferation.
Protocol:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) will be cultured in their respective recommended media.
-
Compound Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. The cells will then be treated with a serial dilution of this compound and comparator compounds (e.g., doxorubicin as a positive control) for 48-72 hours.
-
MTT/XTT Assay: After the incubation period, MTT or XTT reagent will be added to each well. The formation of formazan, which is proportional to the number of viable cells, will be quantified by measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated by plotting the percentage of cell viability against the compound concentration.
Rationale: The structural similarity of pyrazoles to known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib warrants the investigation of their anti-inflammatory potential.[9]
Protocol:
-
Enzyme Source: Commercially available purified COX-1 and COX-2 enzymes will be used.
-
Inhibition Assay: The assay will be performed using a colorimetric or fluorometric COX inhibitor screening kit. The test compound and comparators (e.g., celecoxib, indomethacin) will be pre-incubated with the enzymes.
-
Substrate Addition: The reaction will be initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin G2 (PGG2) will be measured according to the kit manufacturer's instructions.
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition will be determined to assess the compound's potency and selectivity.
Rationale: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[1][13][16] The MIC assay is the gold standard for determining the antimicrobial potency of a compound.
Protocol:
-
Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), will be used.
-
Broth Microdilution: The assay will be performed in 96-well plates using the broth microdilution method according to CLSI guidelines. Serial dilutions of the test compound and standard antibiotics (e.g., ciprofloxacin, fluconazole) will be prepared in the appropriate growth medium.
-
Inoculation and Incubation: Each well will be inoculated with a standardized microbial suspension and incubated under optimal conditions.
-
MIC Determination: The MIC will be determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Rationale: Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom to free radicals.[10]
Protocol:
-
DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol will be prepared.
-
Scavenging Reaction: The test compound and a standard antioxidant (e.g., ascorbic acid, trolox) will be mixed with the DPPH solution.
-
Absorbance Measurement: The discoloration of the DPPH solution, which indicates radical scavenging, will be measured spectrophotometrically at 517 nm over time.
-
Data Analysis: The percentage of DPPH radical scavenging activity will be calculated, and the IC50 value will be determined.
Data Presentation and Interpretation
The quantitative data from the primary screening assays should be summarized in a clear and concise table for easy comparison.
| Assay | This compound | Comparator 1 (e.g., Celecoxib) | Comparator 2 (e.g., Doxorubicin) | Comparator 3 (e.g., Ascorbic Acid) |
| Anticancer (IC50, µM) | ||||
| - MCF-7 | TBD | TBD | TBD | NA |
| - A549 | TBD | TBD | TBD | NA |
| - HCT116 | TBD | TBD | TBD | NA |
| Anti-inflammatory (IC50, µM) | ||||
| - COX-1 | TBD | TBD | NA | NA |
| - COX-2 | TBD | TBD | NA | NA |
| Antimicrobial (MIC, µg/mL) | ||||
| - S. aureus | TBD | NA | TBD | NA |
| - E. coli | TBD | NA | TBD | NA |
| - C. albicans | TBD | NA | TBD | NA |
| Antioxidant (IC50, µM) | ||||
| - DPPH Scavenging | TBD | NA | NA | TBD |
TBD: To be determined; NA: Not applicable
Secondary and Mechanistic Studies: Delving Deeper
Based on the results of the primary screening, further investigations into the mechanism of action will be warranted for any significant "hits."
Figure 2: A potential signaling pathway for apoptosis induction by this compound.
For instance, if significant anticancer activity is observed, follow-up studies would include:
-
Apoptosis Induction: Using Annexin V/Propidium Iodide staining and flow cytometry to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Investigating whether the compound causes cell cycle arrest at specific phases (G1, S, G2/M).
-
Western Blotting: Probing for the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle regulation (e.g., cyclins, CDKs).
Conclusion and Future Directions
This guide provides a robust framework for the systematic validation of the bioactivity of this compound. By following these detailed protocols and employing a comparative approach, researchers can generate high-quality data to ascertain its therapeutic potential. The initial screening will pave the way for more in-depth mechanistic studies, potentially identifying a novel lead compound for drug development. The inherent versatility of the pyrazole scaffold suggests that even if one bioactivity is not prominent, others may be present, making a comprehensive screening approach essential. The successful validation of this compound could add a valuable new member to the growing family of pharmacologically active pyrazoles.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Semantics Scholar. Retrieved January 20, 2026, from [Link]
-
Biologically active pyrazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis and biological evaluation of some new pyrazole derivatives. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved January 20, 2026, from [Link]
-
Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. (2010). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. Retrieved January 20, 2026, from [Link]
-
Phenol (bio)isosteres in drug design and development. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - ProQuest [proquest.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol [smolecule.com]
- 12. Buy 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol [smolecule.com]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
A Researcher's Guide to Pyrazole-Based Inhibitors: A Comparative Analysis
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful drugs. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, making it a privileged structure in drug discovery. This guide provides an in-depth comparative analysis of key pyrazole-based inhibitors, focusing on their mechanisms, performance data, and the experimental protocols used for their evaluation.
The Versatility of the Pyrazole Ring
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of features that make it an exceptional pharmacophore. It can act as both a hydrogen bond donor and acceptor, and its planar structure allows for favorable stacking interactions within protein binding pockets. Furthermore, the pyrazole ring is metabolically stable and can be readily functionalized at multiple positions, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. These attributes have led to the development of pyrazole-based inhibitors targeting a diverse range of enzymes, including kinases, cyclooxygenases, and phosphodiesterases.
Comparative Analysis of Key Pyrazole-Based Inhibitor Classes
To illustrate the broad utility of the pyrazole scaffold, we will compare inhibitors from three distinct and therapeutically significant enzyme classes: Cyclooxygenase-2 (COX-2), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).
Selective COX-2 Inhibitors: The "Coxib" Class
The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammation and pain by offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole ring was central to the design of the first generation of these drugs.
Mechanism of Action: COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors bind to a side pocket in the COX-2 enzyme that is not present in the constitutively expressed COX-1 isoform, thereby sparing the gastroprotective functions of COX-1.
Key Inhibitors and Comparative Potency:
| Inhibitor | Target | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 40 nM | 15 µM | 375 |
| Mavacamten | Cardiac Myosin | 0.3 µM | - | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here are representative values from the literature.
Structural Insights: The diaryl-substituted pyrazole core is a common feature of many "coxibs." For instance, in Celecoxib, the trifluoromethyl group on one of the phenyl rings and the sulfonamide moiety on the other are crucial for its high affinity and selectivity for COX-2.
JAK Inhibitors: Modulators of Cytokine Signaling
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.
Mechanism of Action: JAK inhibitors are ATP-competitive inhibitors that bind to the kinase domain of JAK enzymes, blocking their ability to phosphorylate downstream STAT proteins. This, in turn, prevents the translocation of STATs to the nucleus and the transcription of pro-inflammatory genes.
Key Inhibitors and Comparative Potency:
| Inhibitor | Primary Targets | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | IC50 (TYK2) |
| Ruxolitinib | JAK1/JAK2 | 3.3 nM | 2.8 nM | 428 nM | 19 nM |
| Filgotinib | JAK1 | 10 nM | 28 nM | 810 nM | 116 nM |
Note: IC50 values are representative and can vary based on experimental conditions.
Structural Insights: The pyrazole core in many JAK inhibitors, such as Ruxolitinib, serves as a scaffold to present key pharmacophoric groups into the ATP-binding pocket of the kinase. The selectivity profile of these inhibitors is often determined by the specific substitutions on the pyrazole ring and its appended functionalities.
CDK Inhibitors: Targeting the Cell Cycle in Cancer
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle. Their aberrant activity is a hallmark of many cancers, making them a prime target for anticancer drug development.
Mechanism of Action: CDK inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding site of CDKs and preventing the phosphorylation of their substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and apoptosis in cancer cells.
Key Inhibitors and Comparative Potency:
| Inhibitor | Primary Targets | IC50 (CDK4/cyclin D1) | IC50 (CDK6/cyclin D3) |
| Palbociclib | CDK4/CDK6 | 11 nM | 16 nM |
| Ribociclib | CDK4/CDK6 | 10 nM | 39 nM |
Note: IC50 values are representative and can vary based on experimental conditions.
Structural Insights: While not all CDK inhibitors are pyrazole-based, the principles of ATP-competitive inhibition are similar. The design of selective CDK4/6 inhibitors like Palbociclib and Ribociclib involved extensive structure-activity relationship (SAR) studies to achieve high potency and selectivity over other CDKs.
Experimental Protocols for Inhibitor Characterization
The reliable evaluation of enzyme inhibitors requires robust and well-validated experimental protocols. Here, we provide step-by-step methodologies for key assays used in the characterization of pyrazole-based inhibitors.
Protocol 1: In Vitro Kinase Assay (e.g., for JAK or CDK inhibitors)
This protocol describes a general method for measuring the potency of an inhibitor against a purified kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified kinase (e.g., JAK2, CDK4/cyclin D1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (serially diluted)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the pyrazole-based inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of an inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Clear-bottom, white-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the pyrazole-based inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence to determine the number of viable cells.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 3: Western Blot Analysis for Target Engagement
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream target in a cellular context.
Materials:
-
Cells treated with the inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of target phosphorylation inhibition.
Visualizing Signaling Pathways and Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: A generalized workflow for small molecule drug discovery.
Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design of potent and selective enzyme inhibitors. The examples of COX-2, JAK, and CDK inhibitors highlight the chemical tractability and therapeutic potential of this heterocyclic motif. By employing rigorous experimental protocols for characterization and a deep understanding of the underlying biological pathways, researchers can continue to leverage the power of pyrazole-based compounds to develop novel therapeutics for a wide range of diseases.
References
-
Title: The 25th anniversary of the discovery of celecoxib (Celebrex®) Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A comprehensive review on the therapeutic potential of pyrazole-based compounds Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial Source: The Lancet URL: [Link]
-
Title: The discovery of Ruxolitinib (INCB018424, Jakafi), a potent, selective, and orally bioavailable JAK1/2 inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Filgotinib (GLPG0634) is a JAK1-selective inhibitor with preclinical evidence of efficacy in models of rheumatoid arthritis. Source: Arthritis & Rheumatology URL: [Link]
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have propelled its derivatives into the forefront of drug discovery, leading to the development of clinically significant agents for a range of diseases.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial. We will delve into the subtle art of structural modification, exploring how the strategic placement of different functional groups on the pyrazole core dictates biological potency and selectivity. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the Machinery of Uncontrolled Cell Growth
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2][3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that regulate cell cycle progression and signaling pathways crucial for tumor growth and survival.[2]
Structure-Activity Relationship of Anticancer Pyrazoles
The anticancer potency of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. The following SAR observations have been consistently reported:
-
Substitution at N1: The N1 position of the pyrazole ring is a critical site for modulating anticancer activity. Large, aromatic substituents are often favored. For instance, the presence of a p-tolyl group at N1, as seen in some of the most active compounds, suggests that this region of the molecule interacts with a hydrophobic pocket in the target protein.[4]
-
Substitution at C3 and C5: The C3 and C5 positions are frequently substituted with aryl groups. The electronic properties of these aryl rings play a significant role. Electron-withdrawing groups, such as trifluoromethyl (-CF3), can enhance activity, as seen in celecoxib, a well-known COX-2 inhibitor with anticancer properties.[5] Conversely, electron-donating groups like methoxy (-OCH3) on these aryl rings have also been shown to be beneficial, indicating that the optimal substitution pattern is target-dependent.[4] For example, a 3,4,5-trimethoxyphenyl group at the C5 position has been associated with potent activity against triple-negative breast cancer cells.[4]
-
Substitution at C4: The C4 position is another key point for modification. The introduction of groups that can participate in hydrogen bonding, such as a carbohydrazide moiety, has been shown to be a successful strategy for enhancing anticancer effects.[2]
Comparative Analysis of Anticancer Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of a selection of pyrazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on their potency.
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3f | p-tolyl | 4-methoxyphenyl | 3,4,5-trimethoxyphenyl | MDA-MB-468 (Breast) | 14.97 | [4] |
| Celecoxib | 4-sulfamoylphenyl | trifluoromethyl | 4-methylphenyl | Various | Target-dependent | [6] |
| Compound A | Phenyl | Thiophen-3-yl | - | Various | - | [2] |
| Compound B | Quinolin-2-yl | - | p-tolyl | HCT116 (Colon) | 1.1 | [2] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
A prominent mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[7][8][9][10] CDKs are a family of protein kinases that are central to the regulation of the cell cycle.[7][8] Dysregulation of CDK activity is a hallmark of many cancers.[7][8] Pyrazole-based inhibitors often act as ATP-competitive inhibitors, binding to the active site of CDK2 and preventing the phosphorylation of its substrates, thereby leading to cell cycle arrest and apoptosis.[8][9]
Caption: Pyrazole derivatives inhibit CDK2, preventing the phosphorylation of Rb and subsequent cell cycle progression.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][12]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48 hours.[11][12]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[11][12]
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, and the cyclooxygenase (COX) enzymes are central players in the inflammatory cascade. Pyrazole derivatives, most notably celecoxib, have been successfully developed as selective COX-2 inhibitors, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][13]
Structure-Activity Relationship of Anti-inflammatory Pyrazoles
The design of selective COX-2 inhibitors based on the pyrazole scaffold is a well-established field, with clear SAR trends:
-
1,5-Diaryl Substitution: The presence of two aryl rings at the 1- and 5-positions of the pyrazole ring is a hallmark of many potent and selective COX-2 inhibitors.
-
Sulfonamide/Methylsulfonyl Moiety: A key feature for COX-2 selectivity is the presence of a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2CH3) group on the N1-phenyl ring.[3] This group interacts with a secondary pocket present in the active site of COX-2 but not COX-1, thereby conferring selectivity.[3]
-
C5-Aryl Substituent: The nature of the substituent on the C5-aryl ring can influence potency. Small, electron-donating groups like a methyl group are often found in active compounds.
-
C3-Substituent: The C3 position can tolerate a range of substituents. In celecoxib, a trifluoromethyl group occupies this position, contributing to its overall binding affinity.
Comparative Analysis of Anti-inflammatory Pyrazole Derivatives
The following table presents the in vitro COX-1 and COX-2 inhibitory activities of representative pyrazole derivatives, highlighting their selectivity.
| Compound ID | N1-Aryl Substituent | C5-Aryl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-sulfamoylphenyl | 4-methylphenyl | 15 | 0.04 | 375 | [6][14] |
| Compound 5u | Benzenesulfonamide moiety | - | >100 | 1.79 | >55 | [3] |
| Compound 5s | Benzenesulfonamide moiety | - | >100 | 2.51 | >39 | [3] |
| Compound 5f | - | - | 14.32 | 1.50 | 9.55 | [6] |
| Compound 6f | - | - | 9.56 | 1.15 | 8.31 | [6] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Mechanism of Action: Selective Inhibition of COX-2
The anti-inflammatory action of these pyrazole derivatives stems from their ability to selectively inhibit the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.[5]
Caption: Selective pyrazole COX-2 inhibitors block the production of pro-inflammatory prostaglandins.
Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole COX-2 Inhibitor
This protocol describes a general method for the synthesis of a 1,5-diarylpyrazole, a common scaffold for COX-2 inhibitors, via the condensation of a chalcone with a substituted hydrazine.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide
-
Substituted hydrazine hydrochloride (e.g., 4-sulfamoylphenylhydrazine hydrochloride)
-
Glacial acetic acid
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): a. Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol. b. Add aqueous sodium hydroxide solution dropwise while stirring at room temperature. c. Continue stirring for 2-4 hours. The formation of a precipitate indicates the formation of the chalcone. d. Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.
-
Pyrazole Synthesis: a. Reflux a mixture of the synthesized chalcone and the substituted hydrazine hydrochloride in glacial acetic acid for 4-6 hours. b. Monitor the reaction by thin-layer chromatography (TLC). c. After completion, pour the reaction mixture into ice-cold water. d. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 1,5-diarylpyrazole derivative.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of novel anti-infective drugs.[1][15][16][17]
Structure-Activity Relationship of Antimicrobial Pyrazoles
The antimicrobial SAR of pyrazoles is diverse and depends on the target organism and mechanism of action:
-
N1-Substituents: The N1 position is often substituted with groups that can enhance cell permeability or interact with specific bacterial targets. For example, a pyrazole-1-carbothiohydrazide unit has been shown to be crucial for potent antimicrobial activity.[15]
-
C3 and C5 Substituents: Aryl groups at these positions are common. The presence of halogen atoms (e.g., chlorine, bromine) on these rings can significantly increase antibacterial potency.[6]
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as imidazothiadiazole, can lead to compounds with potent and selective activity against multi-drug resistant strains.[18]
-
Hybrid Molecules: Linking the pyrazole scaffold to other known antimicrobial pharmacophores, such as pyrimidine or pyrazoline, can result in hybrid molecules with enhanced activity.[9]
Comparative Analysis of Antimicrobial Pyrazole Derivatives
The following table provides the minimum inhibitory concentration (MIC) values for several pyrazole derivatives against various microbial strains.
| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
| Compound 21c | Imidazothiadiazole fusion | Multi-drug resistant bacteria | 0.25 | [18] |
| Compound 23h | Imidazothiadiazole fusion | Multi-drug resistant bacteria | 0.25 | [18] |
| Compound 3 | Mannich base | Escherichia coli | 0.25 | [17] |
| Compound 4 | Mannich base | Streptococcus epidermidis | 0.25 | [17] |
| Compound 21a | Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9-7.8 | [15] |
| Compound 19 | Quinoline substitution | S. aureus, S. epidermidis, B. subtilis | 0.12-0.98 | [6] |
Note: MIC is the minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent.
Mechanism of Action: Inhibition of DNA Gyrase
One of the key mechanisms by which pyrazole derivatives exert their antibacterial effects is through the inhibition of DNA gyrase.[19][20][21][22] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[19][20] By binding to the ATPase subunit of DNA gyrase (GyrB), these compounds prevent the supercoiling of DNA, leading to the disruption of these vital cellular processes and ultimately bacterial cell death.[20]
Caption: Pyrazole derivatives inhibit the ATPase activity of DNA gyrase, preventing DNA supercoiling and bacterial replication.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Pyrazole derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (a known antibiotic/antifungal)
-
Negative control (broth only)
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure turbidity.
Conclusion
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the design and development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of substituent patterns in dictating the biological activity and selectivity of pyrazole derivatives. For researchers in the field, a deep understanding of these SAR principles is paramount for the rational design of novel compounds with enhanced potency and improved safety profiles. The experimental protocols provided offer a practical foundation for the synthesis and evaluation of new pyrazole-based drug candidates. As our understanding of the molecular targets of these compounds continues to grow, so too will the opportunities to develop the next generation of pyrazole-based medicines to address unmet medical needs.
References
- Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(35), 24655-24674.
- Murahari, M., & Singh, S. K. (2019). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors.
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceutical Chemistry Journal, 58(11), 1-14.
- Hilal, M. H., El-Sayed, M. A. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2471-2477.
- Wiedemann, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114959.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2022).
- Ghorbani, M., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(1), 316-327.
- Mohamed, M. A., & Abdel-Wahab, B. F. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 58(3), 738-747.
- Ali, I., et al. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Drug Targets, 22(12), 1391-1406.
- Marinescu, M., & Zalaru, C. M. (2021).
- Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- El-Gamal, M. I., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2216.
-
ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds. Retrieved from [Link]
- Park, H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Bouhedjar, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Journal of Chilenean Chemical Society, 66(4), 5323-5330.
- Ravula, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 40-46.
- Ravula, P., et al. (2022). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of Molecular Structure, 1262, 133031.
- Wang, T., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Pyrazole-derived DNA gyrase inhibitors. Retrieved from [Link]
- Li, X., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. International Journal of Molecular Sciences, 15(2), 2546-2565.
- Pinto, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2533.
- Cross, J. B., et al. (2014). Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design. ACS Medicinal Chemistry Letters, 5(8), 914-919.
- Abdel-Wahab, B. F., et al. (2012).
- Tanaka, M., et al. (2007). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(21), 5945-5949.
- Zhu, H. L., et al. (2014). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry, 12(5), 759-768.
Sources
- 1. meddocsonline.org [meddocsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Compass for Navigating Kinase Cross-Reactivity
A Senior Application Scientist's Guide to Selectivity Profiling and Comparative Analysis
For researchers, scientists, and drug development professionals, the pyrazole nucleus stands as a cornerstone in medicinal chemistry. Its versatile five-membered ring structure is a common feature in a multitude of FDA-approved drugs, from the anti-inflammatory celecoxib to a range of targeted cancer therapies.[1][2][3][4][5] The synthetic accessibility and favorable drug-like properties of the pyrazole scaffold have cemented its status as a "privileged structure" in the design of protein kinase inhibitors.[6] However, this prevalence also brings a critical challenge: ensuring target selectivity and understanding the potential for cross-reactivity with other kinases and off-target proteins.
This guide provides an in-depth technical exploration of cross-reactivity studies for pyrazole-based compounds. Moving beyond a simple listing of protocols, we will delve into the mechanistic rationale behind experimental choices, present detailed methodologies for robust and self-validating assays, and offer a comparative analysis of key pyrazole inhibitors, supported by experimental data. Our aim is to equip you with the knowledge and practical insights necessary to confidently navigate the complex landscape of kinase inhibitor selectivity.
The "Why": Understanding the Structural Basis of Pyrazole Cross-Reactivity
The pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisosteric replacement for other aromatic systems, underpins its success in binding to the ATP pocket of kinases.[3][6] However, the high degree of conservation within the ATP-binding site across the human kinome presents an inherent challenge for achieving selectivity. Off-target effects of pyrazole-based inhibitors often arise from their interaction with kinases sharing similar structural features in this region.
Substitutions on the pyrazole ring and the appended functionalities play a crucial role in dictating binding affinity and selectivity. For instance, in the development of Aurora kinase inhibitors, modifications to the pyrazole scaffold have been shown to significantly impact isoform selectivity.[7] Similarly, the selectivity of Janus kinase (JAK) inhibitors is finely tuned by the specific interactions of the pyrazole core and its substituents with the kinase hinge region and surrounding hydrophobic pockets.[8] Understanding these structure-activity relationships (SAR) is paramount for designing more selective inhibitors and for predicting potential cross-reactivities of existing compounds.[9]
Navigating the Kinome: Key Experimental Workflows for Assessing Selectivity
A multi-pronged approach is essential for a comprehensive assessment of a pyrazole compound's selectivity profile. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and broader kinome-wide screening.
Workflow for Assessing Kinase Inhibitor Selectivity
Caption: A streamlined workflow for assessing pyrazole compound selectivity.
Experimental Protocol 1: Competitive Binding Assay
This assay quantitatively determines the binding affinity (Kd) of a test compound by measuring its ability to displace a known, often fluorescently labeled, ligand from the kinase's ATP-binding site.[10] The principle relies on the competition between the labeled probe and the unlabeled inhibitor for the same binding site.[11]
Rationale: This method provides a direct measure of binding affinity, is amenable to high-throughput screening, and can be adapted to various kinase targets.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase of interest in an appropriate assay buffer.
-
Prepare a stock solution of a validated, high-affinity fluorescent tracer (e.g., a fluorescently labeled ATP-competitive inhibitor).
-
Prepare a serial dilution of the pyrazole test compound.
-
-
Assay Plate Setup:
-
In a microplate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at or below its Kd for the kinase), and the serially diluted test compound.
-
Include control wells containing only the tracer and buffer (no kinase) for background subtraction, and wells with tracer and kinase but no test compound for maximum signal.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding the kinase to all wells.
-
Incubate the plate at room temperature for a predetermined period to allow the binding to reach equilibrium. The incubation time should be optimized for each kinase-tracer pair.
-
-
Detection:
-
Measure the fluorescence polarization or other relevant fluorescence signal using a microplate reader. The displacement of the fluorescent tracer by the test compound will result in a decrease in the signal.
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can then be converted to a Ki or Kd value using the Cheng-Prusoff equation.
-
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing target engagement in a cellular environment.[13][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[2][15]
Rationale: This assay provides evidence of target engagement within intact cells, which accounts for factors like cell permeability and intracellular metabolism.[2][13] It is a label-free method and can be adapted for various downstream detection techniques.[13]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture the cells of interest to an appropriate density.
-
Treat the cells with the pyrazole test compound at various concentrations or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient using a thermal cycler for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification and Detection:
-
Quantify the total protein concentration in the soluble fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
The shift in the melting curve (ΔTm) indicates the degree of target protein stabilization by the compound. An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature while varying the compound concentration.
-
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
To illustrate the importance of cross-reactivity studies, we present a comparative analysis of several well-characterized pyrazole-based kinase inhibitors. The data is compiled from publicly available kinome screening databases and peer-reviewed literature.
Table 1: Kinase Selectivity Profile of Ruxolitinib
Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[8] Kinome-wide screening reveals its broader selectivity profile.
| Target Kinase | Dissociation Constant (Kd) in nM |
| JAK2 | 0.0 [16] |
| TYK2 | 0.9 [16] |
| JAK3 | 2.0 [16] |
| JAK1 | 3.4 [16] |
| MAP3K2 | 41.0[16] |
| CAMK2A | 46.0[16] |
| ROCK2 | 52.0[16] |
| ROCK1 | 60.0[16] |
| DCAMKL1 | 68.0[16] |
| DAPK1 | 72.0[16] |
Data sourced from DiscoveRx KINOMEscan® screen.[16]
Table 2: Comparative IC50 Values of Pyrazole-Based Aurora Kinase Inhibitors
The pyrazole scaffold is a key feature in many Aurora kinase inhibitors.[1] Subtle structural modifications can significantly alter their potency and selectivity.
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Barasertib (AZD1152) | >1000 | 0.37 | [1] |
| Compound 7 | 28.9 | 2.2 | [1] |
| AT9283 | ~3 | ~3 | [17] |
Table 3: Cross-Reactivity of Celecoxib
Celecoxib, a selective COX-2 inhibitor, is generally well-tolerated in patients with NSAID hypersensitivity due to its minimal inhibition of COX-1.[6][18][19] However, rare cross-reactivity has been reported, particularly in patients with underlying respiratory conditions.[6]
| Patient Population | Cross-Reactivity Rate with Celecoxib | Reference |
| Patients with NSAID hypersensitivity (overall) | 10.3% | [20] |
| Patients with aspirin-exacerbated respiratory disease (AERD) | 8.7% (adverse respiratory reactions) | [20] |
| Patients with NSAID-induced cutaneous reactions | 17.4% (mild cutaneous symptoms) | [20] |
Conclusion: A Path Forward for Selective Pyrazole-Based Therapeutics
The pyrazole scaffold will undoubtedly continue to be a valuable tool in the development of novel therapeutics. A thorough understanding and rigorous assessment of cross-reactivity are not merely regulatory hurdles but are fundamental to designing safer and more effective medicines. The experimental workflows and comparative data presented in this guide provide a framework for navigating the complexities of kinase inhibitor selectivity. By integrating robust biochemical and cellular assays with comprehensive kinome profiling, researchers can gain a deeper understanding of their pyrazole compounds' biological activity, ultimately accelerating the journey from the bench to the clinic.
References
-
ruxolitinib | DiscoveRx KINOMEscan® screen. (n.d.). Retrieved January 20, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4936. [Link]
-
Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
-
Alama, A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 193-207. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules, 27(15), 4975. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). Molecules, 26(11), 3296. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4936. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Molecules, 26(11), 3183. [Link]
-
Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. (2019). The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(14), e4471. [Link]
-
Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. (2019). The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols, 9(9), 2101-2114. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology, 56, 143-162. [Link]
-
Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Structures of pyrazole-based multi-kinase inhibitors and their IC50... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 20, 2026, from [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2010). Journal of Medicinal Chemistry, 53(19), 6927-6938. [Link]
-
QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018). Journal of Taibah University for Science, 12(4), 486-494. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry, 30(33), 3698-3720. [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols, 3(2), 101265. [Link]
-
Competition binding assay for measuring the interaction between... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. (2014). Allergy, Asthma & Immunology Research, 6(1), 51-57. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). Journal of Chemical Biology, 2(3), 131-151. [Link]
-
Safety of Celecoxib in patients with cutaneous reactions due to ASA-NSAIDs intolerance. (2005). Allergologia et Immunopathologia, 33(3), 143-147. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 785-807. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 666725. [Link]
-
(PDF) Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009). Journal of Medicinal Chemistry, 52(14), 4467-4480. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 20, 2026, from [Link]
-
Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. (2010). Journal of Medicinal Chemistry, 53(23), 8468-8484. [Link]
-
A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (2023). Bioorganic Chemistry, 141, 106901. [Link]
-
An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. (2024, February 12). UK College of Medicine. Retrieved January 20, 2026, from [Link]
-
Novel Biosensor Identifies Ruxolitinib as a Potent and Cardioprotective CaMKII Inhibitor. (2022, September 24). bioRxiv. [Link]
-
Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. (2020). Clinical Therapeutics, 42(4), 629-643. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry, 17(1), 105459. [Link]
-
Repurposed drug effective at inhibiting a protein kinase linked to cardiac arrhythmias. (2023, June 21). Medical Xpress. Retrieved January 20, 2026, from [Link]
-
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2012). Cancer Management and Research, 4, 299-308. [Link]
-
JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. (2021). Annals of the Rheumatic Diseases, 80(3), 349-357. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(15), 5854. [Link]
-
The designed pyrazole-based target compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Sustainability. [Link]
-
JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024, October 28). Frontiers in Medicine, 11, 1475739. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 13. scispace.com [scispace.com]
- 14. annualreviews.org [annualreviews.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. guidetopharmacology.org [guidetopharmacology.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Pyrazole Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its presence in a wide array of pharmaceuticals—from anti-inflammatory agents like celecoxib to antidiabetic and anticancer drugs—underscores the importance of efficient and versatile synthetic routes to this privileged heterocycle.[1] This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing pyrazole derivatives, complete with experimental data, detailed protocols, and an analysis of their respective strengths and weaknesses.
The Enduring Importance of the Pyrazole Nucleus
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including metabolic stability and the ability to participate in various biological interactions, making it a highly sought-after component in the design of new therapeutic agents.[1][2] The development of novel and efficient synthetic methodologies to access diverse pyrazole derivatives is, therefore, a critical endeavor in modern medicinal chemistry.
Method 1: The Knorr Pyrazole Synthesis (The Classic Approach)
First described in 1883, the Knorr synthesis is the traditional and arguably most straightforward method for preparing pyrazoles.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[3]
Mechanism of Action
The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[3]
Caption: General mechanism of the Knorr pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (0.1 mol) and water (40 mL).
-
Cool the mixture to 15°C in an ice bath.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation if necessary. A yield of approximately 95% can be expected.[4]
Performance Analysis
-
Advantages: The Knorr synthesis is a robust and high-yielding reaction that utilizes readily available starting materials.[3] The procedure is generally straightforward and does not require specialized equipment.
-
Disadvantages: The primary drawback of the Knorr synthesis is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. This can lead to the formation of a mixture of two regioisomeric pyrazoles, which can be challenging to separate. The regiochemical outcome is influenced by steric and electronic effects of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[5]
Method 2: 1,3-Dipolar Cycloaddition (A Regioselective Alternative)
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings with a high degree of regioselectivity.[6] In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a suitable alkene (the dipolarophile).[7]
Mechanism of Action
The reaction is a concerted pericyclic reaction where the 4 π-electrons of the diazo compound and the 2 π-electrons of the alkyne participate in a cycloaddition to form the pyrazole ring directly. The regioselectivity is governed by the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile.[6]
Caption: General mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole
This protocol describes the synthesis of a 3,5-disubstituted pyrazole from an aldehyde (to generate the diazo compound in situ) and a terminal alkyne.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Tosylhydrazide
-
Terminal alkyne (e.g., phenylacetylene)
-
Cesium carbonate
-
Acetonitrile
Procedure:
-
To a solution of the aldehyde (1 mmol) and tosylhydrazide (1.1 mmol) in acetonitrile (5 mL), add cesium carbonate (2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole. Yields are typically in the range of 70-90%.
Performance Analysis
-
Advantages: The primary advantage of this method is its excellent regioselectivity, which is often a significant issue in the Knorr synthesis.[7] The reaction conditions are generally mild, and a wide variety of functional groups are tolerated.
-
Disadvantages: The main limitation is the need to handle diazo compounds, which can be unstable and potentially explosive, although in situ generation from tosylhydrazones mitigates this risk. The synthesis of the required starting materials (diazo compounds or their precursors) can add extra steps to the overall process.
Method 3: Multicomponent Reactions (Efficiency and Complexity in One Pot)
Multicomponent reactions (MCRs) are one-pot processes in which three or more reactants are combined to form a single product that incorporates all or most of the atoms of the starting materials. MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.[8]
Mechanism of Action
The mechanism of MCRs for pyrazole synthesis can be varied and complex, often involving a cascade of reactions. A common strategy involves the initial formation of a hydrazone from an aldehyde and a hydrazine, which then reacts with a 1,3-dicarbonyl compound and another component in a series of condensation and cyclization steps.
Caption: General workflow for a four-component pyrazole synthesis.
Detailed Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol describes a green, four-component synthesis of a pyrano[2,3-c]pyrazole derivative.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
This method often provides high yields (85-95%) of the desired product without the need for column chromatography.[9]
Performance Analysis
-
Advantages: MCRs offer exceptional efficiency by combining multiple synthetic steps into a single operation, which saves time, energy, and resources.[8] They are ideal for generating libraries of complex molecules for drug discovery screening.
-
Disadvantages: The optimization of reaction conditions for MCRs can be challenging due to the number of components involved. The mechanism can be complex and difficult to elucidate, and the scope of the reaction may be limited by the compatibility of the various starting materials.
Modern Variations: Enhancing Efficiency and Sustainability
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods.[10][11] For pyrazole synthesis, microwave-assisted protocols have been successfully applied to the Knorr synthesis and multicomponent reactions.[12]
Green Synthesis Approaches
In line with the principles of green chemistry, several environmentally benign methods for pyrazole synthesis have been developed. These include the use of water as a solvent, which is non-toxic, inexpensive, and readily available, as well as solvent-free reaction conditions.[13][14][15] These approaches not only reduce the environmental impact of the synthesis but can also simplify the work-up procedure.
Comparative Performance Data
| Synthesis Method | Target Molecule | Starting Materials | Reaction Conditions | Time | Yield (%) | Regioselectivity | Reference |
| Knorr Synthesis (Conventional) | Phenyl-1H-pyrazoles | Aryl hydrazine, β-ketoester | Ethanol, 75°C | 2 hours | 72-90 | Mixture of regioisomers with unsymmetrical diketones | [11] |
| Knorr Synthesis (Microwave) | Phenyl-1H-pyrazoles | Aryl hydrazine, β-ketoester | Acetic acid, 60°C, 50W | 5 minutes | 91-98 | Mixture of regioisomers with unsymmetrical diketones | [10][11] |
| 1,3-Dipolar Cycloaddition | 3,5-Disubstituted pyrazoles | Aldehyde, tosylhydrazide, alkyne | Acetonitrile, 80°C | 12 hours | 70-90 | High | [7] |
| Four-Component Reaction | Pyrano[2,3-c]pyrazoles | Aldehyde, malononitrile, ethyl acetoacetate, hydrazine | Ethanol, reflux | 2-3 hours | 85-95 | High | [9] |
| Solvent-Free Synthesis | Functionalized Pyrazoles | 1,2-dibenzoylhydrazines, dialkyl acetylenedicarboxylates, isocyanides | TBAB, room temperature | 15-30 min | 75-86 | High | [13] |
| Aqueous Synthesis (Ultrasound) | Substituted Pyrazoles | α-oxoketene S,S/N,S-acetals, hydrazine hydrate | Water, ultrasound | 15-45 min | 82-93 | High | [16] |
Conclusion
The synthesis of pyrazole derivatives is a rich and evolving field, with a range of methods available to the modern chemist. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the importance of factors such as regioselectivity, reaction time, and environmental impact.
-
The Knorr synthesis remains a valuable and straightforward method, particularly for symmetrical 1,3-dicarbonyls.
-
1,3-Dipolar cycloaddition offers a superior solution when regioselectivity is a primary concern.
-
Multicomponent reactions provide an efficient pathway to complex, highly substituted pyrazoles in a single step.
-
Modern techniques such as microwave-assisted synthesis and green chemistry approaches offer significant advantages in terms of speed, efficiency, and sustainability.
By understanding the nuances of each method, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel and impactful pyrazole-based molecules.
References
-
Imanzadeh, G. H., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews, 10(3), 148-153. Available from: [Link]
-
Astuti, P., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmaceutical Sciences Asia, 48(4), 321-331. Available from: [Link]
-
Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 22(8), 1-28. Available from: [Link]
-
Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1-25. Available from: [Link]
-
Jadhav, S. D., et al. (2018). Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. JETIR, 5(8), 584-589. Available from: [Link]
-
Shaaban, M. R., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7935-7957. Available from: [Link]
-
Nemr, M. T. M., et al. (2023). Synthesis of 1,3,5-triphenylpyrazoline from chalcone. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-758. Available from: [Link]
-
Keertika, et al. (2023). Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium. Journal of Sulfur Chemistry, 44(6), 724-735. Available from: [Link]
-
Imanzadeh, G. H., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews, 10(3), 148-153. Available from: [Link]
-
da Silva, J. L., et al. (2018). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 23(11), 2947. Available from: [Link]
-
Bhatia, R., et al. (2019). Different methods for synthesis of 1,3,5‐triarylpyrazole. ChemistrySelect, 4(34), 10007-10011. Available from: [Link]
-
Nemr, M. T. M., et al. (2023). Synthetic pathway for solvent‐free preparations of pyrazole derivatives. Archiv der Pharmazie, 356(11), 2300262. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Britton, J., & Jamison, T. F. (2017). Synthesis of Celecoxib, Mavacoxib, SC-560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. Organic Process Research & Development, 21(10), 1645-1653. Available from: [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(3), 297-312. Available from: [Link]
-
Pradeep, T., et al. (2023). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. The Journal of Organic Chemistry, 88(10), 6516-6523. Available from: [Link]
-
Ghorbani-Vaghei, R., et al. (2022). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts, 12(4), 433. Available from: [Link]
-
de Oliveira, C. S. A., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(8), 844-853. Available from: [Link]
-
Karakaya, A. (2023). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 2(1), 1-10. Available from: [Link]
-
Scholtz, C., & Riley, D. L. (2021). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 6(1), 138-146. Available from: [Link]
-
El-Naggar, A. M., et al. (2023). Comparison between conventional, grinding, and microwave synthesis of methylpyrazoles as VEGFR-2/HSP90 dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206581. Available from: [Link]
-
Britton, J., & Jamison, T. F. (2017). Synthesis of Celecoxib, Mavacoxib, SC-560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. Organic Process Research & Development, 21(10), 1645-1653. Available from: [Link]
-
Wang, Y., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(18), 3290. Available from: [Link]
-
Kim, J. H., et al. (2000). Synthesis of 3,5-Dimethylpyrazole. Journal of the Korean Chemical Society, 44(6), 524-528. Available from: [Link]
-
Wikipedia. (n.d.). Diazoalkane 1,3-dipolar cycloaddition. Retrieved from [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 17(10), 12343-12364. Available from: [Link]
-
Patel, R. B., et al. (2012). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 2(4), 133-136. Available from: [Link]
-
Reissig, H. U., et al. (2014). Regioselective 1,3-Dipolar Cycloadditions of Diazoalkanes with Heteroatom-Substituted Alkynes: Theory and Experiment. The Journal of Organic Chemistry, 79(17), 8051-8059. Available from: [Link]
-
Lee, S. W., et al. (2010). Novel inorganic polymer derived microreactors for organic microchemistry applications. Lab on a Chip, 10(4), 467-473. Available from: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Patel, K. D., et al. (2013). Synthesis and characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 213-217. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Çınar, S., & Balcı, M. (2022). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. Hacettepe Journal of Biology and Chemistry, 50(1), 1-8. Available from: [Link]
-
Frank, É., et al. (2013). Investigation of pH and substituent effects on the distribution ratio of novel steroidal ring D- and A-fused arylpyrazole regioisomers and evaluation of their cell-growth inhibitory effects in vitro. Molecules, 18(8), 9474-9492. Available from: [Link]
-
van der Boon, R. I., et al. (2020). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chemistry – An Asian Journal, 15(17), 2596-2613. Available from: [Link]
-
Li, D. Y., et al. (2019). Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. Chemistry – An Asian Journal, 14(17), 2976-2979. Available from: [Link]
- CN102093283A. (2011). Method for preparing 3.5-dimethylpyrazole.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Gomaa, M. A. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(18), 4287. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Investigation of pH and substituent effects on the distribution ratio of novel steroidal ring D- and A-fused arylpyrazole regioisomers and evaluation of their cell-growth inhibitory effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jetir.org [jetir.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pradeepresearch.org [pradeepresearch.org]
- 16. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in vivo validation strategies for pyrazole-based therapeutic candidates. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide array of diseases.[1][2][3] This guide moves beyond mere protocol listing to explain the causality behind experimental choices, ensuring a framework of scientific integrity and trustworthiness.
We will compare two well-characterized pyrazole compounds with distinct mechanisms of action to illustrate how in vivo validation is tailored to the specific biological target and therapeutic indication:
-
Celecoxib: A selective inhibitor of cyclooxygenase-2 (COX-2), primarily used for its anti-inflammatory properties and also investigated for its anti-cancer effects.[2][4][5][6]
-
SC-560: A potent and selective inhibitor of cyclooxygenase-1 (COX-1), providing a clear mechanistic counterpoint to Celecoxib.[7][8][9][10]
By examining the validation pathways for these two molecules, we can establish a robust, adaptable framework for assessing novel pyrazole compounds.
Mechanistic Grounding: The Cyclooxygenase (COX) Pathway
Understanding the mechanism of action is the bedrock of designing a logical in vivo validation strategy. Both Celecoxib and SC-560 target cyclooxygenase enzymes, which are critical for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and various other physiological processes.[5][11]
-
COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the stomach lining and maintaining platelet aggregation.[11]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and tumor promoters, making it the primary source of prostaglandins at sites of inflammation and in many cancers.[6][11]
Celecoxib's selectivity for COX-2 is intended to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][11] SC-560's selectivity for COX-1 allows for the specific interrogation of this enzyme's role in pathophysiology.
Caption: The Arachidonic Acid Cascade and points of selective inhibition.
Comparative In Vivo Validation: Anti-Inflammatory Efficacy
The primary indication for COX inhibitors is the reduction of inflammation. The choice of animal model is critical and depends on whether the goal is to assess efficacy in an acute or chronic inflammatory setting.
Rationale for Model Selection
For acute inflammation, the Carrageenan-Induced Paw Edema model in rats is a standard, robust, and highly reproducible assay.[12][13] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation. For chronic, immune-mediated inflammation mimicking rheumatoid arthritis, more complex models like Collagen-Induced Arthritis (CIA) or Pristane-Induced Arthritis (PIA) are employed.[14][15][16][17][18] These models are essential for screening drugs intended for long-term use in autoimmune diseases.[14][17]
Experimental Protocol: Rat Carrageenan-Induced Paw Edema
This protocol details a self-validating system for assessing acute anti-inflammatory activity.
-
Animal Acclimation & Grouping:
-
Use male Sprague-Dawley rats (180-220g). Acclimate animals for at least 7 days.
-
Randomly assign animals to treatment groups (n=8-10 per group) to minimize bias. Groups: Vehicle Control, Celecoxib (e.g., 30 mg/kg), SC-560 (e.g., 10 mg/kg), and a positive control like Indomethacin (non-selective COX inhibitor, 10 mg/kg).
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This serves as an internal control for each animal.
-
-
Compound Administration:
-
Administer the test compounds and vehicle orally (p.o.) via gavage. The choice of vehicle (e.g., 0.5% methylcellulose) is critical and must be inert. Administration typically occurs 60 minutes before the carrageenan challenge.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
-
Efficacy Measurement:
-
Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours). The peak inflammatory response is typically observed around 3-4 hours.
-
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal (Volume at time T - Baseline Volume).
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Comparative Data Summary
| Compound | Target | Dose (mg/kg, p.o.) | Peak Edema Inhibition (at 3h) | Rationale for Expected Outcome |
| Vehicle | N/A | N/A | 0% | Establishes the maximum inflammatory response. |
| Celecoxib | COX-2 | 30 | ~50-60% | Effectively inhibits the inducible COX-2 enzyme responsible for peak inflammation. |
| SC-560 | COX-1 | 10 | ~15-25% | Shows modest inhibition, as COX-1 has a lesser role in this acute model compared to COX-2.[19] |
| Indomethacin | COX-1/2 | 10 | ~60-70% | Potently inhibits both enzymes, leading to strong suppression of edema. |
Comparative In Vivo Validation: Anti-Cancer Efficacy
The validation of pyrazole compounds in oncology requires different models that can recapitulate tumor growth in a physiological setting. Celecoxib, for instance, has been evaluated for its anti-tumor effects, which may be mediated by inhibiting angiogenesis and inducing apoptosis, in addition to its anti-inflammatory actions.[20][21][22][23]
Rationale for Model Selection
Xenograft models , where human cancer cells are implanted into immunodeficient mice, are the industry standard for preclinical efficacy testing.[24][25][26]
-
Cell Line-Derived Xenografts (CDX): Involve implanting established human cancer cell lines (e.g., HCT-116 for colorectal cancer) subcutaneously. CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy screening.[24][25]
-
Patient-Derived Xenografts (PDX): Involve implanting tumor fragments directly from a patient. PDX models better preserve the heterogeneity and microenvironment of the original tumor, offering higher predictive value for clinical outcomes.[27]
Experimental Protocol: Human Colorectal Cancer (HCT-116) CDX Model
-
Cell Culture & Animal Preparation:
-
Culture HCT-116 human colorectal carcinoma cells under standard conditions.
-
Use immunodeficient mice (e.g., athymic Nude or SCID). Acclimate animals for at least one week.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of HCT-116 cells (e.g., 5 x 10^6 cells in Matrigel) into the right flank of each mouse.
-
-
Tumor Growth Monitoring & Randomization:
-
Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (Vehicle, Celecoxib 50 mg/kg). This step is crucial to ensure an unbiased starting tumor burden across groups.
-
-
Treatment & Monitoring:
-
Administer treatment daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal health daily, including body weight (as an indicator of toxicity) and clinical signs.
-
-
Endpoint & Analysis:
-
The study endpoint is reached when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
Euthanize animals and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or angiogenesis markers like CD31).[21]
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.
Comparative Data Summary
| Group | Treatment | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Body Weight Change |
| Vehicle | 0.5% Methylcellulose | 1450 ± 150 | 0% | < 2% |
| Celecoxib | 50 mg/kg, p.o., daily | 725 ± 95 | 50% | < 5% |
Essential Supporting Studies: Pharmacokinetics and Toxicology
Efficacy data is only meaningful within the context of drug exposure and safety. Therefore, pharmacokinetic (PK) and toxicology studies are run in parallel or as precursors to pivotal efficacy studies.
Pharmacokinetics (PK) Protocol Outline
-
Objective: To determine how the animal absorbs, distributes, metabolizes, and excretes the compound.
-
Methodology:
-
Administer a single dose of the compound (e.g., Celecoxib or SC-560) to a cohort of rats or mice via the intended therapeutic route (e.g., oral) and intravenously (IV) to determine bioavailability.
-
Collect blood samples at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze drug concentration using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
Comparative PK Data
| Parameter | Celecoxib | SC-560 | Significance |
| Oral Bioavailability | Moderate | Low, formulation-dependent[7] | Explains the need for specific vehicles or higher doses for SC-560 to achieve therapeutic exposure. |
| Plasma Half-life (t½) | ~11 hours (human) | Shorter | Dictates the required dosing frequency in efficacy studies (e.g., once vs. twice daily). |
| Plasma Protein Binding | High | High | Affects the amount of free drug available to act on the target. |
Toxicology Assessment
-
Objective: To assess the safety profile of the compound.
-
Methodology: Integrated into efficacy studies by monitoring:
-
Clinical Observations: Daily checks for signs of distress.
-
Body Weight: Measured 2-3 times weekly; a loss of >15-20% is a common humane endpoint.
-
Gross Necropsy: Visual inspection of organs at the end of the study.
-
Histopathology: Microscopic examination of key organs (liver, kidney, spleen, etc.) by a veterinary pathologist to identify any treatment-related changes.
-
Caption: An integrated approach to in vivo compound validation.
Conclusion
The in vivo validation of a pyrazole compound is a multi-faceted process that must be logically tailored to its specific mechanism of action and intended therapeutic use. By comparing the validation pathways for the COX-2 inhibitor Celecoxib and the COX-1 inhibitor SC-560, we have demonstrated the critical importance of selecting appropriate animal models and integrating efficacy assessments with pharmacokinetic and toxicological endpoints. This comprehensive, self-validating approach ensures that the data generated is robust, reproducible, and ultimately translatable, providing a solid foundation for advancing promising pyrazole compounds toward clinical development.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. (n.d.). [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2013). Journal of Cancer Prevention. [Link]
-
Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Bentham Science. [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). XenoSTART. [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]
-
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2016, November 28). SlideShare. [Link]
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. [Link]
-
Xenograft Models. (n.d.). Altogen Labs. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]
-
Efficacy of celecoxib in the treatment of CNS lymphomas: an in vivo model. (2006). Journal of Neurosurgery. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Research Journal of Pharmacy. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). ResearchGate. [Link]
-
Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. (2015). PLOS One. [Link]
-
Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. (n.d.). ResearchGate. [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). European Journal of Medicinal Chemistry. [Link]
-
How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. (2022, May 24). Frontiers in Immunology. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. [Link]
-
Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? (2023). MDPI. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (n.d.). ResearchGate. [Link]
-
Animal models of rheumatoid arthritis and their relevance to human disease. (2005). Pathophysiology. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats. (2017). PLOS One. [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). PubMed. [Link]
-
The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer. (2015). Oncotarget. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). PubMed. [Link]
-
Inhibition of prostaglandin E2 synthesis by SC-560 is independent of cyclooxygenase 1 inhibition. (2006). The FASEB Journal. [Link]
-
Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2021). National Institutes of Health. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). RSC Publishing. [Link]
-
Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. (2001). Cancer Research. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2017). MDPI. [Link]
-
Inhibition of cyclooxygenase-2 aggravates doxorubicin-mediated cardiac injury in vivo. (2003). Journal of Clinical Investigation. [Link]
-
Cyclooxygenase-1-selective inhibitor SC-560. (2010). National Institutes of Health. [Link]
-
Celecoxib reduces cell proliferation and inhibits angiogenesis in vivo.... (n.d.). ResearchGate. [Link]
-
Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560. (2011). National Institutes of Health. [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2019). MDPI. [Link]
-
In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. (n.d.). Semantic Scholar. [Link]
-
The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells. (2006). International Journal of Molecular Medicine. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cyclooxygenase-1-selective inhibitor SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Animal models of rheumatoid arthritis and their relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. xenograft.org [xenograft.org]
- 26. Xenograft Models - Altogen Labs [altogenlabs.com]
- 27. startresearch.com [startresearch.com]
A Comprehensive Benchmarking Guide to 2-(1-Methyl-1H-pyrazol-3-YL)phenol: Evaluating Performance Against Industry Standards
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for benchmarking the chemical and biological performance of 2-(1-Methyl-1H-pyrazol-3-YL)phenol. Given the burgeoning interest in pyrazole derivatives for their therapeutic potential, this document outlines the necessary experimental protocols to evaluate this specific molecule against established standards in antioxidant, anti-inflammatory, and antimicrobial applications. While specific experimental data for this compound is not yet widely published, this guide offers a robust methodology for its systematic evaluation.
Introduction: The Promise of Pyrazole-Phenol Hybrids
The fusion of a pyrazole ring and a phenolic moiety into a single molecular entity, as seen in this compound, presents a compelling scaffold for drug discovery. Pyrazole derivatives are known for a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] The phenolic hydroxyl group is a well-established pharmacophore, particularly for its antioxidant properties.[3] The methylation at the N1 position of the pyrazole ring in the target molecule may enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to its unmethylated counterpart, 2-(1H-pyrazol-3-yl)phenol.
This guide will focus on a comparative analysis of this compound against two key standards:
-
Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant in the food and pharmaceutical industries, serving as a benchmark for radical scavenging activity.[4]
-
Celecoxib: A selective COX-2 inhibitor and a prominent anti-inflammatory drug, providing a clinically relevant comparison for anti-inflammatory potential.[5][6]
Physicochemical Characterization: The Foundation of Performance
A thorough understanding of the physicochemical properties of this compound is paramount before embarking on biological assays. These properties influence solubility, formulation, and bioavailability.
Table 1: Physicochemical Properties of this compound and Reference Compounds
| Property | This compound | 2-(1H-Pyrazol-3-yl)phenol (Unmethylated Analog) | Butylated Hydroxytoluene (BHT) | Celecoxib |
| CAS Number | 123532-18-3[7][8] | 34810-67-8[3][9] | 128-37-0 | 169590-42-5 |
| Molecular Formula | C₁₀H₁₀N₂O[10] | C₉H₈N₂O[3] | C₁₅H₂₄O | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 174.2 g/mol [10] | 160.17 g/mol [3] | 220.35 g/mol | 381.37 g/mol |
| Melting Point (°C) | Data to be determined | 90-94[3][9] | 69-72 | 157-159 |
| Appearance | Solid[10] | Solid | White crystalline solid | White to off-white powder |
Note: Data for this compound to be determined experimentally.
Recommended Experimental Protocols for Physicochemical Characterization
-
Melting Point Determination: Utilize a standard melting point apparatus to determine the melting range of the purified compound. A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS): These techniques are essential for structural confirmation and purity assessment.
-
¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra on a 400 MHz or higher spectrometer.[11][12] The expected spectra would show characteristic shifts for the methyl group, the pyrazole and phenol ring protons, and carbons.
-
IR Spectroscopy: Obtain the infrared spectrum to identify characteristic functional group vibrations, such as the O-H stretch of the phenol and C=N and C=C stretches of the pyrazole and aromatic rings.
-
Mass Spectrometry: Determine the exact molecular weight and fragmentation pattern to confirm the molecular formula.
-
Performance Benchmark 1: Antioxidant Activity
The phenolic hydroxyl group in this compound suggests potential antioxidant activity through free radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate this property.[13]
Proposed Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.
Caption: Hydrogen atom donation from a phenol to a free radical.
Experimental Protocol: DPPH Radical Scavenging Assay[6][16]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound and the standard (BHT) in methanol. Create a series of dilutions of varying concentrations.
-
Assay Procedure:
-
To 2.0 mL of the DPPH solution, add 1.0 mL of the sample or standard solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing methanol is also measured.
-
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Table 2: Comparative Antioxidant Activity (DPPH Assay)
| Compound | IC₅₀ (µg/mL) |
| This compound | Data to be determined |
| Butylated Hydroxytoluene (BHT) | To be determined concurrently |
| Ascorbic Acid (Positive Control) | To be determined concurrently |
Performance Benchmark 2: Anti-inflammatory Activity
Given the prevalence of pyrazole derivatives as anti-inflammatory agents, evaluating the potential of this compound to inhibit cyclooxygenase (COX) enzymes is a critical benchmark.[6][14] Celecoxib, a selective COX-2 inhibitor, serves as the gold standard for this comparison.
Signaling Pathway: COX-2 in Inflammation
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, unlike the constitutively expressed COX-1 which has homeostatic functions.[13][15]
Caption: Inhibition of the COX-2 inflammatory pathway.
Experimental Protocol: COX-2 Inhibition Assay[17][18][19]
A commercially available COX-2 inhibitor screening kit can be used for a reliable and standardized assessment.
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically includes the COX-2 enzyme, assay buffer, heme, and arachidonic acid (substrate).
-
Inhibitor Preparation: Prepare stock solutions of this compound and Celecoxib in a suitable solvent (e.g., DMSO). Create a series of dilutions.
-
Assay Procedure:
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the test inhibitor or Celecoxib at various concentrations to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the rate of prostaglandin production, often through a fluorometric or colorimetric readout, according to the kit's protocol.
-
-
IC₅₀ Determination: Calculate the percentage of inhibition for each concentration of the test compound and Celecoxib. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Table 3: Comparative COX-2 Inhibitory Activity
| Compound | IC₅₀ (µM) |
| This compound | Data to be determined |
| Celecoxib | To be determined concurrently |
Performance Benchmark 3: Antimicrobial Activity
The nitrogen-containing heterocyclic structure of pyrazoles often imparts antimicrobial properties.[1][16] An evaluation of this compound against common bacterial strains is therefore warranted.
Experimental Protocol: Agar Disc Diffusion (Zone of Inhibition) Assay[1]
This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.
-
Bacterial Culture Preparation: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth.
-
Agar Plate Inoculation: Spread the bacterial culture evenly onto the surface of Mueller-Hinton agar plates using a sterile swab.
-
Sample Application:
-
Impregnate sterile paper discs with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs onto the inoculated agar plates.
-
Include a positive control (a standard antibiotic disc, e.g., ciprofloxacin) and a negative control (a disc with the solvent only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Caption: Workflow for the Zone of Inhibition Assay.
Table 4: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | Concentration (µ g/disc ) | Staphylococcus aureus (mm) | Escherichia coli (mm) |
| This compound | 50 | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined | |
| Ciprofloxacin (Positive Control) | 5 | To be determined concurrently | To be determined concurrently |
| DMSO (Negative Control) | - | 0 | 0 |
Conclusion and Future Directions
This guide presents a structured approach for the comprehensive benchmarking of this compound. By systematically evaluating its physicochemical properties and performance in key biological assays against established standards, researchers can gain valuable insights into its potential as a novel antioxidant, anti-inflammatory, or antimicrobial agent. The detailed protocols provided herein are designed to ensure the generation of robust and reproducible data.
Future research should focus on elucidating the structure-activity relationships by synthesizing and testing related analogs. Furthermore, promising results from these in vitro assays would warrant further investigation in more complex cellular and in vivo models to fully characterize the therapeutic potential of this intriguing molecule.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. Available at: [Link]
-
Butylated hydroxytoluene - Wikipedia. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available at: [Link]
-
Synthesis of 2-(1H-pyrazol-3-YL) phenols - ResearchGate. Available at: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]
-
Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - PMC - PubMed Central. Available at: [Link]
-
DPPH Antioxidant Assay Kit - Zen-Bio. Available at: [Link]
-
Zone of Inhibition Test for Antimicrobial Activity - Microchem Laboratory. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]
-
Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. Available at: [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. Available at: [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of Chromone-Related Pyrazole Compounds - ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives - ResearchGate. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]
-
(PDF) 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - ResearchGate. Available at: [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds - PubMed. Available at: [Link]
-
2-[di(1H-pyrazol-1-yl)methyl]phenol - ChemSynthesis. Available at: [Link]
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. Available at: [Link]
-
2-(1-acetyl-3-methyl-4-nitro-1H-pyrazol-5-yl)phenol - ChemSynthesis. Available at: [Link]
-
Phenol, 2-(1-methyl-1H-pyrazol-3-yl)- [CAS - Ivy Fine Chemicals. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
Phenol, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
2-[di(1H-pyrazol-1-yl)methyl]phenol | C13H12N4O - PubChem. Available at: [Link]
Sources
- 1. microchemlab.com [microchemlab.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1H-吡唑-3-基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 6. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-[di(1H-pyrazol-1-yl)methyl]phenol | C13H12N4O | CID 12057126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol [smolecule.com]
- 9. 2-(1H-PYRAZOL-3-YL)PHENOL | 34810-67-8 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Pyrazole Scaffold Modifications in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable metabolic stability and synthetic tractability have cemented its status as a "privileged scaffold," enabling the creation of a vast array of derivatives with a broad spectrum of pharmacological activities.[2][3] This guide offers an in-depth comparative analysis of common modifications to the pyrazole scaffold, supported by experimental data, to inform rational drug design and optimization for researchers, scientists, and drug development professionals.
The Strategic Importance of the Pyrazole Core
The versatility of the pyrazole ring stems from its unique physicochemical properties. The two nitrogen atoms—one pyrrole-like (proton donor) and one pyridine-like (proton acceptor)—allow it to engage in various hydrogen bonding interactions within biological targets.[4][5] Furthermore, substitutions on the pyrazole ring can significantly modulate its chemical and biological properties, including lipophilicity, metabolic stability, and target-binding affinity.[5][6]
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
One of the most fundamental and widely used methods for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] This reaction is valued for its reliability and the accessibility of its starting materials.
Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone
This protocol outlines the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one, a common pyrazole derivative.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Hot plate with stirring capability
-
TLC plates (30% ethyl acetate/70% hexane mobile phase)
-
Buchner funnel and filter paper
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[9]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9][10]
-
Monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase, with ethyl benzoylacetate as a starting material reference.[9]
-
Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to facilitate precipitation.[9]
-
Cool the mixture in an ice bath to enhance crystallization.[10]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[9]
-
Wash the collected solid with a small amount of cold water and allow it to air dry.[9][10]
Workflow Diagram:
Caption: Workflow for the Knorr synthesis of a pyrazole derivative.
Comparative Analysis of Pyrazole Scaffold Modifications
The biological activity of pyrazole derivatives can be finely tuned by introducing various substituents at different positions of the ring. The following sections compare these modifications with a focus on anticancer and anti-inflammatory applications.
Anticancer Activity: Targeting Protein Kinases
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for drug discovery.[11] The pyrazole scaffold is a "privileged structure" for designing kinase inhibitors due to its ability to form key interactions within the ATP-binding site.[5][11]
N1-Position Modifications:
Substitution at the N1 position of the pyrazole ring is a common strategy to modulate potency, selectivity, and physicochemical properties.[1][12] A late-stage functionalization approach allows for the rapid generation of diverse analogs to explore the structure-activity relationship (SAR).[1]
| Compound | N1-Substituent | HPK1 IC50 (nM) | Kinase Selectivity | Solubility | Reference |
| 5 | -H | 2 | Poor | Low | [1] |
| 6 | -CH3 | 1 | Improved | Improved | [1] |
| 16a | -CH2CHF2 | 1 | Good | Good | [1] |
Data synthesized from a study on HPK1 inhibitors.[1]
As shown in the table, even a simple methylation at the N1 position (compound 6 ) can lead to significant improvements in selectivity and solubility compared to the unsubstituted analog (compound 5 ).[1] Further modification with a difluoroethyl group (compound 16a ) maintains high potency while further enhancing selectivity and physicochemical properties.[1]
C3, C4, and C5-Position Modifications:
Modifications at the carbon positions of the pyrazole ring are crucial for directing the molecule to specific sub-pockets within the kinase active site and achieving selectivity.
| Compound | Modification | Target Kinase | IC50 (µM) | Reference |
| 22 | 3,5-disubstituted-1,4-benzoxazine-pyrazole hybrid | EGFR | 0.6124 | [13] |
| 23 | 3,5-disubstituted-1,4-benzoxazine-pyrazole hybrid | EGFR | 0.5132 | [13] |
| 29 | Pyrazolo[1,5-a]pyrimidine | CDK2 | 10.05 (HepG2) | [13] |
| 43 | Pyrazole carbaldehyde derivative | PI3 Kinase | 0.25 (MCF7) | [14] |
| 50 | Fused pyrazole derivative | EGFR/VEGFR-2 | 0.09 / 0.23 | [14] |
| 59 | Polysubstituted pyrazole | DNA binding | 2 (HepG2) | [14] |
Data compiled from various studies on pyrazole-based anticancer agents.[13][14][15][16][17][18][19][20]
The data highlights that complex, multi-ring systems attached to the pyrazole core can yield potent inhibitors against various kinases like EGFR, VEGFR-2, CDK2, and PI3K.[13][14] The specific substitution pattern dictates the target kinase and the resulting anticancer activity. For instance, compounds 22 and 23 show potent EGFR inhibition, while compound 43 is a highly effective PI3 kinase inhibitor.[13][14]
Signaling Pathway Diagram:
Caption: Pyrazole derivatives targeting key kinase signaling pathways in cancer.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce gastrointestinal side effects. Pyrazole-containing compounds, such as Celecoxib, are prominent examples of selective COX-2 inhibitors.
| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Trifluoromethyl and sulfonamide groups | - | 0.70 | - | [2] |
| Compound 33 | 1,5-diaryl pyrazole with adamantyl residue | - | 2.52 | - | [2] |
| Compound 44 | Benzotiophenyl and carboxylic acid groups | - | 0.01 | - | [2] |
Data from a review on pyrazole analogs with anti-inflammatory activity.[2]
The data indicates that specific substitutions on the pyrazole ring are critical for potent and selective COX-2 inhibition. For example, compound 44 , with benzotiophenyl and carboxylic acid moieties, exhibits significantly higher potency against COX-2 than Celecoxib.[2]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of pyrazole derivatives against COX-1 and COX-2 enzymes using a fluorometric assay.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test pyrazole compounds dissolved in DMSO
-
Celecoxib (positive control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and Celecoxib to the desired concentrations in COX Assay Buffer.[21]
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the test compound or vehicle control (DMSO).[21][22]
-
Inhibitor Binding: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[22]
-
Reaction Initiation: Prepare a detection solution containing arachidonic acid, the fluorometric probe, and HRP. Initiate the enzymatic reaction by adding the detection solution to each well.[22]
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.[22]
-
Measurement: Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm.[21][22]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[22][23]
Workflow Diagram:
Caption: Workflow for an in vitro COX inhibition assay.
Pyrazole as a Bioisostere
A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazole ring is often employed as a bioisostere for arenes (like benzene) and phenols.[12][24]
Replacing Phenols:
Phenolic groups can be susceptible to metabolic O-glucuronidation, leading to poor pharmacokinetic profiles. Replacing a phenol with a pyrazole can maintain the crucial hydrogen-bonding interactions of the hydroxyl group while improving metabolic stability.[24][25]
Replacing Arenes:
While structurally different, a pyrazole can replace a benzene ring to modulate lipophilicity and aqueous solubility, often leading to improved physicochemical properties for drug candidates.[12][24]
Conclusion
The pyrazole scaffold is a highly versatile and valuable tool in drug discovery. Strategic modifications at the N1, C3, C4, and C5 positions allow for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. A thorough understanding of the structure-activity relationships, as demonstrated through comparative data, is essential for the rational design of novel pyrazole-based therapeutics. The experimental protocols provided in this guide serve as a foundation for the synthesis and evaluation of these promising compounds. The continued exploration of pyrazole chemistry will undoubtedly lead to the development of next-generation drugs with enhanced efficacy and safety profiles.
References
-
Nitulescu, G. M., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3300. [Link]
-
Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. [Link]
-
Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1202. [Link]
-
Szczepankiewicz, B. G., et al. (2006). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3896-901. [Link]
-
Nitulescu, G. M. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3300. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Nitulescu, G. M. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3300. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Al-Warhi, T., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(10), 3300. [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). [Link]
-
Ferreira, J. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638842. [Link]
-
Fensome, A., et al. (2006). Estrogen receptor beta-subtype selective tetrahydrofluorenones: use of a fused pyrazole as a phenol bioisostere. Bioorganic & Medicinal Chemistry Letters, 16(15), 3896-901. [Link]
-
ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. [Link]
-
Ran, T., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1645-1667. [Link]
-
Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. [Link]
-
Chun, K. S., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 66(2), 129-34. [Link]
-
Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(18), 5563. [Link]
-
Al-Ostath, A. I., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 241. [Link]
-
Al-Warhi, T., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(10), 3300. [Link]
-
El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(18), 5563. [Link]
-
ResearchGate. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]
-
ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
-
Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(10), 3300. [Link]
-
Gîrdan, M. A., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(18), 5563. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. [Link]
-
El-Gohary, N. S. M., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(10), 3300. [Link]
-
Glisic, B., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Current Pharmaceutical Design, 26(20), 2351-2363. [Link]
-
Archiv der Pharmazie. (2024). Phenol (bio)isosteres in drug design and development. [Link]
-
El-Shehry, M. F., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(12), 2269. [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14723. [Link]
-
Candeias, N. R., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2549. [Link]
-
ResearchGate. (n.d.). Pyrazole derivatives 17-22 preliminary antibacterial activity versus Gram positive and negative bacteria. [Link]
Sources
- 1. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. srrjournals.com [srrjournals.com]
- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. img01.pharmablock.com [img01.pharmablock.com]
- 25. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 2-(1-Methyl-1H-pyrazol-3-YL)phenol: A Comparative Guide to Modern Methodologies
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often precarious, step in this process is the unequivocal confirmation of target engagement. This guide provides an in-depth, objective comparison of leading methodologies to validate the cellular target engagement of novel compounds, using the pyrazole derivative, 2-(1-Methyl-1H-pyrazol-3-YL)phenol, as our central case study. While pyrazole scaffolds are known to exhibit a wide range of biological activities, including anti-inflammatory and antitumor properties, the specific molecular target of this particular compound remains to be elucidated and validated.[1][2] This guide will equip you with the foundational knowledge and practical protocols to confidently navigate the complexities of target validation.
The Imperative of Target Validation in Drug Discovery
The identification of a bioactive small molecule is merely the prologue to a rigorous narrative of scientific validation. Proceeding with lead optimization and preclinical studies without irrefutable evidence of on-target activity is a significant gamble, often leading to wasted resources and late-stage failures. Target validation serves as the critical "filter" in the drug discovery pipeline, confirming that the observed phenotypic effects of a compound are indeed a direct consequence of its interaction with the intended molecular target.[3] This validation is not a singular event but a multi-faceted process that builds a compelling case for the compound's mechanism of action.
This guide will focus on three orthogonal, yet complementary, methodologies to confirm and quantify the target engagement of this compound:
-
Cellular Thermal Shift Assay (CETSA): A powerful technique to directly assess target binding in the native cellular environment.
-
Biochemical Affinity Assays (Surface Plasmon Resonance - SPR): For a quantitative determination of binding kinetics and affinity in a cell-free system.
-
In-Cell Target Engagement Assays (e.g., InCELL Pulse™): A high-throughput method for measuring target engagement in living cells with a quantitative readout.
Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)
Given that many pyrazole derivatives have been shown to exhibit anti-proliferative and anti-cancer effects, often through the inhibition of kinases, we will proceed with the hypothetical target of Cyclin-Dependent Kinase 2 (CDK2) for this compound. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. This hypothetical scenario will allow for a concrete comparison of the target validation methodologies.
Methodology Comparison: CETSA vs. SPR vs. In-Cell Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | In-Cell Engagement (e.g., InCELL Pulse™) |
| Principle | Ligand binding increases the thermal stability of the target protein.[4][5][6] | Measures changes in refractive index upon ligand binding to an immobilized target.[3] | Ligand binding stabilizes the target protein against thermal denaturation, measured by enzyme fragment complementation.[7][8][9] |
| Environment | Intact cells, cell lysates, or tissues.[6] | In vitro (cell-free system). | Live cells.[7][8] |
| Key Outputs | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF).[4] | Association rate (ka), Dissociation rate (kd), Affinity (KD).[3] | Cellular EC50, Thermal shift (ΔTm).[8] |
| Throughput | Low to medium. | Low to medium. | High. |
| Labeling | Label-free. | Label-free (target is immobilized). | Tagged target protein (e.g., with a fragment of β-galactosidase). |
| Advantages | Confirms target engagement in a physiological context; can be used for downstream biomarker discovery.[6] | Provides detailed kinetic information; high sensitivity. | High throughput; quantitative measurement in live cells; good for screening. |
| Limitations | Lower throughput; requires a specific antibody for detection (for Western blot-based CETSA). | Requires purified, active protein; potential for artifacts from immobilization. | Requires genetic modification of cells to express the tagged target protein. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context by leveraging the principle that ligand binding increases the thermal stability of a protein.[4][5][6][10]
Caption: CETSA workflow for validating target engagement.
-
Cell Culture: Culture a human cell line known to express CDK2 (e.g., A549 lung cancer cells) to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a specific antibody against CDK2.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CDK2 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to its purified protein target.[3]
Caption: SPR workflow for kinetic and affinity analysis.
-
Protein Purification: Express and purify recombinant human CDK2 protein.
-
Sensor Chip Immobilization: Covalently immobilize the purified CDK2 onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement:
-
Association: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
Dissociation: After the association phase, switch to flowing only the running buffer over the chip and monitor the dissociation of the compound from the target.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound from the sensor chip surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In-Cell Target Engagement (InCELL Pulse™)
In-cell target engagement assays, such as the InCELL Pulse™ platform, provide a high-throughput method for quantifying compound binding to a specific target within living cells. These assays often utilize enzyme fragment complementation (EFC) technology.[7][8][9]
Caption: In-cell target engagement assay workflow.
-
Cell Line Generation: Generate a stable cell line expressing CDK2 fused to a small enzyme fragment (e.g., the ProLabel™ tag from DiscoverX).
-
Cell Plating and Compound Treatment: Plate the engineered cells in a multi-well plate and treat with a serial dilution of this compound.
-
Thermal Challenge: Place the plate in a thermocycler and heat to a predetermined temperature that causes partial denaturation of the unbound target protein.
-
Detection: Add the detection reagents, which include the larger enzyme acceptor fragment (e.g., Enzyme Acceptor from DiscoverX) and the chemiluminescent substrate.
-
Signal Measurement: Measure the luminescence signal, which is proportional to the amount of stabilized, soluble target protein.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the cellular EC50 value.
Hypothetical Data and Interpretation
CETSA Results
| Temperature (°C) | % Soluble CDK2 (Vehicle) | % Soluble CDK2 (10 µM Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Interpretation: The presence of this compound shifts the melting curve of CDK2 to the right, indicating that the compound binds to and stabilizes the protein in the cellular environment. The apparent melting temperature (Tm) is significantly increased in the presence of the compound.
SPR Results
| Compound Concentration (nM) | Response (RU) |
| 10 | 5 |
| 50 | 23 |
| 100 | 45 |
| 250 | 80 |
| 500 | 110 |
Kinetic Parameters:
-
ka (1/Ms): 1.5 x 10^5
-
kd (1/s): 7.5 x 10^-4
-
KD (nM): 5.0
Interpretation: The SPR data indicates a direct and specific binding interaction between this compound and purified CDK2 with a high affinity (KD = 5.0 nM). The kinetic parameters provide insights into the binding and dissociation rates.
In-Cell Engagement Results
A dose-response curve would be generated, showing an increase in luminescence with increasing concentrations of this compound.
Calculated Cellular EC50: 50 nM
Interpretation: The compound demonstrates potent engagement of CDK2 in living cells with a cellular EC50 of 50 nM. This confirms that the compound is cell-permeable and can access its target in the complex cellular milieu.
Conclusion
Validating the target engagement of a novel small molecule like this compound is a non-negotiable step in modern drug discovery. The three methodologies detailed in this guide—CETSA, SPR, and in-cell engagement assays—provide a powerful and complementary toolkit for researchers.
-
CETSA offers invaluable confirmation of target binding in a physiological context.
-
SPR delivers precise, quantitative data on binding affinity and kinetics.
-
In-cell engagement assays provide a high-throughput solution for measuring target engagement in living cells, making them ideal for screening and lead optimization.
By employing a multi-pronged approach and carefully considering the strengths and limitations of each technique, researchers can build a robust and compelling case for the on-target activity of their compounds, paving the way for the development of the next generation of targeted therapeutics.
References
- University College London. Target Identification and Validation (Small Molecules).
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. Available at: [Link]
-
Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. Available at: [Link]
-
ResearchGate. Identification and validation of protein targets of bioactive small molecules. Available at: [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
Chemspace. Target Identification and Validation in Drug Discovery. Available at: [Link]
-
YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery. Available at: [Link]
-
CellarisBio. Cell target engagement -- Powerful paradigm in drug discovery. Available at: [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
-
Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available at: [Link]
-
NIH. Target identification and mechanism of action in chemical biology and drug discovery. Available at: [Link]
-
Celtarys Research. Biochemical assays in drug discovery and development. Available at: [Link]
-
CETSA. CETSA. Available at: [Link]
-
YouTube. Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. Available at: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
PMC - NIH. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Available at: [Link]
-
RSC Publishing. Affinity-based target identification for bioactive small molecules. Available at: [Link]
-
PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Available at: [Link]
-
ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available at: [Link]
-
PubMed. Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. Available at: [Link]
-
PMC - NIH. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available at: [Link]
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]
-
PMC - NIH. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Available at: [Link]
-
Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available at: [Link]
-
MDPI. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Available at: [Link]
-
Pharmacia. Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. antbioinc.com [antbioinc.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Critical Needs in Cellular Target Engagement [discoverx.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. news-medical.net [news-medical.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-1H-pyrazol-3-YL)phenol
This guide provides an in-depth operational and disposal plan for 2-(1-Methyl-1H-pyrazol-3-YL)phenol, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory. The protocols outlined herein are designed to be self-validating, grounded in authoritative safety standards to build a foundation of trust and expertise.
Hazard Profile and Risk Assessment
Therefore, a conservative approach is mandated, treating the compound as hazardous, with disposal protocols reflecting the combined risks of its constituent functional groups. The primary risks to mitigate are skin/eye contact, inhalation of dust, and environmental contamination through improper disposal.[6]
| Hazard Classification | Description | Primary Mitigation Strategy |
| Skin Irritant (H315) | Causes skin irritation upon contact. | Use of chemical-resistant gloves and a lab coat.[7] |
| Eye Irritant (H319) | Causes serious eye irritation. | Use of safety glasses with side shields or chemical splash goggles.[7] |
| STOT SE 3 (H335) | May cause respiratory irritation. | Handling exclusively within a certified chemical fume hood.[8] |
| Aquatic Toxicity | Phenolic and pyrazole compounds can be harmful to aquatic life.[4][7] | Prohibit drain disposal; all waste must be collected for incineration.[4][9] |
Pre-Disposal Safety: Engineering Controls and PPE
Before any waste is generated, establishing a safe handling environment is paramount. The principle of causality dictates that preventing exposure is superior to reacting to it.
Engineering Controls: All handling of this compound, including weighing, transfers, and the addition to reaction vessels, must be performed within a properly functioning chemical fume hood.[8] This is the primary engineering control to minimize respiratory exposure to airborne particulates of the solid compound.[10]
Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent dermal and ocular exposure. This is not merely a recommendation but a critical barrier based on the compound's known irritant properties.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and dispose of contaminated gloves in the designated hazardous waste stream.[11]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[10]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against accidental skin contact.[10]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the cornerstone of a trustworthy and compliant waste management system.[12] Mixing incompatible waste streams is a significant safety risk and violates regulatory standards.[13] All waste materials containing this compound must be disposed of as hazardous chemical waste.[10]
dot
Caption: Waste segregation decision workflow.
Container Labeling: Each waste container must be labeled immediately upon the first addition of waste. The Environmental Protection Agency (EPA) requires labels to include the words "Hazardous Waste," the full chemical name of the contents, and an indication of the hazards.[14]
-
Container Type: Use sturdy, leak-proof containers with secure, sealable lids that are chemically compatible with the waste.[13]
-
Label Contents:
-
"Hazardous Waste"
-
"this compound"
-
List any solvents or other chemicals present.
-
Hazard identification: "Irritant"
-
Accumulation Start Date
-
Containers must remain closed except when actively adding waste.[8] Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
Step-by-Step Disposal Procedures
The overarching principle for the final disposition of this compound is that it must be handled by a licensed professional waste disposal service.[4] The safest and most effective method is incineration at a permitted facility, which ensures complete destruction of the compound.[9]
Protocol 1: Disposal of Unused or Surplus Solid Compound
-
Do not attempt to neutralize or dispose of the solid down the drain. This is strictly prohibited.[8]
-
Carefully transfer any unwanted solid compound into a designated "Hazardous Waste" container.
-
Ensure the container is properly labeled (see above) and securely sealed.
-
Store the container in your lab's Satellite Accumulation Area.
-
Request a waste pickup from your institution's Environmental Health & Safety (EHS) department.[13]
Protocol 2: Disposal of Contaminated Labware and PPE
-
Solid Debris: Items such as used gloves, weigh boats, and contaminated paper towels should be collected in a dedicated, plastic-lined container labeled as "Hazardous Waste - Phenol Contaminated Debris".[2][8]
-
Sharps: Contaminated needles, syringes, or glass pipette tips must be placed directly into a designated, puncture-resistant sharps container.[2]
-
Glassware:
-
For glassware contaminated with significant residue, scrape out the solid into the solid hazardous waste container.
-
To clean the glassware, perform a triple rinse. The first rinse , using a suitable solvent (e.g., ethanol or acetone), must be collected and disposed of as liquid hazardous waste.[13]
-
Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS policy.
-
Protocol 3: Management of Chemical Spills Your response to a spill is dictated by its scale. Having a clear, pre-defined plan is essential for safety.[15][16]
-
Small Spills (<50 mL or equivalent solid):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).
-
Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or diatomaceous earth.[9][17] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Label the container as "Hazardous Waste - Spill Debris" with the chemical name.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.[3]
-
Dispose of all cleanup materials as hazardous waste.[18]
-
-
Large Spills (>50 mL or equivalent solid):
Disposal Workflow and Regulatory Compliance
The disposal process is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA, and workplace safety standards from OSHA.[19][20] Academic and research laboratories may operate under specific rules, such as Subpart K, which provides more flexibility for managing laboratory waste, but the core principles of proper identification, segregation, and disposal remain.[19][21][22] Your institution's EHS department is the ultimate authority on implementing these regulations.[23]
dot
Caption: End-to-end hazardous waste disposal workflow.
References
-
Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Retrieved from Benchchem website.[12]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from Yale University website.[10]
-
UT Health Science Center at Houston. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs.[8]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.[14]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste.[23]
-
United States Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.[19]
-
Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.[21]
-
Chemistry For Everyone. (2023). How Do You Dispose Of Phenol Safely? [Video]. YouTube.[9]
-
United States Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.[22]
-
Benchchem. (n.d.). Safe Disposal of Phenol, p-[2-(4-quinolyl)vinyl]-: A Step-by-Step Guide.[7]
-
Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.[15]
-
University of California, Berkeley. (n.d.). Phenol. Office of Environment, Health & Safety.[17]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.[16]
-
Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-3-yl)phenol 97.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet. (Product: Pyrazole).[4]
-
PanReac AppliChem. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.[24]
-
OSHA Outreach Courses. (2023). OSHA Guidelines for Cleaning Up Small Chemical Spills. [Video]. YouTube.[18]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.[20]
-
Fisher Scientific. (n.d.). Safety Data Sheet: [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol.[25]
-
Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
-
University of New Mexico Chemistry. (n.d.). Standard Operating Procedure - Phenol.[2]
-
Fisher Scientific. (n.d.). Safety Data Sheet: Pyrazole.[5]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.[13]
-
Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazolin-5-one.[26]
-
The Ohio State University Chemistry. (n.d.). Phenol SOP.[3]
-
ChemicalBook. (2023). 2-(1H-PYRAZOL-3-YL)PHENOL.[1]
-
Sigma-Aldrich. (2024). Aldrich P56607 - Safety Data Sheet.[11]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: phenol.[6]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[27]
Sources
- 1. 2-(1H-PYRAZOL-3-YL)PHENOL | 34810-67-8 [chemicalbook.com]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. youtube.com [youtube.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 17. ehs.berkeley.edu [ehs.berkeley.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. epa.gov [epa.gov]
- 20. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 21. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 22. epa.gov [epa.gov]
- 23. acs.org [acs.org]
- 24. dcfinechemicals.com [dcfinechemicals.com]
- 25. fishersci.ca [fishersci.ca]
- 26. fishersci.com [fishersci.com]
- 27. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1-Methyl-1H-pyrazol-3-YL)phenol
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular hazards. The compound 2-(1-Methyl-1H-pyrazol-3-YL)phenol, while a valuable organic building block, contains two key structural motifs—a phenol ring and a pyrazole ring—that necessitate stringent handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: A Tale of Two Moieties
To establish a robust personal protective equipment (PPE) plan, we must first deconstruct the hazards associated with this compound. While specific toxicological data for this exact molecule is limited, its constituent parts, phenol and pyrazole, are well-characterized. The primary guidance comes from the Safety Data Sheet (SDS) for the closely related compound, 2-(1H-Pyrazol-3-yl)phenol, which indicates it is a skin, eye, and respiratory irritant. However, the presence of the phenol group mandates a much higher level of precaution.
Phenol is highly corrosive, can cause severe chemical burns, and, most critically, is rapidly absorbed through the skin, where it can exert systemic toxicity affecting the central nervous system, liver, and kidneys[1][2]. Deaths have been reported from skin exposures covering as little as 25% of body surface area[2]. The compound also has an anesthetic effect, meaning severe burns can occur without immediate pain[2][3]. The pyrazole moiety contributes to the overall toxicity profile[4].
| Hazard Classification | Description | Primary Concern | Source(s) |
| Acute Toxicity | The compound is classified as a skin and eye irritant. The phenol component is toxic if swallowed, inhaled, or in contact with skin.[5] | Rapid absorption through the skin leading to systemic effects. | [2][5] |
| Skin Corrosion/Irritation | Causes skin irritation. Phenol itself can cause severe, potentially painless burns that may whiten the skin.[3] | Irreversible skin damage and a primary route for systemic poisoning. | [1][2] |
| Serious Eye Damage | Causes serious eye irritation. Phenol splashes can lead to permanent eye injury and blindness.[2] | High risk of severe, irreversible damage upon splash contact. | [2] |
| Systemic Toxicity | Phenol is a systemic toxin targeting the liver, kidneys, and central nervous system.[1] | Even seemingly minor skin exposure can lead to severe internal organ damage. | [1][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or aerosols can damage the respiratory tract. |
Core Directive: A Multi-Layered PPE & Engineering Control Strategy
Given the significant hazards, particularly the rapid dermal absorption and systemic toxicity of the phenol group, a multi-layered approach combining engineering controls and robust PPE is mandatory. Never work alone when handling this compound[2].
| Control Level | Specification | Rationale | Source(s) |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical control. All handling of the solid compound and its solutions must be performed in a fume hood to prevent inhalation of dust or vapors. | [1][3][7] |
| Hand Protection | Double Gloving: Inner nitrile glove, outer butyl rubber or neoprene glove. | Nitrile provides splash protection but offers poor resistance to phenol. The outer butyl or neoprene glove is essential for handling concentrated solutions or for prolonged tasks. Change gloves immediately after any contact. | [1][2] |
| Eye & Face Protection | Chemical Splash Goggles and a Face Shield | Safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield protects the entire face from splashes during solution preparation or transfers. | [1][3][8] |
| Body Protection | 100% Cotton Lab Coat (fully buttoned) and a Chemical-Resistant Apron (butyl rubber or neoprene) | The lab coat provides a basic barrier. The apron is crucial for protecting against splashes to the torso, which represents a large surface area for potential absorption. | [1][2] |
| Footwear | Closed-toe, solid-top shoes | Protects feet from spills. | [1] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential workflow is critical. This protocol outlines the key stages of handling this compound, from preparation to cleanup.
Step 1: Pre-Handling Safety Verification
-
Area Designation: Clearly designate the specific area within the fume hood where all work with the compound will occur[8].
-
Emergency Kit Check: Confirm that an emergency kit containing Polyethylene Glycol 300 or 400 (PEG-300/400) is immediately accessible for skin decontamination[2]. Verify the location and functionality of the nearest safety shower and eyewash station. They must be accessible within 10 seconds[2][8].
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
Step 2: Aliquoting and Solution Preparation (Inside Fume Hood)
-
Weighing: If weighing the solid, do so on weighing paper or in a container within the fume hood to contain any dust.
-
Transfers: Use a spatula for solid transfers. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Container Sealing: Keep all containers tightly closed when not in immediate use[8].
Step 3: Post-Handling Decontamination and Doffing
-
Work Surface Decontamination: Wipe down the designated work area, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) followed by soap and water[8].
-
PPE Removal (Doffing): Remove PPE in the correct order to avoid cross-contamination. The most contaminated items are removed first:
-
Remove the outer gloves.
-
Remove the chemical-resistant apron.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner gloves.
-
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after all work is complete[9].
Below is a diagram illustrating this mandatory operational workflow.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Immediate Response is Critical
In the event of an exposure, rapid and correct first aid is paramount to minimizing harm. Anyone assisting a victim must first don appropriate protective gear to avoid becoming a secondary victim[3][10].
-
Skin Contact: This is a medical emergency.
-
Immediately have the victim remove all contaminated clothing, including leather items like belts or watch bands, while under a safety shower[2][3].
-
Wipe the affected area with a gauze pad soaked in Polyethylene Glycol 300 or 400 (PEG-300/400). Continue this process until there is no detectable odor of phenol[2].
-
If PEG is unavailable, flush with copious amounts of water for at least 15 minutes[3][10].
-
Call for immediate medical attention[6].
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: Environmental Responsibility
Proper disposal is a key component of the chemical handling lifecycle. All waste generated from handling this compound is considered hazardous.
-
Waste Segregation: Maintain separate, clearly labeled hazardous waste containers for:
-
Solid Waste: Unused compound, contaminated weighing papers, etc.
-
Liquid Waste: Solutions containing the compound and solvent rinses.
-
Contaminated PPE: Used gloves, aprons, and other disposable items.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Corrosive")[12].
-
Disposal: Arrange for disposal through your institution's licensed professional waste disposal service. Do not pour any waste down the drain[9]. For pyrazole-containing compounds, incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method[9].
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you build a deep, trustworthy system that protects researchers and ensures the integrity of your work.
References
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]
-
University of California, Berkeley, Environment, Health & Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]
-
The University of Queensland. Working Safely with Phenol Guideline. [Link]
-
Monash University, Health Safety & Wellbeing. (2023). Phenol - OHS Information Sheet. [Link]
-
University of New Mexico, Department of Chemistry. Standard Operating Procedure - Phenol. [Link]
-
University of Washington. Phenol Standard Operating Procedures. [Link]
-
GOV.UK. (2024). Phenol: incident management. [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: phenol. [Link]
-
Kumar, V., et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. monash.edu [monash.edu]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. bio.vu.nl [bio.vu.nl]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
